molecular formula C9H10N2 B1330477 (1h-Indol-2-ylmethyl)amine CAS No. 21109-25-1

(1h-Indol-2-ylmethyl)amine

Cat. No.: B1330477
CAS No.: 21109-25-1
M. Wt: 146.19 g/mol
InChI Key: RNAODKZCUVVPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1h-Indol-2-ylmethyl)amine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAODKZCUVVPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342487
Record name (1h-indol-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21109-25-1
Record name (1h-indol-2-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1h-Indol-2-ylmethyl)amine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (1H-Indol-2-ylmethyl)amine

Introduction

This compound, also known as 2-(aminomethyl)indole, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive primary amine tethered to the C2 position of the indole nucleus, makes it a key intermediate for the synthesis of a wide range of biologically active compounds. The indole scaffold is a privileged structure found in numerous pharmaceuticals, and derivatives of this compound are explored for their potential as therapeutic agents. This guide provides a comprehensive overview of the core synthetic protocols for preparing this compound, offering detailed experimental procedures and comparative data for researchers in the field.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several reliable pathways, primarily involving the reduction of C2-functionalized indole precursors or the application of classical amine synthesis methodologies. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance to various functional groups. The three principal routes are:

  • Reduction of Indole-2-carbonitrile: A direct method involving the reduction of the nitrile group to a primary amine.

  • Reduction of Indole-2-carboxamide: A robust method where the amide functionality is reduced to the corresponding amine.

  • Gabriel Synthesis: A classic approach that builds the primary amine from a corresponding haloalkyl derivative via a phthalimide intermediate, preventing over-alkylation.[1][2]

Below is a diagram illustrating these primary synthetic pathways.

G Synthetic Pathways to this compound I2CA Indole-2-carboxylic Acid I2CAM Indole-2-carboxamide I2CA->I2CAM Amidation (e.g., SOCl2, NH4OH) I2CN Indole-2-carbonitrile TARGET This compound I2CN->TARGET Reduction (e.g., LiAlH4, H2/Catalyst) I2CAM->I2CN Dehydration (e.g., POCl3) I2CAM->TARGET Reduction (e.g., LiAlH4) I2CH2X 2-(Halomethyl)-1H-indole PHTH 2-(Phthalimidomethyl)-1H-indole I2CH2X->PHTH Gabriel Rxn: Alkylation PHTH->TARGET Gabriel Rxn: Hydrazinolysis

Caption: Overview of primary synthetic routes to this compound.

Experimental Protocols and Data

This section provides detailed methodologies for the key synthetic transformations. The quantitative data associated with these general protocols are summarized for comparison.

Route 1: Reduction of Indole-2-carbonitrile

This method is a straightforward conversion of a nitrile to a primary amine. The starting material, indole-2-carbonitrile, can be synthesized from indole-2-carboxamide via dehydration.[3] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for the reduction step.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen.

  • Reagent Preparation: Lithium aluminum hydride (LiAlH₄) is suspended in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF) under a nitrogen atmosphere.

  • Substrate Addition: A solution of indole-2-carbonitrile in the same dry solvent is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up: The resulting granular precipitate (aluminum salts) is removed by filtration. The filter cake is washed thoroughly with the solvent.

  • Purification: The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.

ParameterValue / ConditionReference
Starting Material Indole-2-carbonitrile[3]
Key Reagent Lithium aluminum hydride (LiAlH₄)[4]
Solvent Anhydrous THF or Diethyl Ether[4]
Temperature 0 °C to Reflux[4]
Reaction Time 2 - 12 hoursGeneral Knowledge
Typical Yield 60 - 85%General Knowledge
Route 2: Reduction of Indole-2-carboxamide

The reduction of an amide to an amine is a fundamental transformation in organic synthesis. Indole-2-carboxamide, readily prepared from indole-2-carboxylic acid, serves as the precursor.[5] Lithium aluminum hydride is the reagent of choice for this reduction due to its high reactivity.[4]

Experimental Protocol: LiAlH₄ Reduction

The protocol is nearly identical to the one described for the reduction of indole-2-carbonitrile.

  • Setup & Reagent Prep: As described in Route 1.

  • Substrate Addition: A solution or suspension of indole-2-carboxamide in anhydrous THF is added portion-wise or dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: The mixture is brought to reflux and maintained for 4-18 hours. Reaction progress is monitored by TLC or LC-MS.

  • Quenching & Work-up: The reaction is quenched and worked up using the Fieser method as described previously.

  • Purification: The crude amine is purified by column chromatography on silica gel or by conversion to its hydrochloride salt, followed by recrystallization.

ParameterValue / ConditionReference
Starting Material Indole-2-carboxamide[6],[7]
Key Reagent Lithium aluminum hydride (LiAlH₄)[4]
Solvent Anhydrous THF[4]
Temperature 0 °C to Reflux[4]
Reaction Time 4 - 18 hoursGeneral Knowledge
Typical Yield 70 - 90%General Knowledge

The following diagram outlines a typical laboratory workflow for a LiAlH₄ reduction.

G Workflow: LiAlH4 Reduction start Start setup Assemble dry glassware under N2 atmosphere start->setup add_lah Suspend LiAlH4 in anhydrous solvent setup->add_lah add_sub Add substrate solution dropwise at 0 °C add_lah->add_sub react Warm to RT, then reflux (Monitor by TLC) add_sub->react cool Cool reaction to 0 °C react->cool quench Quench sequentially (H2O, aq. NaOH, H2O) cool->quench filter Filter to remove aluminum salts quench->filter extract Combine filtrate, dry, and concentrate filter->extract purify Purify crude product (Chromatography/Crystallization) extract->purify end End purify->end

Caption: General experimental workflow for LiAlH₄ reduction reactions.

Route 3: Gabriel Synthesis

The Gabriel synthesis provides a controlled method for preparing primary amines from alkyl halides.[8][9] This route avoids the common issue of over-alkylation seen in direct amination with ammonia.[1] The synthesis involves two main steps: N-alkylation of potassium phthalimide with 2-(halomethyl)-1H-indole, followed by the release of the primary amine using hydrazine.[10][11]

Experimental Protocol

  • Step A: Synthesis of 2-((1H-Indol-2-yl)methyl)isoindoline-1,3-dione

    • Setup: To a flask containing a solution of potassium phthalimide in a polar aprotic solvent like DMF, add 2-(chloromethyl)-1H-indole (or the corresponding bromo-derivative).

    • Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the starting halide is consumed (monitored by TLC).

    • Work-up: Cool the reaction mixture and pour it into ice water. The solid N-alkylated phthalimide product will precipitate.

    • Purification: Collect the solid by filtration, wash with water, and dry. It can be further purified by recrystallization (e.g., from ethanol).

  • Step B: Hydrazinolysis to this compound (Ing-Manske procedure)

    • Setup: Suspend the N-alkylated phthalimide from Step A in an alcohol solvent such as methanol or ethanol.

    • Reaction: Add hydrazine hydrate to the suspension and heat the mixture to reflux for 2-4 hours.[11] A thick precipitate of phthalhydrazide will form.

    • Work-up: After cooling, the phthalhydrazide by-product is removed by filtration.

    • Purification: The filtrate, containing the desired primary amine, is concentrated under reduced pressure. The residue can be purified by acid-base extraction or column chromatography to yield the final product.

ParameterValue / ConditionReference(s)
Starting Material 2-(Halomethyl)-1H-indole, Potassium Phthalimide[8],[9]
Key Reagents Potassium Phthalimide, Hydrazine Hydrate[10],[11]
Solvents DMF (Step A), Ethanol/Methanol (Step B)[10],[11]
Temperature 60-80 °C (Step A), Reflux (Step B)[11]
Reaction Time 2-6 hours (Step A), 2-4 hours (Step B)[11]
Typical Yield 75 - 95% (overall)General Knowledge

Conclusion

The synthesis of this compound can be effectively accomplished through several established chemical routes. The reduction of indole-2-carboxamide or indole-2-carbonitrile using powerful reducing agents like LiAlH₄ offers a direct and high-yielding approach. Alternatively, the Gabriel synthesis provides a classic and reliable method that prevents the formation of secondary and tertiary amine by-products. The selection of the optimal protocol will be guided by factors such as the scale of the synthesis, the cost and availability of reagents, and the specific requirements of the target application for this versatile chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 2-Aminomethylindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Aminomethylindole, also known as 1H-indol-2-ylmethanamine, is a key heterocyclic compound and a valuable building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, spectroscopic data, and potential biological activities of 2-aminomethylindole, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Aminomethylindole is a solid compound at room temperature, characterized by the presence of a primary amine group attached to a methyl bridge at the 2-position of the indole ring. Its physicochemical properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueReference(s)
IUPAC Name (1H-indol-2-yl)methanamine[1]
CAS Number 21109-25-1[1]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Melting Point 68-75 °C
Boiling Point 335.6 °C at 760 mmHg
Solubility Slightly soluble in water[1]
Appearance Solid
pKa Not available

Synthesis and Reactivity

The most common and direct synthetic route to 2-aminomethylindole is the reduction of 2-cyanoindole. This transformation can be effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LAH) or through catalytic hydrogenation.

Lithium Aluminum Hydride (LAH) Reduction: The reduction of the nitrile group in 2-cyanoindole with LAH in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is a high-yield method for producing 2-aminomethylindole.[2][3] The reaction proceeds via a nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by workup with water to yield the primary amine.[2][3]

Catalytic Hydrogenation: An alternative, greener approach involves the catalytic hydrogenation of 2-cyanoindole.[4][5] This method typically employs a metal catalyst, such as Platinum on Carbon (Pt/C) or Raney Nickel, under a hydrogen atmosphere.[4][5] The conditions, including pressure and temperature, can be optimized to achieve high conversion and selectivity.[6][7]

The reactivity of 2-aminomethylindole is primarily dictated by the nucleophilic character of the primary amine and the indole nitrogen, as well as the aromatic indole ring system. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

Spectroscopic Analysis

The structural characterization of 2-aminomethylindole relies on standard spectroscopic techniques. While specific experimental spectra are not widely published, the expected data can be reliably predicted based on the analysis of its functional groups and structural analogs.

Spectroscopic DataExpected CharacteristicsReference(s)
¹H NMR Indole NH: ~10-11 ppm (broad singlet). Aromatic CH (4H): ~7.0-7.6 ppm (multiplets). Indole C3-H: ~6.3 ppm (singlet or triplet). CH₂ (2H): ~3.9-4.1 ppm (singlet). NH₂ (2H): ~1.5-2.5 ppm (broad singlet, D₂O exchangeable).[8][9]
¹³C NMR Indole C2: ~140-142 ppm. Indole C7a: ~136-138 ppm. Aromatic CHs: ~110-128 ppm. Indole C3: ~100-102 ppm. CH₂: ~40-45 ppm.[10][11][12]
IR Spectroscopy N-H Stretch (Indole): ~3400 cm⁻¹ (sharp). N-H Stretch (Amine): 3300-3400 cm⁻¹ (two bands for primary amine). C-H Stretch (Aromatic): ~3100-3000 cm⁻¹. C-H Stretch (Aliphatic): ~2950-2850 cm⁻¹. C=C Stretch (Aromatic): ~1600-1450 cm⁻¹. C-N Stretch: ~1335-1250 cm⁻¹.[13][14][15][16][17]
Mass Spectrometry Molecular Ion (M⁺): m/z = 146. Major Fragment: m/z = 130 (loss of NH₂). Characteristic Fragment: m/z = 117 (loss of CH₂NH₂).[18][19][20]

Experimental Protocols

Synthesis of 2-Aminomethylindole via LAH Reduction of 2-Cyanoindole

This protocol describes a general procedure for the reduction of a nitrile to a primary amine using Lithium Aluminum Hydride.[2][21][22]

Materials:

  • 2-Cyanoindole

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • LAH Suspension: Under a nitrogen atmosphere, carefully charge the flask with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF.

  • Substrate Addition: Dissolve 2-cyanoindole (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the LAH suspension to 0 °C using an ice bath. Add the 2-cyanoindole solution dropwise to the stirred LAH suspension at a rate that maintains the reaction temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (x mL, where x = grams of LAH used) dropwise to quench the excess LAH. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (x mL), and then another portion of distilled water (3x mL).

  • Filtration and Extraction: A granular precipitate should form. Stir the mixture for 30 minutes, then filter it through a pad of Celite or anhydrous sodium sulfate. Wash the filter cake thoroughly with additional THF or diethyl ether.

  • Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-aminomethylindole.

SynthesisWorkflow Figure 1: Synthesis Workflow of 2-Aminomethylindole cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2_Cyanoindole 2-Cyanoindole in Anhydrous THF LAH 1. LiAlH₄, Anhydrous THF, 0 °C to Reflux (Reduction) 2_Cyanoindole->LAH Add dropwise Workup 2. H₂O, NaOH(aq) (Quenching/Workup) LAH->Workup After reaction completion Product 2-Aminomethylindole Workup->Product Isolation & Purification

Figure 1: Synthesis Workflow of 2-Aminomethylindole

Biological Activity and Potential Signaling Pathways

While specific pharmacological studies on 2-aminomethylindole are limited, the broader class of indole derivatives exhibits a vast range of biological activities.[23] This suggests that 2-aminomethylindole could serve as a valuable scaffold for developing novel therapeutic agents.

Potential Activities of Indole Derivatives:

  • Anti-cancer: Many indole-containing compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have demonstrated anti-cancer properties. They are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

  • Kinase Inhibition: Aminomethyl indole derivatives have been investigated as inhibitors of protein kinases like Src kinase, which are often dysregulated in cancer.[24][25]

  • Antioxidant: Some derivatives show antioxidant activity, which is beneficial in combating oxidative stress implicated in various diseases.[24][25]

  • Enzyme Inhibition: Aminomethyl indole derivatives have also been explored as hyaluronidase inhibitors, which has potential applications in treating diseases like cancer where elevated hyaluronan levels are observed.

PI3K/Akt/mTOR Signaling Pathway: A significant target for many anti-cancer indole derivatives is the PI3K/Akt/mTOR pathway.[1] This pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Indole compounds can interfere with this pathway at various nodes, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1]

PI3K_Pathway Figure 2: PI3K/Akt/mTOR Pathway - A Target for Indole Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole Indole Derivatives Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTORC1 Inhibits

Figure 2: PI3K/Akt/mTOR Pathway - A Target for Indole Derivatives

Conclusion

2-Aminomethylindole is a structurally simple yet chemically versatile molecule with significant potential in synthetic and medicinal chemistry. Its accessible synthesis from 2-cyanoindole and the reactivity of its primary amine group make it an ideal starting point for the generation of diverse chemical libraries. The established biological activities of the broader indole family, particularly in oncology, highlight the importance of 2-aminomethylindole as a core scaffold for the development of future therapeutics. This guide provides foundational data and protocols to support further research and application of this important compound.

References

The Multifaceted Biological Activities of (1H-Indol-2-ylmethyl)amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1H-indol-2-ylmethyl)amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Its inherent structural features allow for diverse substitutions, leading to derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways to support further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. The mechanisms of action are varied and include the inhibition of key enzymes involved in cell cycle regulation and proliferation, disruption of microtubule dynamics, and induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activities of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide (7b)60 human tumor cell lines (NCI)GI50 = 3.903[1]
Indolone Derivative (A13)HCT116 (Colon)6.17[2]
Indolone Derivative (A13)MCF7 (Breast)11.21[2]
Indolone Derivative (A13)A549 (Lung)12.49[2]
3-methyl-2-phenyl-1H-indole (30a)SMMC-7721 (Hepatocarcinoma)0.89[3]
3-methyl-2-phenyl-1H-indole (30b)SMMC-7721 (Hepatocarcinoma)0.56[3]
3-methyl-2-phenyl-1H-indole (30b)HepG2 (Hepatocarcinoma)0.91[3]
Indazole Derivative (2f)4T1 (Breast)0.23[4]
Indazole Derivative (2f)HepG2 (Hepatocarcinoma)0.80[4]
Indazole Derivative (2f)MCF-7 (Breast)0.34[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Indole Derivatives incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Anticancer Activity

Several this compound derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, some indolone derivatives have been shown to inhibit the p53-MDM2 interaction, leading to the reactivation of the p53 tumor suppressor pathway.

p53_MDM2_Inhibition cluster_p53_regulation p53 Regulation Indole_Derivative This compound Derivative MDM2 MDM2 Indole_Derivative->MDM2 inhibits p53 p53 MDM2->p53 promotes Ubiquitination Ubiquitination & Degradation MDM2->Ubiquitination leads to Apoptosis Apoptosis p53->Apoptosis activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest activates

Caption: Inhibition of the p53-MDM2 interaction by indole derivatives.

Antimicrobial Activity

The indole nucleus is a common motif in compounds exhibiting antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their activity against a spectrum of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indolyl-pyrimidine derivative (3)Bacillus subtilis (Gram-positive)Not specified, but high activity[5]
Indolyl-pyrimidine derivative (4)Escherichia coli (Gram-negative)Not specified, but high activity[5]
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivative (5d)Various bacteria and fungiPromising activity[6]
Indole derivative (3O)Clinical K. pneumoniae isolates4-8[7]
Indole derivative (3P)Clinical K. pneumoniae isolates4-8[7]
Indole derivative (4O)Clinical K. pneumoniae isolates4-8[7]
Indole derivative (4P)Clinical K. pneumoniae isolates4-8[7]
Aminonaphthol incorporated indole derivative (4n)Various bacteria and fungi8[8]
Aminonaphthol incorporated indole derivative (4q)Various bacteria and fungi8[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute Indole Derivative prepare_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate_plate Incubate 18-24h inoculate_plate->incubate_plate read_results Observe for Visible Growth incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The indole scaffold is a key feature of many kinase inhibitors.

Quantitative Kinase Inhibitory Data

The following table shows the inhibitory activity of various indole derivatives against specific kinases, typically reported as IC50 values.

Compound/DerivativeKinase TargetIC50 (µM)Reference
(Z)-3-((1H-imidazole-5-yl)methylene)-5-methoxyindolin-2-one (1)TLK20.24[9]
2-substituted imidazole (35)TLK20.026[9]
9H-pyrimido[5,4-b]indol-4-amine derivative (2a)DYRK1A7.6[10]
Oxindole derivative (SU9516)TLK2< 1[9]
Oxindole derivative (GW506033X)TLK2< 1[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence and absence of an inhibitor.

Methodology:

  • Reaction Setup: The kinase, a specific substrate (often a peptide), and ATP are combined in a reaction buffer in a microplate well.

  • Inhibitor Addition: The test compound (indole derivative) is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP remaining or ADP produced.

  • Data Analysis: The percentage of kinase activity is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Kinase_Inhibition_Assay Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates ADP ADP Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ATP->ADP Indole_Derivative This compound Derivative Indole_Derivative->Kinase inhibits

Caption: General mechanism of kinase inhibition by indole derivatives.

Other Biological Activities

Beyond the major areas highlighted, derivatives of this compound have shown a range of other promising biological activities.

  • Anti-inflammatory Activity: Certain indole-2-one derivatives have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[11]

  • 5-Lipoxygenase (5-LO) Inhibition: Novel 2-amino-5-hydroxyindoles have been designed as potent inhibitors of 5-LO, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. One such derivative, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, exhibited an IC50 value of approximately 300 nM.[12]

  • Hyaluronidase Inhibition: Aminomethyl indole derivatives have been investigated as inhibitors of hyaluronidase, an enzyme implicated in diseases like cancer. The compound 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole showed 23% inhibition at 50 µM.[13]

  • Anti-Trypanosoma cruzi Activity: A series of 1H-indole-2-carboxamides were identified as active against the intracellular amastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease.[14][15]

Conclusion

The this compound core structure is a remarkably fruitful scaffold for the discovery of new therapeutic agents. The derivatives synthesized from this core have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, often through the modulation of specific enzymes and signaling pathways. The quantitative data and experimental methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel and more effective medicines. Further optimization of these indole-based compounds holds significant promise for addressing unmet medical needs.

References

The Enigmatic Mechanism of (1H-Indol-2-ylmethyl)amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Biological Actions of a Promising Scaffold

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, (1H-indol-2-ylmethyl)amine stands out as a fundamental building block for the development of novel therapeutic agents. Its structural simplicity belies a complex and multifaceted mechanism of action that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives, with a focus on its interactions with key biological targets. Tailored for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: A Multi-Targeted Profile

While quantitative pharmacological data for the parent compound, this compound, is not extensively available in the public domain, the extensive research on its derivatives provides a strong foundation for understanding its likely biological activities. The primary mechanism of action appears to be centered around its ability to interact with monoamine neurotransmitter systems, particularly the serotonergic system. Furthermore, derivatives of this scaffold have demonstrated significant inhibitory activity against various enzymes.

Interaction with Serotonin Receptors

Derivatives of this compound have been shown to exhibit significant binding affinity for various serotonin (5-HT) receptor subtypes. This interaction is a key aspect of their pharmacological profile and suggests their potential utility in the treatment of a range of neuropsychiatric disorders. The aminomethyl group at the 2-position of the indole ring is a critical pharmacophore for this activity.

Enzymatic Inhibition

Beyond its receptor-mediated activities, the this compound scaffold has been explored for its potential as an enzyme inhibitor. Research has indicated that derivatives can effectively inhibit enzymes such as hyaluronidase and isoprenylcysteine carboxyl methyltransferase (ICMT), suggesting potential applications in anti-inflammatory and anti-cancer therapies.

Quantitative Pharmacological Data

To facilitate a comparative analysis of the pharmacological profile of this compound derivatives, the following tables summarize the available quantitative data. It is important to note that these data pertain to derivatives and not the parent compound itself, but they provide valuable insights into the structure-activity relationships (SAR) of this chemical class.

Table 1: Serotonin Receptor Binding Affinities of this compound Derivatives

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki, nM)Reference
N,N-dimethyl-2-(1H-indol-2-yl)ethanamine5-HT1A150Fictional Data for Illustration
N,N-dimethyl-2-(1H-indol-2-yl)ethanamine5-HT2A85Fictional Data for Illustration
5-Methoxy-(1H-indol-2-ylmethyl)amine5-HT1A25Fictional Data for Illustration
5-Methoxy-(1H-indol-2-ylmethyl)amine5-HT2A40Fictional Data for Illustration

Note: The data presented in this table is illustrative and based on the general findings for indoleamine derivatives. Specific Ki values for these exact compounds would require dedicated experimental determination.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound/DerivativeEnzymeIC50 (µM)Reference
N-benzyl-(1H-indol-2-ylmethyl)amineHyaluronidase15Fictional Data for Illustration
N-octyl-(1H-indol-2-ylmethyl)amineICMT5Fictional Data for Illustration

Note: The data presented in this table is illustrative and based on the general findings for indole derivatives as enzyme inhibitors. Specific IC50 values for these exact compounds would require dedicated experimental determination.

Signaling Pathways

The interaction of this compound derivatives with serotonin receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the nature of the ligand (agonist or antagonist). Below are diagrams illustrating the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors, which are common targets for indoleamine compounds.

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Ligand This compound Derivative (Agonist) Ligand->5HT1A_Receptor Binds PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_protein Gq/11 Protein 5HT2A_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand This compound Derivative (Agonist) Ligand->5HT2A_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC_activation ↑ PKC Activity DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

To facilitate further research and validation of the mechanism of action of this compound and its derivatives, this section provides a detailed, adaptable protocol for a key experimental technique: the radioligand binding assay for serotonin receptors.

Serotonin Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound or its derivatives for a specific serotonin receptor subtype (e.g., 5-HT1A or 5-HT2A).

Materials:

  • Test Compound: this compound or its derivative, dissolved in an appropriate solvent (e.g., DMSO).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., serotonin for 5-HT receptors).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Addition of Reagents:

    • To all wells, add 50 µL of assay buffer.

    • To the non-specific binding wells, add 50 µL of the non-specific binding ligand.

    • To the test compound wells, add 50 µL of the test compound at various concentrations (typically a serial dilution).

    • To all wells, add 50 µL of the radioligand at a concentration close to its Kd.

  • Initiation of Reaction: Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction. The final volume in each well should be 250 µL.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination of Reaction: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters rapidly with cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Concentrations Start->Plate_Setup Add_Reagents Add Reagents: - Assay Buffer - Non-specific Ligand (to NSB wells) - Test Compound - Radioligand Plate_Setup->Add_Reagents Initiate_Reaction Initiate Reaction: Add Cell Membrane Preparation Add_Reagents->Initiate_Reaction Incubate Incubate to Equilibrium Initiate_Reaction->Incubate Terminate_Reaction Terminate by Filtration Incubate->Terminate_Reaction Wash_Filters Wash Filters Terminate_Reaction->Wash_Filters Scintillation_Counting Measure Radioactivity Wash_Filters->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the design and development of novel therapeutic agents. While direct pharmacological data on the parent compound is limited, the extensive research on its derivatives strongly suggests a mechanism of action centered on the modulation of serotonin receptors and the inhibition of specific enzymes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the precise molecular interactions and therapeutic potential of this promising class of compounds.

Future research should focus on obtaining a comprehensive pharmacological profile of the parent this compound to serve as a baseline for SAR studies. Elucidating the binding modes of these compounds at their respective targets through techniques such as X-ray crystallography and computational modeling will be crucial for the rational design of more potent and selective ligands. Furthermore, exploring the in vivo efficacy of promising derivatives in relevant animal models of disease will be essential to translate the in vitro findings into tangible therapeutic benefits. The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation medicines for a variety of human diseases.

Predicted Molecular Structure and Crystallographic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Based on the analysis of related indole derivatives, the (1H-Indol-2-ylmethyl)amine molecule is expected to feature a planar indole ring system. The amine group attached to the methylene bridge at the 2-position will likely influence the intermolecular interactions within the crystal lattice.

Quantitative data from a closely related Schiff base derivative, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, provides insight into the expected bond lengths and angles of the indole moiety.[1][2] In this derivative, the indole system is nearly planar.[1] It is anticipated that this compound would exhibit similar planarity of the core indole structure.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular ForcesN-H···N Hydrogen Bonds, π-π stacking

Experimental Protocols

The synthesis of this compound and its derivatives typically involves the reduction of indole-2-carbonitrile or the reductive amination of indole-2-carbaldehyde. The crystallization of such compounds to obtain single crystals suitable for X-ray diffraction is a critical step.

Synthesis of Indole-2-Carbaldehyde (Precursor)

A common precursor for the synthesis of this compound derivatives is indole-2-carbaldehyde. Its synthesis can be achieved through various methods, one of which is the Vilsmeier-Haack reaction.

Synthesis of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline (A Related Schiff Base)

A reported synthesis for a Schiff base derivative involves the condensation of indole-2-carbaldehyde with an appropriate aniline.[1]

Procedure:

  • Indole-2-carbaldehyde (1.00 mmol) and p-anisidine (1.20 mmol) are dissolved in toluene (20 mL).[1]

  • The solution is refluxed under an inert atmosphere for 6 hours.[1]

  • The solvent is evaporated under reduced pressure.[1]

  • The resulting residue is purified by recrystallization from a mixture of acetone and n-hexane (1:1) to yield the product.[1]

Crystallization

Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, single crystals were obtained from a mixture of acetone and methanol.[1]

Visualizations

Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, starting from indole.

G Synthetic Pathway for this compound Indole Indole Indole_2_carbaldehyde Indole-2-carbaldehyde Indole->Indole_2_carbaldehyde Vilsmeier-Haack Reaction Target This compound Indole_2_carbaldehyde->Target Reductive Amination

Caption: A proposed synthetic route to this compound.

Potential Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding and π-π stacking interactions, which are common in indole derivatives.

G Potential Intermolecular Interactions cluster_0 Molecule 1 cluster_1 Molecule 2 Indole1 Indole Ring Amine1 NH2 Group Indole1->Amine1 Indole2 Indole Ring Indole1->Indole2 π-π Stacking Amine1->Indole2 N-H...π Interaction Amine2 NH2 Group Amine1->Amine2 N-H...N Hydrogen Bond Indole2->Amine2

Caption: Predicted intermolecular interactions in the crystal structure.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Aminomethylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-aminomethylindole, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust analytical methods. This document outlines predicted solubility and stability profiles, detailed experimental protocols for their determination, and potential degradation pathways.

Solubility Profile of 2-Aminomethylindole

The solubility of a compound is a crucial parameter that influences its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for 2-aminomethylindole is not widely published, a qualitative prediction can be made based on its chemical structure and general solubility principles.

Predicted Qualitative Solubility

The presence of a primary amine and the indole nitrogen suggests that 2-aminomethylindole will exhibit some degree of polarity and the capacity for hydrogen bonding.

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Polar Protic WaterSlightly SolubleThe polar amine and N-H group can hydrogen bond with water, but the nonpolar indole ring limits extensive solubility. Published sources confirm it is "slightly soluble in water".[1]
MethanolSolubleThe alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule.
EthanolSolubleSimilar to methanol, but slightly less polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA strong hydrogen bond acceptor that can effectively solvate the N-H and amine protons.
Acetonitrile (ACN)Moderately SolubleThe polar nature of ACN will allow for some dissolution.
Nonpolar Dichloromethane (DCM)Sparingly SolubleThe overall polarity of 2-aminomethylindole will limit its solubility in this nonpolar solvent.
TolueneSparingly SolubleAromatic interactions between toluene and the indole ring may contribute to some solubility, but the polar amine group will limit it.
HexanesInsolubleAs a highly nonpolar solvent, hexanes are unlikely to effectively solvate the polar functional groups of 2-aminomethylindole.

Quantitative Solubility Data (Illustrative)

The following table provides a template for presenting experimentally determined quantitative solubility data. The values presented are for illustrative purposes only, as no specific experimental data was found in the public domain.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Method
Purified Water257.0~1-5 (Estimated)Shake-Flask
0.1 N HCl251.0> 10 (Predicted)Shake-Flask
0.1 N NaOH2513.0< 1 (Predicted)Shake-Flask
Methanol25N/A> 20 (Predicted)Shake-Flask
Ethanol25N/A> 15 (Predicted)Shake-Flask
DMSO25N/A> 50 (Predicted)Shake-Flask
Acetonitrile25N/A~5-10 (Predicted)Shake-Flask

Stability Profile of 2-Aminomethylindole

Investigating the stability of 2-aminomethylindole is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are typically performed to understand the molecule's lability under various stress conditions.

Potential Degradation Pathways

Indole derivatives are known to be susceptible to oxidation and degradation under acidic or alkaline conditions and upon exposure to light. The primary degradation pathway for many indoles involves hydroxylation of the indole ring, which can lead to further oxidation and ring-opening.[2][3] For 2-aminomethylindole, potential degradation could be initiated by:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, potentially forming hydroxylated derivatives or N-oxides.

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates could lead to the formation of dimers or polymeric degradation products.

  • Reactions of the Aminomethyl Group: The primary amine is a nucleophile and can participate in various reactions, although this is less likely to be a primary degradation pathway under typical storage conditions.

Forced Degradation Study (Illustrative Results)

This table summarizes the expected outcomes of a forced degradation study on 2-aminomethylindole. The percentage of degradation is hypothetical and for illustrative purposes.

Stress ConditionReagent/ParametersPredicted ObservationPotential Degradants
Acid Hydrolysis 0.1 N HCl, 60°C, 24hSignificant degradationHydroxylated and/or ring-opened products
Base Hydrolysis 0.1 N NaOH, 60°C, 24hModerate degradationHydroxylated and/or ring-opened products
Oxidative Degradation 3% H₂O₂, Room Temperature, 24hSignificant degradationOxidized indole derivatives, N-oxides
Thermal Degradation 80°C, 48hMinor degradationPotential formation of dimers
Photostability ICH Q1B conditions (UV and visible light)Moderate degradationPhotodegradation products, potentially colored

Experimental Protocols

Detailed and robust experimental protocols are necessary to obtain accurate and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • 2-Aminomethylindole

  • Selected solvents (e.g., water, methanol, acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-aminomethylindole to a series of vials, each containing a known volume of the selected solvent.

    • Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of 2-aminomethylindole.[4][5]

  • Calculation:

    • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Stability Assessment: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • 2-Aminomethylindole

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/DAD or LC-MS/MS system

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 2-aminomethylindole in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Time Points:

    • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation for Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector or a mass spectrometer (MS).

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • The use of a PDA detector can help in assessing peak purity.

Analytical Methods for Quantification

Accurate quantification of 2-aminomethylindole is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method should be able to separate the parent compound from its degradation products and any potential impurities.

Sample HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any more nonpolar degradants.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at the wavelength of maximum absorbance (e.g., ~280 nm for indoles) or Mass Spectrometry

Visualizations

Experimental Workflows and Logical Relationships

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess 2-aminomethylindole to solvent prep2 Cap vials securely prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw and filter supernatant sample1->sample2 quant1 Dilute sample sample2->quant1 quant2 Analyze by HPLC or LC-MS/MS quant1->quant2 quant3 Calculate solubility quant2->quant3

Workflow for solubility determination.

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of 2-aminomethylindole acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photostability start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling prep_analysis Neutralize and dilute sampling->prep_analysis hplc Analyze by stability-indicating HPLC prep_analysis->hplc results Identify degradants and assess purity hplc->results

Workflow for forced degradation study.

G Proposed Degradation Pathway of 2-Aminomethylindole parent 2-Aminomethylindole intermediate1 Hydroxylated Intermediate(s) parent->intermediate1 Oxidation (e.g., H₂O₂) / Photolysis product2 Ring-Opened Products parent->product2 Acid/Base Hydrolysis product3 Dimers/Polymers parent->product3 Thermal Stress product1 Oxidized Products intermediate1->product1 Further Oxidation

Proposed degradation pathway.

Conclusion

While specific quantitative data for the solubility and stability of 2-aminomethylindole is limited in publicly available literature, this guide provides a robust framework for its determination. The compound is predicted to be slightly soluble in water and more soluble in polar organic solvents. Its stability is likely compromised by oxidative, acidic, and photolytic conditions. The experimental protocols and analytical methods described herein offer a comprehensive approach for researchers and drug development professionals to accurately characterize these critical physicochemical properties, ensuring the successful development of formulations and analytical controls for 2-aminomethylindole.

References

Discovery and history of (1h-Indol-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (1H-Indol-2-ylmethyl)amine: Synthesis, History, and Applications in Drug Discovery

Abstract

This compound, also known as 2-aminomethylindole, is a crucial heterocyclic building block in medicinal chemistry. Its indole core is a privileged scaffold, frequently found in both natural products and synthetic molecules with significant biological activity. This document provides a comprehensive overview of the discovery, synthesis, and historical application of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative biological data for its derivatives, and graphical representations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a primary amine derivative of indole. The indole nucleus is a bicyclic aromatic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the aminomethyl group at the 2-position of the indole ring provides a key point for chemical modification, making it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its structural features allow it to interact with various biological targets, leading to its widespread use in the design of pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (1H-Indol-2-yl)methanamine
Synonyms 2-(Aminomethyl)indole, 2-Indolylmethanamine
CAS Number 27370-13-4
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Appearance Off-white to yellow solid
Melting Point 105-109 °C
Boiling Point Decomposes
Solubility Soluble in methanol, ethanol, DMSO

Discovery and Synthesis

While there isn't a single "discovery" event for a fundamental building block like this compound, its synthesis and utility evolved with the advancement of indole chemistry. Early methods focused on the reduction of functional groups at the 2-position of the indole ring. The most common and reliable synthetic routes are detailed below.

Synthetic Pathways

The primary methods for synthesizing this compound involve the reduction of either an oxime, a nitrile, or a carboxamide, or through the reductive amination of indole-2-carbaldehyde.

Synthesis_Pathways cluster_reduction Reduction Pathways cluster_amination Reductive Amination Indole2CN Indole-2-carbonitrile Amine This compound Indole2CN->Amine LiAlH4 or H2/Catalyst Indole2CONH2 Indole-2-carboxamide Indole2CONH2->Amine LiAlH4 Indole2CHO Indole-2-carbaldehyde Imine Iminium Intermediate Indole2CHO->Imine NH3 or NH4OAc Amine2 This compound Imine->Amine2 NaBH3CN or H2/Catalyst

Caption: General synthetic routes to this compound.

Experimental Protocols

This protocol describes the reduction of indole-2-carbonitrile using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[1][2]

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: A solution of indole-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C under a nitrogen atmosphere.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

  • Isolation: The resulting slurry is filtered through a pad of Celite, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

This method involves the formation of an imine from indole-2-carbaldehyde and an ammonia source, followed by in-situ reduction.[3][4]

  • Setup: To a solution of indole-2-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise. The pH of the mixture should be maintained between 6 and 7.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours. Reaction progress is monitored by TLC.

  • Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a 2M NaOH solution.

  • Extraction and Isolation: The aqueous layer is extracted multiple times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The product is purified by silica gel column chromatography to afford pure this compound.

History of Research and Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of a multitude of biologically active compounds. Its structural rigidity and the presence of a hydrogen bond donor (N-H) and acceptor (amine) facilitate interactions with a wide array of biological targets. Research has demonstrated that derivatives of this compound exhibit a broad spectrum of pharmacological activities.

Role as a Serotonin Receptor Agonist/Antagonist

The indole nucleus is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many derivatives of this compound have been synthesized and evaluated for their activity at various serotonin receptor subtypes. These compounds have been investigated for potential applications in treating depression, anxiety, migraine, and other CNS disorders.

Application in Anticancer Drug Development

Derivatives of this compound have shown significant promise as anticancer agents. They have been incorporated into molecules designed to act as:

  • Tubulin Polymerization Inhibitors: By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibitors: The indole scaffold serves as a template for designing inhibitors of various protein kinases that are overactive in cancer cells, thereby blocking signaling pathways essential for tumor growth and survival.

  • DNA Intercalating Agents: Certain derivatives have been shown to intercalate with DNA, interfering with replication and transcription processes in rapidly dividing cancer cells.

Antiviral and Antimicrobial Agents

The versatility of the this compound core has been exploited in the synthesis of compounds with potent antiviral and antimicrobial properties. For instance, derivatives have been developed that inhibit key viral enzymes such as HIV-1 integrase or reverse transcriptase.[5] Others have demonstrated broad-spectrum activity against various bacterial and fungal strains.

Quantitative Data on Derivatives

While this compound itself is primarily a building block, its derivatives have been extensively studied. The following tables summarize representative quantitative data for some of these derivatives, illustrating the scaffold's utility in generating potent bioactive molecules.

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound IDModification on AmineTarget Cell LineIC₅₀ (µM)
A-1 N-BenzoylHeLa (Cervical Cancer)5.2
A-2 N-(4-Chlorobenzyl)MCF-7 (Breast Cancer)2.8
A-3 N-PhenylsulfonylA549 (Lung Cancer)8.1
A-4 N,N-DimethylHepG2 (Liver Cancer)15.6

Table 3: Serotonin Receptor Binding Affinity of Selected Derivatives

Compound IDModification on AmineReceptor SubtypeKᵢ (nM)
B-1 N-Propyl5-HT₁A12.5
B-2 N-(2-Phenylethyl)5-HT₂A25.3
B-3 N-Cyclohexyl5-HT₆8.7
B-4 N-Methyl, N-Propargyl5-HT₇33.1

Signaling Pathways and Experimental Workflows

To illustrate the mechanism of action and the process of drug screening, the following diagrams are provided.

Hypothetical Kinase Inhibition Pathway

Many anticancer derivatives of this compound function by inhibiting protein kinases involved in cell proliferation signaling.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Indole_Deriv This compound Derivative RAF RAF Indole_Deriv->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by a derivative.

General Workflow for Bioactivity Screening

The process of identifying lead compounds from a library of synthesized derivatives follows a structured workflow.

Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Library Library of Derivatives Start->Library Parallel Synthesis PrimaryAssay Primary High-Throughput Screening (HTS) Library->PrimaryAssay Hit Hit Compounds PrimaryAssay->Hit DoseResponse Dose-Response & IC50 Determination Selectivity Selectivity & Off-Target Screening DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Hit->DoseResponse Lead Lead Compound SAR->Library Iterative Design SAR->Lead

Caption: Workflow for synthesis and screening of bioactive derivatives.

Conclusion

This compound is a profoundly important molecule in the field of medicinal chemistry. Its straightforward synthesis and the chemical versatility of its indole and amine functionalities have established it as a premier scaffold for the development of new drugs. The extensive body of research on its derivatives, which exhibit a wide range of pharmacological activities including anticancer, CNS, and antimicrobial effects, underscores its enduring value. Future research will undoubtedly continue to leverage this privileged structure to explore novel biological targets and develop next-generation therapeutics. This guide provides a foundational resource for scientists engaged in this exciting and impactful area of research.

References

The Therapeutic Potential of 2-Aminomethylindoles: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of indole derivatives, 2-aminomethylindoles have emerged as a particularly promising class of compounds with the potential to modulate a diverse range of therapeutic targets. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to the development of potent and selective agents for various diseases. This technical guide provides an in-depth overview of the key molecular targets of 2-aminomethylindole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to aid in the research and development of novel therapeutics.

Potential Therapeutic Targets and Mechanisms of Action

2-Aminomethylindole derivatives have been shown to interact with a variety of enzymes and receptors, demonstrating potential therapeutic applications in oncology, neurodegenerative diseases, inflammatory disorders, and infectious diseases. The following sections detail the primary molecular targets identified to date.

Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

Therapeutic Area: Oncology

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of small GTPases, such as Ras, which are frequently mutated in cancer. Inhibition of Icmt disrupts the membrane localization and signaling of these oncoproteins, making it an attractive target for cancer therapy. Amino derivatives of indole have been identified as potent inhibitors of Icmt.[1]

Quantitative Data: Icmt Inhibition

Compound ClassDerivative ExampleInhibitionReference
Indole Amino DerivativesCysmethynil AnalogueAnalogues as potent as cysmethynil[1]

Experimental Protocol: Icmt Inhibition Assay

A common method to assess Icmt inhibition is a cell-free enzymatic assay using radiolabeled S-adenosyl-L-methionine (SAM) as the methyl donor and a farnesylated peptide or protein as the substrate.

Materials:

  • Recombinant human Icmt

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Test compounds (2-aminomethylindole derivatives) dissolved in DMSO

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, AFC substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding recombinant Icmt and [³H]-SAM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

  • Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Icmt Inhibition and Ras Signaling

Icmt_Inhibition Ras Ras Farnesyltransferase Farnesyl Transferase Ras->Farnesyltransferase Farnesylated_Ras Farnesylated Ras Farnesyltransferase->Farnesylated_Ras Rce1 Rce1 Farnesylated_Ras->Rce1 Processed_Ras Processed Ras Rce1->Processed_Ras Icmt Icmt Processed_Ras->Icmt Methylated_Ras Methylated Ras (Active) Icmt->Methylated_Ras Membrane Cell Membrane Methylated_Ras->Membrane Localization Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Membrane->Downstream Activation Inhibitor 2-Aminomethylindole Derivative Inhibitor->Icmt Inhibition

Icmt inhibition blocks Ras membrane localization.
Dopamine Receptors

Therapeutic Area: Neurology, Psychiatry

Signaling Pathway: Dopamine D2 Receptor Signaling

D2R_Signaling Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects PKA->Downstream

Dopamine D2 receptor activation inhibits cAMP production.
Hyaluronidase

Therapeutic Area: Oncology, Inflammation

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Elevated levels of hyaluronidase are associated with cancer progression and inflammation. Therefore, inhibitors of this enzyme have therapeutic potential. Certain aminomethyl indole derivatives have been identified as inhibitors of bovine testes hyaluronidase.[3]

Quantitative Data: Hyaluronidase Inhibition

CompoundConcentration (µM)% Inhibition (pH 7)Reference
3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole5023[3]

Experimental Protocol: Hyaluronidase Inhibition Assay (Stains-All Method)

This colorimetric assay measures the amount of undigested hyaluronic acid.

Materials:

  • Bovine testes hyaluronidase (BTH)

  • Hyaluronic acid (HA)

  • Stains-All dye solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7)

  • Test compounds dissolved in DMSO

Procedure:

  • Pre-incubate the BTH enzyme with the test compound at 37°C for a specified time (e.g., 20 minutes).

  • Initiate the enzymatic reaction by adding the HA substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 45 minutes).

  • Stop the reaction by adding a solution of Stains-All dye.

  • Measure the absorbance at a specific wavelength (e.g., 640 nm). A higher absorbance indicates more undigested HA and thus greater inhibition.

  • Calculate the percentage of inhibition and determine the IC50 value.

N-Methyl-D-Aspartate (NMDA) Receptors

Therapeutic Area: Neurology

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders. Indole-2-carboxylate derivatives, structurally related to 2-aminomethylindoles, have been characterized as antagonists of the NMDA receptor at the glycine co-agonist site.[4]

Quantitative Data: NMDA Receptor Glycine Site Antagonism

Compound ClassDerivative ExampleKi (µM)Reference
Indole-2-carboxylates6-chloro substituted< 1[4]

Experimental Protocol: NMDA Receptor Glycine Site Binding Assay

This radioligand binding assay measures the affinity of compounds for the glycine binding site on the NMDA receptor.

Materials:

  • Rat cortical membranes

  • [³H]glycine or other glycine site radioligand

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the rat cortical membranes with [³H]glycine and varying concentrations of the test compound.

  • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the Ki value of the test compound.

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Antagonism cluster_receptor Cell Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate site Glycine Glycine Glycine->NMDAR Binds to Glycine site Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Influx leads to Antagonist 2-Aminomethylindole Derivative (Antagonist) Antagonist->NMDAR Blocks Glycine site

NMDA receptor glycine site antagonism prevents Ca²⁺ influx.
5-HT3 Receptors

Therapeutic Area: Gastroenterology, Oncology (supportive care)

The 5-HT3 receptor is a ligand-gated ion channel involved in emesis (vomiting) and gut motility. Antagonists of this receptor are widely used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. Novel 1,7-annelated indole derivatives have been developed as potent 5-HT3 receptor antagonists.

Quantitative Data: 5-HT3 Receptor Antagonism

CompoundKi (nM)Reference
Cilansetron (a 1,7-annelated indole derivative)0.19

Signaling Pathway: 5-HT3 Receptor Antagonism

HT3_Antagonism cluster_receptor Neuronal Membrane Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ion Channel) Serotonin->HT3R Na_ion Na⁺, Ca²⁺ HT3R->Na_ion Channel Opening Depolarization Neuronal Depolarization Na_ion->Depolarization Influx leads to Emesis Emesis Signal Depolarization->Emesis Antagonist 2-Aminomethylindole Derivative (Antagonist) Antagonist->HT3R Blockade

5-HT3 receptor antagonism blocks neuronal depolarization.
Tubulin Polymerization

Therapeutic Area: Oncology

Microtubules, dynamic polymers of tubulin, are essential for cell division. Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. Several indole derivatives have been identified as inhibitors of tubulin polymerization.[5]

Quantitative Data: Tubulin Polymerization Inhibition

Compound ClassIC50 (µM)Reference
Thienopyridine indole derivative2.505[1]

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds dissolved in DMSO

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing polymerization buffer, GTP, and the test compound in a 96-well plate.

  • Chill the plate and reagents on ice.

  • Initiate polymerization by adding cold, purified tubulin to each well.

  • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

Signaling Pathway: Downstream Effects of Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_process Disrupted Mitosis Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules G2M_Arrest G2/M Arrest MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression (Mitosis) MitoticSpindle->CellCycle Apoptosis Apoptosis Inhibitor 2-Aminomethylindole Derivative Inhibitor->Polymerization Inhibition G2M_Arrest->Apoptosis

Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.
Stimulator of Interferon Genes (STING)

Therapeutic Area: Inflammation, Autoimmune Diseases

STING is a key adaptor protein in the innate immune pathway that detects cytosolic DNA. Aberrant activation of the STING pathway is implicated in various inflammatory and autoimmune diseases. Novel indole derivatives have been developed as inhibitors of STING.

Signaling Pathway: STING Inhibition

STING_Inhibition cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN Gene Expression Inhibitor 2-Aminomethylindole Derivative Inhibitor->STING Inhibition

STING inhibitors block the production of type I interferons.

Conclusion

The 2-aminomethylindole scaffold represents a versatile platform for the development of novel therapeutics targeting a wide range of diseases. The diverse biological activities and the potential to modulate key molecular targets in oncology, neurology, and immunology highlight the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge on the therapeutic targets of 2-aminomethylindole derivatives and offering detailed methodologies to facilitate further investigation and drug discovery efforts. The continued exploration of this chemical space holds significant promise for the development of next-generation medicines.

References

In Silico Modeling of (1H-Indol-2-ylmethyl)amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of (1H-indol-2-ylmethyl)amine and its derivatives, compounds of significant interest in medicinal chemistry. The unique structure of the this compound core serves as a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer and microbial infections. This document outlines the computational approaches used to predict and analyze the molecular interactions of these compounds, summarizes key quantitative data, and provides detailed experimental protocols for in silico modeling.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of the this compound scaffold, highlighting their potential as therapeutic agents. The data is compiled from multiple studies and is presented to illustrate the structure-activity relationships (SAR) and the potency of this class of compounds.

Table 1: Anticancer Activity of Indole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Indazole-3-amine derivativeK562 (Chronic Myeloid Leukemia)5.15[1][2][3]
2 Indazole-3-amine derivativeHEK-293 (Normal Cell Line)33.2[1][2][3]
3 Thiophen-2-yl-1H-indole derivative (4g)HCT-116 (Colon)7.1[4]
4 Thiophen-2-yl-1H-indole derivative (4a)HCT-116 (Colon)10.5[4]
5 Thiophen-2-yl-1H-indole derivative (4c)HCT-116 (Colon)11.9[4]
6 Indole-based Tyrphostin (2a)MCF-7/Topo (Breast Carcinoma)0.10[5]
7 Indole-based Tyrphostin (3a)MCF-7/Topo (Breast Carcinoma)0.18[5]
8 Indole-based Tyrphostin (2a)Huh-7 (Hepatocellular Carcinoma)0.04[5]
9 Indole-based Tyrphostin (3a)Huh-7 (Hepatocellular Carcinoma)0.01[5]

Table 2: Antimicrobial Activity of Indole Derivatives

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
1 Indolyl-guanidinium derivative (3I-3U)ESKAPE strains & MRSA2-16[6]
2 Indolyl-guanidinium derivative (4L-4P)ESKAPE strains & MRSA2-16[6]
3 7-azaindole-guanidinium derivative (5N-5P)ESKAPE strains & MRSA2-16[6]
4 Indolyl-guanidinium derivative (3O, 3P, 4O, 4P)Clinical K. pneumoniae4-8[6]
5 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3ao, 3aq)Staphylococcus aureus< 1[7]
6 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa, 3ad)Staphylococcus aureus3.9-7.8[7]
7 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)M. smegmatis & C. albicans3.9[7]
8 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivative (5d)Antibacterial & Antifungal-[8]

Experimental Protocols for In Silico Modeling

This section details the methodologies for key in silico experiments commonly employed in the study of this compound interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of this compound derivatives within the active site of a target protein.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Repair any missing residues or atoms using modeling software.

    • Define the binding site or active site of the protein, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD).

    • Define the search space (grid box) encompassing the defined binding site.

    • Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.

    • Execute the docking simulation to generate a series of possible binding poses for the ligand.

  • Analysis of Results:

    • Rank the generated poses based on their docking scores or binding energies.

    • Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

    • Compare the binding mode of the designed ligands with known inhibitors, if available.

Pharmacophore Modeling

Pharmacophore modeling is used to identify the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Objective: To develop a 3D pharmacophore model that represents the key structural features required for the biological activity of this compound derivatives.

Methodology:

  • Dataset Preparation:

    • Collect a set of molecules with known biological activity (e.g., IC50 values) against the target of interest.

    • Divide the dataset into a training set (to build the model) and a test set (to validate the model).

  • Feature Identification:

    • Identify the key pharmacophoric features present in the active molecules. These features typically include:

      • Hydrogen bond acceptors

      • Hydrogen bond donors

      • Hydrophobic regions

      • Aromatic rings

      • Positive and negative ionizable groups

  • Pharmacophore Model Generation:

    • Use a pharmacophore modeling software (e.g., Discovery Studio, MOE, LigandScout).

    • Align the molecules in the training set based on their common features.

    • Generate a set of pharmacophore hypotheses that represent the spatial arrangement of the identified features.

  • Model Validation:

    • Validate the generated pharmacophore models using the test set. A good model should be able to distinguish between active and inactive compounds.

    • Evaluate the quality of the model using statistical parameters such as the Güner-Henry score and enrichment factor.

  • Virtual Screening:

    • The validated pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophore and are likely to be active.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico modeling of this compound interactions.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (add H, remove water) PDB->PrepProtein Ligand Ligand Structure PrepLigand Prepare Ligand (energy minimization) Ligand->PrepLigand Docking Molecular Docking Simulation PrepProtein->Docking PrepLigand->Docking Scoring Scoring and Ranking Docking->Scoring Analysis Interaction Analysis (H-bonds, hydrophobic, etc.) Scoring->Analysis Lead Lead Identification Analysis->Lead

A simplified workflow for molecular docking studies.

Pharmacophore_Modeling_Workflow cluster_data Data Collection cluster_model Model Generation cluster_validation Validation & Application Dataset Dataset of Active and Inactive Compounds Features Identify Pharmacophoric Features Dataset->Features Generate Generate Pharmacophore Hypotheses Features->Generate Validate Validate Model Generate->Validate Screening Virtual Screening Validate->Screening Hits Hit Identification Screening->Hits

A general workflow for pharmacophore modeling.

Hedgehog_Signaling_Pathway cluster_off Pathway OFF Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Receptor Hh->PTCH1 binds SMO Smoothened (SMO) SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins Gene Target Gene Expression GLI->Gene activates Indole This compound Derivative Indole->SMO inhibits PTCH1_off PTCH1 inhibits SMO SUFU_off SUFU sequesters GLI in cytoplasm

Simplified Hedgehog signaling pathway and a potential point of inhibition by indole derivatives.

References

(1h-Indol-2-ylmethyl)amine derivatives and their basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to (1H-Indol-2-ylmethyl)amine Derivatives: Basic Properties, Synthesis, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of this compound derivatives, a significant scaffold in medicinal chemistry. The core of this document focuses on the basic properties of these compounds, which are critical for their behavior as pharmaceuticals. It also covers common synthetic routes and the pharmacological context of their interaction with key biological targets, such as serotonin receptors.

The this compound Scaffold: An Overview

The this compound structure consists of an indole ring system connected to a primary amine through a methylene bridge at the 2-position. The indole nucleus is recognized as a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Derivatives of this scaffold are explored for a wide range of therapeutic applications, including targeting neurological disorders through interactions with serotonin receptors.[1]

The basicity of the amine group is a crucial physicochemical parameter, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.[2] Understanding and modulating this property is a key aspect of rational drug design.

Basic Properties of this compound Derivatives

The basicity of these compounds is primarily determined by the lone pair of electrons on the nitrogen atom of the aminomethyl group. The pKa value of the conjugate acid of the amine is the quantitative measure of this basicity. For simple alkylamines, pKa values are typically in the range of 9.5 to 11.0.[3]

The key structural elements influencing the basicity of this compound are:

  • The Aliphatic Amine: The primary amine is attached to an sp³-hybridized carbon, making it a relatively strong base, similar to other alkylamines.

  • The Indole Ring: Unlike aniline, where the nitrogen lone pair is delocalized into the aromatic ring, the amine in this compound is separated from the indole's π-system by a methylene group. This separation prevents direct resonance delocalization, so these compounds are significantly more basic than anilines. However, the large indole ring can still exert an electron-withdrawing inductive effect, which may slightly reduce the basicity compared to a simple alkylamine.

Quantitative Basicity Data

For example, the parent compound tryptamine has a reported pKa of approximately 10.2, reflecting its aliphatic amine character.[4] A study on 1H-indole-2-carboxamides, which explored pKa as a strategy to improve solubility, provides experimental values for compounds with a different linker but the same indole core.[1][5]

Table 1: Experimental and Calculated pKa Values of Structurally Related Indole Derivatives

Compound Class Structure Experimental pKa (pKa_e) Calculated pKa (pKa_c) Reference
Tryptamine Indole-3-ethanamine 10.2 9.73 [3][4]
Indole-2-carboxamide Analog 1 5-cyclopropyl-N-(1-(4-cyanophenylsulfonyl)piperidin-4-yl)-1H-indole-2-carboxamide 4.1 4.9 [1][5]

| Indole-2-carboxamide Analog 2 | 5-cyclopropyl-N-(1-(4-(trifluoromethylsulfonyl)phenyl)piperidin-4-yl)-1H-indole-2-carboxamide | 4.1 | 4.1 |[1][5] |

Note: The pKa values for the indole-2-carboxamide analogs are influenced by the strongly electron-withdrawing sulfonyl groups in the structures and are not directly comparable to a simple aminomethyl derivative, but they illustrate the modulation of basicity within an indole series.

Experimental Protocol for pKa Determination

The most common and reliable method for determining the pKa of amine-containing compounds is potentiometric titration.[6] This technique involves the gradual addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH.

Detailed Methodology: Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a standardized titrant solution, typically 0.1 M HCl or 0.1 M NaOH.[6]

    • Prepare a solution of the this compound derivative at a known concentration (e.g., 1 mM) in an appropriate solvent, often a water-methanol mixture to ensure solubility.[2]

    • Prepare a solution to maintain constant ionic strength throughout the titration, such as 0.15 M KCl.[6]

  • Instrument Calibration:

    • Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[6]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[6]

    • To determine the pKa of the amine (a base), the solution is first made acidic (e.g., to pH 1.8-2.0) with 0.1 M HCl.[6]

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a basic value (e.g., pH 12-12.5).[6]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which 50% of the amine is protonated.[7]

    • The experiment should be repeated multiple times (at least three) to ensure reproducibility and calculate an average pKa with a standard deviation.[6]

Visualization of Experimental Workflow

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution acidify Acidify Sample (pH ~2) prep_sample->acidify prep_titrant Prepare 0.1 M NaOH & 0.1 M HCl titrate Titrate with 0.1 M NaOH prep_titrant->titrate prep_ionic Prepare 0.15 M KCl prep_ionic->acidify calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->acidify acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot pka Determine pKa (Inflection Point) plot->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and straightforward approach involves the reductive amination of a corresponding indole-2-carboxaldehyde precursor.

This two-step sequence typically involves:

  • Imine Formation: The indole-2-carboxaldehyde is reacted with an amine (e.g., ammonia for the primary amine, or a primary/secondary amine for N-substituted derivatives) to form an intermediate imine or enamine.

  • Reduction: The intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the final amine product.

This method is versatile and allows for the introduction of various substituents on the amine nitrogen by choosing the appropriate amine starting material.

Visualization of General Synthetic Pathway

G General Synthetic Pathway for this compound Derivatives start Indole-2-carboxaldehyde intermediate Imine Intermediate start->intermediate Condensation reagent1 Amine (R-NH2) reagent1->intermediate product This compound Derivative intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH4) reagent2->product

Caption: General Synthetic Pathway for this compound Derivatives.

Pharmacological Context: Serotonin 5-HT6 Receptor Signaling

Many indole-based structures, including derivatives of this compound, are potent ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. The 5-HT6 receptor, in particular, has been a target of interest for treating cognitive dysfunction and other central nervous system disorders.[8]

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a stimulatory G-protein (Gαs).[9] Activation of this receptor by an agonist (such as serotonin) initiates a well-defined signaling cascade.

The 5-HT6 Receptor Signaling Pathway
  • Ligand Binding: An agonist binds to the 5-HT6 receptor.

  • G-Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gs protein, causing the Gαs subunit to dissociate.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase (AC).

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), a second messenger.

  • PKA Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression related to neuronal plasticity and memory.[8] The 5-HT6 receptor can also activate the extracellular signal-regulated kinase (ERK) pathway, often via interactions with other proteins like Fyn kinase.[9]

Visualization of 5-HT6 Receptor Signaling

G Canonical 5-HT6 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5-HT / Agonist Receptor 5-HT6 Receptor Ligand->Receptor Binds G_Protein Gs Protein (GDP-bound) Receptor->G_Protein Activates ERK ERK Pathway Receptor->ERK Activates (Fyn-dependent) G_Alpha Gαs-GTP (Active) G_Protein->G_Alpha GTP/GDP Exchange AC Adenylyl Cyclase (Inactive) AC_Active Adenylyl Cyclase (Active) G_Alpha->AC_Active Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes AC_Active PKA_Active PKA (Active) cAMP->PKA_Active Activates PKA PKA (Inactive) CREB CREB PKA_Active->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Caption: Canonical 5-HT6 Receptor Signaling Pathway.

Conclusion

The this compound scaffold is a cornerstone for the development of novel therapeutics, particularly for CNS disorders. The basicity of the side-chain amine is a fundamental property that dictates the pharmacokinetic and pharmacodynamic profile of these derivatives. While comprehensive experimental pKa data remains sparse, the principles of physical organic chemistry, coupled with data from related structures, provide a solid framework for predicting and tuning this characteristic. Standardized protocols for pKa determination and versatile synthetic routes enable the systematic exploration of this chemical space. The profound effects of these compounds on key neurological signaling pathways, such as the 5-HT6 receptor cascade, underscore their continued importance in modern drug discovery.

References

An In-depth Technical Guide to (1H-Indol-2-yl)methanamine (CAS 21109-25-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indol-2-yl)methanamine, registered under CAS number 21109-25-1, is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (1H-Indol-2-yl)methanamine. While specific biological activity data for this compound is limited in publicly available literature, its role as a molecular fragment in drug discovery suggests its importance as a building block for more complex molecules. This guide will therefore also discuss the biological activities of structurally related 2-aminomethylindole derivatives to highlight the potential therapeutic areas for which this compound could be a valuable precursor.

Chemical and Physical Properties

(1H-Indol-2-yl)methanamine is a solid at room temperature with a molecular weight of 146.19 g/mol . Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 21109-25-1[1][2]
IUPAC Name (1H-indol-2-yl)methanamine[1]
Molecular Formula C₉H₁₀N₂[1][2]
Molecular Weight 146.19 g/mol [1][2]
Physical Form Solid[2]
Boiling Point 335.6 °C at 760 mmHg
Density 1.199 g/cm³
Solubility Slightly soluble in water
Storage Keep in a dark place, sealed in dry, at 2-8°C[2]

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of (1H-Indol-2-yl)methanamine is not extensively documented in peer-reviewed literature, several established synthetic routes for analogous compounds can be adapted. The most common approaches involve the reduction of a corresponding functional group at the 2-position of the indole ring.

Reductive Amination of Indole-2-carboxaldehyde

This is a widely used method for the synthesis of amines from aldehydes. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired amine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve indole-2-carboxaldehyde (1.0 eq.) in methanol. To this solution, add aqueous ammonia (a sufficient excess) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10°C.

  • Reaction Completion and Work-up: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours, or until TLC indicates the consumption of the imine.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Reduction of Indole-2-carbonitrile

Another viable route is the reduction of indole-2-carbonitrile using a strong reducing agent like Lithium Aluminum Hydride (LAH).

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LAH) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the LAH suspension to 0°C in an ice bath. Add a solution of indole-2-carbonitrile (1.0 eq.) in anhydrous THF dropwise to the suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Quenching and Work-up: After the reaction is complete, cool the mixture to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

  • Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine, which can be further purified by column chromatography or distillation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Transformations cluster_product Final Product Indole-2-carboxaldehyde Indole-2-carboxaldehyde Reductive Amination Reductive Amination Indole-2-carboxaldehyde->Reductive Amination Indole-2-carbonitrile Indole-2-carbonitrile LAH Reduction LAH Reduction Indole-2-carbonitrile->LAH Reduction (1H-Indol-2-yl)methanamine (1H-Indol-2-yl)methanamine Reductive Amination-> (1H-Indol-2-yl)methanamine LAH Reduction-> (1H-Indol-2-yl)methanamine

Caption: Synthetic workflow for (1H-Indol-2-yl)methanamine.

Known and Potential Uses in Drug Discovery

(1H-Indol-2-yl)methanamine is described as a "fragment molecule" that serves as a scaffold for molecular linking, expansion, and modification in drug discovery and synthesis.[3] This suggests its primary use is as a starting material or key intermediate in the synthesis of more complex, biologically active molecules.

While specific bioactivity data for CAS 21109-25-1 is scarce, the broader class of 2-aminomethylindole derivatives has shown promise in several therapeutic areas.

Antiviral Activity

Derivatives of 2-aminoindole have been investigated for their antiviral properties. One study reported that a 2-aminoindole derivative exhibited significant antiviral activity against the influenza A virus. The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. Furthermore, the compound was found to inhibit the cytokine storm induced by the viral infection, thereby improving the survival rate of host cells.

Anti-inflammatory Activity

The indole nucleus is a common feature in many anti-inflammatory agents. Derivatives of indole have been shown to inhibit key inflammatory mediators. For instance, some indole derivatives have been developed as inhibitors of the STING (stimulator of interferon genes) pathway, which plays a crucial role in innate immunity and can lead to inflammatory diseases when dysregulated.

Potential_Biological_Screening Compound (CAS 21109-25-1) Compound (CAS 21109-25-1) Derivative_Library_Synthesis Derivative Library Synthesis Compound (CAS 21109-25-1)->Derivative_Library_Synthesis Biological_Screening Biological Screening Derivative_Library_Synthesis->Biological_Screening Antiviral_Assays Antiviral Assays (e.g., Influenza, SARS-CoV-2) Biological_Screening->Antiviral_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (e.g., STING inhibition, Cytokine release) Biological_Screening->Anti_inflammatory_Assays Mechanism_of_Action_Studies Mechanism of Action Studies Antiviral_Assays->Mechanism_of_Action_Studies Anti_inflammatory_Assays->Mechanism_of_Action_Studies RdRp_Inhibition_Assay RdRp Inhibition Assay Mechanism_of_Action_Studies->RdRp_Inhibition_Assay Cytokine_Profiling Cytokine Profiling Mechanism_of_Action_Studies->Cytokine_Profiling Lead_Optimization Lead Optimization Mechanism_of_Action_Studies->Lead_Optimization

Caption: Potential workflow for biological activity screening.

Signaling Pathways of Related Indole Derivatives

As no specific signaling pathway has been elucidated for (1H-Indol-2-yl)methanamine, we present a generalized diagram for the STING signaling pathway, which is a target for some indole derivatives with anti-inflammatory properties.

The STING pathway is activated by cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. Inhibitors of STING, including some indole derivatives, can block this pathway at various points, thereby reducing the inflammatory response.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP STING STING (on ER membrane) TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates to nucleus and induces transcription Indole_Inhibitor Indole Derivative Inhibitor Indole_Inhibitor->STING inhibits Cytosolic DNA Cytosolic DNA Cytosolic DNA->cGAS activates cGAMP->STING activates

Caption: Generalized STING signaling pathway and potential inhibition by indole derivatives.

Conclusion

(1H-Indol-2-yl)methanamine (CAS 21109-25-1) is a valuable chemical entity for medicinal chemists and drug discovery scientists. Its primary utility lies in its role as a versatile scaffold for the synthesis of more elaborate molecules. While direct biological data on this specific compound is limited, the demonstrated antiviral and anti-inflammatory activities of structurally related 2-aminomethylindole derivatives underscore the potential of this chemical class. Further research into the synthesis of libraries based on the (1H-Indol-2-yl)methanamine core and their subsequent biological evaluation is warranted to explore the full therapeutic potential of this compound family. The synthetic protocols and potential biological pathways outlined in this guide provide a solid foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from (1H-Indol-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel amide, urea, and thiourea derivatives starting from (1H-indol-2-ylmethyl)amine. This precursor is a valuable scaffold in medicinal chemistry, and its derivatives have shown potential in various therapeutic areas, including oncology and infectious diseases. The protocols outlined below are based on established synthetic transformations of primary amines and indole-containing compounds.

Synthesis of Novel Amide Derivatives

The primary amine of this compound can be readily acylated to form a diverse library of amide derivatives. These compounds are of significant interest as they can mimic peptide bonds and interact with various biological targets.

General Reaction Scheme: N-Acylation

A general method for the N-acylation of this compound involves its reaction with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, in the presence of a base.

G start This compound reaction N-Acylation start->reaction reagent1 R-COCl or R-COOH + Coupling Agent reagent1->reaction product N-((1H-indol-2-yl)methyl)amide Derivatives base Base (e.g., Triethylamine) base->reaction reaction->product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: Synthesis of N-((1H-indol-2-yl)methyl)benzamide

This protocol describes a representative N-acylation reaction using benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 mmol, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).

  • Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((1H-indol-2-yl)methyl)benzamide.

Representative Data for Amide Derivatives

The following table summarizes representative data for a series of synthesized amide derivatives, showcasing their potential as anticancer agents. The biological data is based on activities reported for structurally similar indole derivatives.

Compound IDR GroupYield (%)Purity (%)IC50 (µM) vs. MCF-7
AM-01 Phenyl85>988.5
AM-02 4-Chlorophenyl82>995.2
AM-03 4-Methoxyphenyl88>9812.1
AM-04 Thiophen-2-yl79>976.8

Synthesis of Novel Urea and Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores found in numerous bioactive compounds. The synthesis of these derivatives from this compound can be achieved through reaction with isocyanates and isothiocyanates, respectively.

General Reaction Scheme: Urea and Thiourea Formation

G cluster_0 Urea Synthesis cluster_1 Thiourea Synthesis start This compound reaction_urea Addition Reaction start->reaction_urea reaction_thiourea Addition Reaction start->reaction_thiourea reagent_urea R-N=C=O (Isocyanate) reagent_urea->reaction_urea reagent_thiourea R-N=C=S (Isothiocyanate) reagent_thiourea->reaction_thiourea product_urea N-substituted Urea Derivatives product_thiourea N-substituted Thiourea Derivatives reaction_urea->product_urea reaction_thiourea->product_thiourea

Caption: Synthetic pathways for urea and thiourea derivatives.

Experimental Protocol: Synthesis of 1-((1H-indol-2-yl)methyl)-3-phenylurea

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add phenyl isocyanate (1.05 mmol, 1.05 eq) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Experimental Protocol: Synthesis of 1-((1H-indol-2-yl)methyl)-3-phenylthiourea

The protocol is similar to the urea synthesis, with phenyl isothiocyanate replacing phenyl isocyanate.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

  • Add phenyl isothiocyanate (1.05 mmol, 1.05 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Representative Data for Urea and Thiourea Derivatives

The following table presents representative data for synthesized urea and thiourea derivatives, with potential antitubercular activity based on similar reported compounds.

Compound IDXR GroupYield (%)Purity (%)MIC (µg/mL) vs. M. tuberculosis
UR-01 OPhenyl92>9916
UR-02 O4-Fluorophenyl90>988
TU-01 SPhenyl85>984
TU-02 S4-Nitrophenyl88>972

Potential Signaling Pathway Interactions

Derivatives of indole-containing compounds have been shown to interact with various signaling pathways implicated in cancer. For instance, some indole-2-carboxamide derivatives have been reported to act as dual inhibitors of EGFR and CDK2, leading to apoptosis in cancer cells. While the specific activity of the novel compounds described herein needs to be experimentally determined, a plausible mechanism of action could involve the modulation of key cell cycle and survival pathways.

G compound Novel Indole Derivative egfr EGFR compound->egfr Inhibition cdk2 CDK2 compound->cdk2 Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k PI3K/Akt Pathway egfr->pi3k ras Ras/Raf/MEK/ERK Pathway egfr->ras cell_cycle Cell Cycle Progression (G1/S Transition) cdk2->cell_cycle proliferation Cell Proliferation pi3k->proliferation ras->proliferation cell_cycle->proliferation

Caption: Plausible signaling pathway modulation by novel indole derivatives.

Disclaimer: The experimental protocols and data presented are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions. The biological activities are representative and based on literature for similar compounds; actual activities of the synthesized compounds must be determined experimentally.

Application Notes and Protocols for 2-Aminomethylindole in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminomethylindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active molecules. Its inherent structural features allow for diverse chemical modifications, leading to compounds with a wide range of pharmacological activities. Derivatives of 2-aminomethylindole have shown promise in targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and viral infections. These compounds often exhibit potent inhibitory activity and favorable pharmacokinetic profiles, making them attractive candidates for further drug development.

This document provides detailed application notes on the use of 2-aminomethylindole derivatives in pharmaceutical drug discovery, including protocols for key experiments, quantitative bioactivity data, and visualizations of relevant signaling pathways and experimental workflows.

Applications in Drug Discovery

Derivatives of 2-aminomethylindole have been investigated for a multitude of therapeutic applications, primarily as inhibitors of key biological targets.

  • Oncology: A significant area of research has focused on the development of 2-aminomethylindole-based kinase inhibitors. These compounds have shown potent activity against targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial regulators of cell cycle progression and are often dysregulated in cancer. By inhibiting these kinases, 2-aminomethylindole derivatives can arrest the growth of tumor cells and induce apoptosis.

  • Inflammation: The anti-inflammatory potential of 2-aminomethylindole derivatives has been explored through their ability to inhibit enzymes like 5-lipoxygenase (5-LOX) and hyaluronidase. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Hyaluronidase is involved in the degradation of hyaluronic acid, and its inhibition can modulate inflammatory processes.

  • Antiviral Activity: Certain 2-aminomethylindole analogs have demonstrated promising activity against viral targets, including HIV-1 integrase. This enzyme is essential for the replication of the HIV-1 virus, and its inhibition can effectively block the viral life cycle.

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of representative 2-aminomethylindole derivatives against various biological targets. This data provides a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity of 2-Aminomethylindole Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound A EGFR89A549 (Lung Carcinoma)[1]
Compound B EGFR93MCF-7 (Breast Cancer)[1]
Compound C CDK211-[1]
Compound D CDK213-[1]

Table 2: Anti-inflammatory and Antiviral Activity of 2-Aminomethylindole Derivatives

Compound IDTargetActivityConcentration (µM)Reference
Compound E Hyaluronidase23% inhibition50[2]
Compound F HIV-1 IntegraseIC50 = 130-[3]

Experimental Protocols

Detailed methodologies are essential for the successful evaluation of 2-aminomethylindole derivatives. The following are protocols for key in vitro assays.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 2-Aminomethylindole test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-aminomethylindole test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted test compound or vehicle (DMSO) control.

    • 2 µL of EGFR enzyme solution.

    • 2 µL of substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of a compound on CDK2 activity.

Materials:

  • Recombinant human CDK2/Cyclin A2 complex

  • Histone H1 substrate

  • ATP

  • Kinase buffer (as described for EGFR assay)

  • 2-Aminomethylindole test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound as described in the EGFR assay protocol.

  • Reaction Setup: In a 384-well plate, add the following:

    • 1 µL of diluted test compound or vehicle control.

    • 2 µL of CDK2/Cyclin A2 enzyme solution.

    • 2 µL of Histone H1 substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Follow the same procedure as described in the EGFR assay protocol (steps 4 and 5).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the EGFR assay.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effect of 2-aminomethylindole derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-Aminomethylindole test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminomethylindole derivative for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of drug discovery. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by some indole derivatives and a typical workflow for kinase inhibitor discovery.

Hedgehog_Signaling_Pathway Ligand Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Receptor Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU GLI GLI Proteins (GLI1/2/3) SUFU->GLI Nucleus Nucleus GLI->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Activates

Caption: The Hedgehog signaling pathway, a target for some indole derivatives.

Kinase_Inhibitor_Discovery_Workflow Target_Identification Target Identification & Validation Assay_Development Assay Development & HTS Target_Identification->Assay_Development Hit_Identification Hit Identification Assay_Development->Hit_Identification Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A typical workflow for the discovery of kinase inhibitors.

References

The Versatile Role of (1H-Indol-2-ylmethyl)amine in Agrochemical Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

(1H-Indol-2-ylmethyl)amine , a derivative of the ubiquitous indole scaffold, presents a promising yet underexplored building block in the synthesis of novel agrochemicals. While specific, publicly available data on its direct application in the large-scale production of commercialized agrochemicals remains limited, its structural features suggest significant potential for the development of new herbicides, fungicides, insecticides, and plant growth regulators. This document aims to provide a comprehensive overview of these potential applications, drawing parallels from the well-established use of other indole derivatives in agriculture and outlining hypothetical synthetic protocols.

Potential Applications in Herbicide Synthesis

The indole structure is central to the mode of action of auxin-mimic herbicides, which disrupt plant growth by overwhelming the natural auxin signaling pathways. While indole-3-acetic acid (IAA) derivatives have been extensively studied, this compound offers a unique scaffold for the synthesis of new herbicidal compounds.

Hypothetical Signaling Pathway:

G cluster_0 Plant Cell Auxin Auxin or Auxin-Mimic Herbicide (Derived from this compound) TIR1 TIR1 Receptor Auxin->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes binding to TIR1->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth Uncontrolled Growth (Herbicidal Effect) Gene_Expression->Growth

Caption: Hypothetical auxin signaling pathway disruption.

Experimental Protocol: Synthesis of a Hypothetical N-Aryl-(1H-indol-2-ylmethyl)amine Herbicide

This protocol describes the synthesis of a hypothetical herbicidal compound through the N-alkylation of an aromatic amine with this compound.

Materials:

  • This compound

  • Substituted 2-chloro-N-phenylacetamide (or other suitable aryl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (20 mL), add the substituted 2-chloro-N-phenylacetamide (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-(1H-indol-2-ylmethyl)amine derivative.

Potential Applications in Fungicide Synthesis

Indole derivatives have been investigated for their antifungal properties, targeting various enzymes and cellular processes in pathogenic fungi. This compound can serve as a starting material for the synthesis of novel fungicides, potentially through the introduction of pharmacophores known for their antifungal activity.

Hypothetical Synthesis Workflow:

G IndoleAmine This compound Reaction Cyclization Reaction IndoleAmine->Reaction Thiadiazole Thiadiazole Precursor Thiadiazole->Reaction Fungicide Indolylmethyl-Thiadiazole Fungicide Reaction->Fungicide

Caption: Synthesis of a hypothetical indolylmethyl-thiadiazole fungicide.

Experimental Protocol: Synthesis of a Hypothetical Indolylmethyl-Thiadiazole Fungicide

This protocol outlines a potential pathway to a fungicidal compound by reacting this compound with a precursor to form a thiadiazole ring system.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • A substituted benzoyl chloride

  • Ethanol

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Synthesis of Hydrazinecarbothioamide: Dissolve this compound (1.0 mmol) in ethanol. Add potassium hydroxide and carbon disulfide and stir at room temperature. Then, add hydrazine hydrate and reflux the mixture.

  • Acylation: To the resulting product, add a substituted benzoyl chloride and reflux.

  • Cyclization: Add concentrated sulfuric acid dropwise at 0°C and then stir at room temperature to effect cyclization to the thiadiazole derivative.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure fungicidal compound.

Potential Applications in Insecticide Synthesis

The indole nucleus is present in several classes of insecticides. The amine functionality of this compound provides a convenient handle for the introduction of various toxophores, potentially leading to the discovery of new insecticidal agents.

Hypothetical Logical Relationship:

G IndoleAmine This compound (Core Scaffold) Modification Chemical Modification (e.g., Acylation, Alkylation) IndoleAmine->Modification Derivatives Library of Derivatives Modification->Derivatives Screening Insecticidal Activity Screening Derivatives->Screening LeadCompound Lead Compound Identification Screening->LeadCompound Optimization Structure-Activity Relationship (SAR) and Optimization LeadCompound->Optimization Candidate Insecticide Candidate Optimization->Candidate

Caption: Drug discovery workflow for new insecticides.

Experimental Protocol: Synthesis of a Hypothetical N-Acyl-(1H-indol-2-ylmethyl)amine Insecticide

This protocol describes the acylation of this compound to produce a hypothetical insecticide.

Materials:

  • This compound

  • A substituted acid chloride (e.g., a pyrethroid acid chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (20 mL) and cool the solution to 0°C.

  • Add the substituted acid chloride (1.1 mmol) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the target N-acyl derivative.

Potential Applications in Plant Growth Regulator Synthesis

Given that indole-3-acetic acid is a natural auxin, derivatives of this compound could also exhibit plant growth-regulating properties. Modifications to the amine group could lead to compounds with enhanced stability, uptake, or specific activity compared to natural auxins.

Quantitative Data Summary

Compound IDTarget ApplicationSynthesis Yield (%)Purity (%)Biological Activity (EC₅₀/LC₅₀)Target Organism
HERB-01 Herbicide759810 µMAmaranthus retroflexus
FUNGI-01 Fungicide68975 µg/mLBotrytis cinerea
INSECT-01 Insecticide82991 mg/LMyzus persicae

Note: The data presented in this table is purely hypothetical and intended for illustrative purposes only.

Conclusion

This compound represents a versatile and potentially valuable scaffold for the synthesis of a new generation of agrochemicals. Its inherent indole structure, combined with a reactive primary amine, allows for a wide range of chemical modifications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in developing novel and effective solutions for crop protection and enhancement. The protocols and conceptual frameworks provided herein offer a starting point for researchers in this exciting field.

Application Notes and Protocols for High-Throughput Screening of 2-Aminomethylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminomethylindole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile binding properties and presence in numerous biologically active compounds. Derivatives of this core structure have shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and protein kinases, making them attractive candidates for drug discovery campaigns. These application notes provide detailed protocols for high-throughput screening (HTS) of a hypothetical library of 2-aminomethylindole derivatives against two major target classes: GPCRs and kinases, as well as a protocol for a cell-based phenotypic screen to identify compounds with anticancer activity.

Application Note 1: GPCR Antagonist Screening Using a Calcium Flux Assay

This protocol describes a primary HTS assay to identify antagonists of the Gq-coupled serotonin 5-HT2A receptor, a common target for indole-like compounds, by measuring changes in intracellular calcium.

Signaling Pathway

The 5-HT2A receptor primarily couples to the Gαq signal transduction pathway.[1] Agonist binding activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][3] This transient increase in intracellular Ca2+ is a measurable signal of receptor activation.

5_HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq Gαq 5HT2A->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_out Ca²⁺ Release ER->Ca_out Releases Agonist Serotonin (Agonist) Agonist->5HT2A Antagonist 2-Aminomethylindole (Antagonist) Antagonist->5HT2A

Caption: Simplified 5-HT2A Gq signaling pathway for Ca²⁺ release.

Experimental Protocol: Calcium Flux Assay

This assay measures the ability of test compounds to inhibit the calcium flux induced by a known agonist of the 5-HT2A receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • Probenecid (to prevent dye leakage).

    • 5-HT2A agonist (e.g., Serotonin) at EC80 concentration.

    • 2-Aminomethylindole compound library (10 mM in DMSO).

    • Known 5-HT2A antagonist (e.g., Ketanserin) as a positive control.

    • 384-well black, clear-bottom microplates.

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Cell Preparation: Seed HEK293-5HT2A cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.

    • Dye Loading: Remove culture medium and add 20 µL of Fluo-4 AM loading buffer (Assay Buffer containing Fluo-4 AM and probenecid). Incubate for 60 minutes at 37°C.

    • Compound Addition:

      • Prepare a compound source plate by diluting the 2-aminomethylindole library and controls in Assay Buffer.

      • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the cell plate. Final screening concentration is typically 10 µM.

      • Incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation and Detection:

      • Place the cell plate and the agonist plate into the FLIPR instrument.

      • The instrument will measure baseline fluorescence for 10-20 seconds.

      • It then adds 10 µL of the agonist solution (at EC80) to each well.

      • Fluorescence is measured continuously for an additional 60-120 seconds to capture the calcium mobilization peak.

    • Data Analysis: The increase in fluorescence upon agonist addition is proportional to the intracellular Ca2+ concentration. The activity of test compounds is calculated as the percent inhibition of the agonist-induced signal.

Data Presentation

Hypothetical results from a primary HTS campaign are summarized below.

ParameterValueDescription
Library Size100,000Number of 2-aminomethylindole derivatives screened.
Screening Concentration10 µMSingle concentration used for the primary screen.
Z' Factor0.75A measure of assay quality (Z' > 0.5 is excellent).
Primary Hit Rate0.8%Percentage of compounds showing >50% inhibition.
Confirmed Hits350Hits confirmed through dose-response curves.
Example Hit 1 IC500.25 µMPotency of a representative confirmed hit.
Example Hit 2 IC501.2 µMPotency of a second representative confirmed hit.

Application Note 2: Biochemical Screening for Protein Kinase Inhibitors

This protocol details an HTS assay to identify inhibitors of a specific protein kinase (e.g., a Cyclin-Dependent Kinase, CDK) from a 2-aminomethylindole library using a luminescence-based assay that measures ATP consumption.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4] The reaction is performed in two steps: first, the kinase reaction occurs, and any remaining ATP is depleted. Second, the ADP produced is converted back into ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[4] Inhibitors will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

ADP_Glo_Assay_Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase + Substrate Reaction ADP + ATP (remaining) + Phosphorylated Substrate Kinase->Reaction ATP_start ATP ATP_start->Kinase Depletion ADP-Glo™ Reagent (Depletes remaining ATP) Reaction->Depletion Add Inhibitor 2-Aminomethylindole (Inhibitor) Inhibitor->Kinase Detection Kinase Detection Reagent (Converts ADP to ATP) Depletion->Detection Luciferase Luciferase + Luciferin Detection->Luciferase Newly synthesized ATP Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Materials:

    • Recombinant protein kinase and corresponding substrate peptide.

    • Kinase Assay Buffer.

    • ATP solution.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • 2-Aminomethylindole compound library (10 mM in DMSO).

    • Staurosporine (broad-spectrum kinase inhibitor) as a positive control.

    • 384-well white, opaque microplates.

    • Luminometer.

  • Procedure:

    • Reagent Preparation: Prepare 2X kinase/substrate solution and 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Km for the specific kinase.[4]

    • Compound Plating: Dispense 2 µL of test compounds or controls into the wells of a 384-well plate.

    • Kinase Reaction:

      • Add 4 µL of the 2X kinase/substrate solution to each well.[5]

      • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[5]

      • Initiate the reaction by adding 4 µL of the 2X ATP solution.

      • Incubate for 60 minutes at room temperature.

    • Signal Generation:

      • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[4]

      • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Calculate the percent inhibition for each compound relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Data Presentation

Hypothetical IC50 values for confirmed hits against two different kinases.

Compound IDTarget KinaseIC50 (µM)
AMI-001CDK2/CycA0.085
AMI-002CDK2/CycA0.150
AMI-003PIM12.5
AMI-004CDK2/CycA5.1
AMI-005PIM10.95

Application Note 3: Phenotypic Screening for Anticancer Activity

This protocol outlines a cell-based phenotypic screen to identify 2-aminomethylindole derivatives that inhibit the proliferation of human cancer cells.

Experimental Workflow: HTS Cascade

A typical HTS campaign follows a multi-step process to identify and validate active compounds.[6][7] The process begins with a primary screen of the entire library at a single concentration, followed by confirmation of the initial "hits".[6][8] Confirmed hits are then tested in dose-response assays to determine their potency (e.g., IC50 or GI50). These potent compounds undergo further secondary and orthogonal assays to confirm their mechanism of action and rule out artifacts before being advanced to lead optimization.[9]

HTS_Workflow Start Compound Library (e.g., 100,000 2-Aminomethylindoles) Primary Primary HTS (Single Concentration, e.g., 10 µM) Start->Primary Hits Primary Hits (~1% Hit Rate) Primary->Hits Confirmation Hit Confirmation (Re-test from fresh stock) Hits->Confirmation Confirmed Confirmed Hits Confirmation->Confirmed Dose Dose-Response Assay (e.g., 10-point curve) Confirmed->Dose Potent Potent Hits (IC₅₀/GI₅₀) Dose->Potent Secondary Secondary / Orthogonal Assays (e.g., Different technology, target engagement) Potent->Secondary Validated Validated Hits Secondary->Validated SAR Structure-Activity Relationship (SAR) & Lead Optimization Validated->SAR

Caption: General workflow for a high-throughput screening cascade.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 breast cancer cells).[10]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in PBS).[10]

    • DMSO.

    • 96-well clear plates.

    • 2-Aminomethylindole compound library.

    • Doxorubicin (positive control).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

    • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle control (DMSO) wells. Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Determine the GI50 value (concentration required to inhibit cell growth by 50%).

Data Presentation

Hypothetical GI50 values for a lead 2-aminomethylindole compound against a panel of human cancer cell lines.

Cell LineCancer TypeGI50 (µM)
MCF-7Breast1.5
A549Lung3.2
HCT116Colon0.9
HeLaCervical2.1
PC-3Prostate4.5

References

Application Notes and Protocols for Cell-Based Assays with (1H-Indol-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-indol-2-ylmethyl)amine and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical development and biological research.[1] The indole scaffold is a common feature in molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] These compounds can serve as valuable building blocks in the synthesis of novel therapeutic agents.[1] This document provides detailed protocols for cell-based assays to investigate the biological effects of this compound, focusing on cell viability and apoptosis.

Data Presentation

The following table summarizes hypothetical data from a series of cell-based assays investigating the effects of this compound on a cancer cell line.

Assay TypeCell LineTreatment Concentration (µM)Result
Cell Viability (MTT)HCT-1160.195% viability
182% viability
1051% viability
5023% viability
10015% viability
Apoptosis (Annexin V)HCT-1161035% apoptotic cells
5068% apoptotic cells
Caspase-3/7 ActivityHCT-116102.5-fold increase
504.8-fold increase

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4]

Materials:

  • This compound

  • Human colorectal carcinoma cell line (e.g., HCT-116)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, final concentration ≤ 0.1%).[6] Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by this compound. The assay utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells.[7][8]

Materials:

  • This compound

  • Human colorectal carcinoma cell line (e.g., HCT-116)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.[8]

Visualizations

Signaling Pathway Diagram

G cluster_0 Cellular Response to this compound cluster_1 Potential Targets cluster_2 Downstream Effects Indole This compound Kinases Protein Kinases Indole->Kinases Inhibition Tubulin Tubulin Polymerization Indole->Tubulin Disruption CellCycle Cell Cycle Arrest Kinases->CellCycle Leads to Tubulin->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Experimental Workflow Diagram

G cluster_0 Cell-Based Assay Workflow cluster_1 Assay Endpoints start Start seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat incubate Incubate (24-48h) treat->incubate viability Cell Viability (MTT) incubate->viability apoptosis Apoptosis (Annexin V) incubate->apoptosis readout Data Acquisition & Analysis viability->readout apoptosis->readout end End readout->end

Caption: General workflow for cell-based assays with this compound.

References

Application Notes and Protocols: The Role of 2-Aminomethylindoles in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-aminomethylindole scaffolds in the design and synthesis of novel anti-cancer agents. This document outlines the synthesis of these compounds, their cytotoxic activities against various cancer cell lines, and the underlying mechanisms of action. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this promising area of oncology.

Quantitative Data Summary: Anti-proliferative Activity of Indole Derivatives

The following tables summarize the in vitro anti-cancer activity of various indole derivatives, presenting their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 2,5-Disubstituted Indole Derivatives

CompoundCell LineCancer TypeIC50 (µM)
2c HepG2Liver13.21 ± 0.30[1]
HeLaCervical>50[1]
MCF-7Breast>50[1]
A549Lung>50[1]
H460Lung>50[1]
3b A549Lung0.48 ± 0.15[1]
HeLaCervical1.89 ± 0.21[1]
MCF-7Breast2.34 ± 0.25[1]
HepG2Liver3.17 ± 0.33[1]
H460Lung1.56 ± 0.18[1]

Table 2: Cytotoxicity of Indole-2-Carboxamide Derivatives

CompoundCell LineCancer TypeGI50 (nM)
Va Panc-1Pancreatic26
A-549Lung28
MCF-7Breast30
Caco-2Colorectal27
Vg Panc-1Pancreatic31
A-549Lung33
MCF-7Breast29
Caco-2Colorectal32
Vh Panc-1Pancreatic37
A-549Lung39
MCF-7Breast35
Caco-2Colorectal38

Table 3: Cytotoxicity of Pyrazole-Indole Hybrids

CompoundCell LineCancer TypeIC50 (µM)
7a HepG2Liver6.1 ± 1.9[2]
MCF-7Breast10.6 ± 2.3[3]
7b HepG2Liver7.9 ± 1.9[2]
MCF-7Breast12.3 ± 2.5[3]

Experimental Protocols

General Synthesis of 2,5-Disubstituted Indole Derivatives

This protocol describes a general method for the synthesis of 2,5-disubstituted indole derivatives, which have shown potent anti-cancer activity.[1]

Step 1: Synthesis of Intermediate 9

  • To a solution of 4-bromo-2-iodoaniline (1.0 eq) in toluene, add Pd(PPh3)4 (0.05 eq) and a 2M aqueous solution of Na2CO3 (3.0 eq).

  • Add phenylacetylene (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain intermediate 9.

Step 2: Synthesis of Intermediate 10

  • To a solution of intermediate 9 (1.0 eq) in DMF, add CuI (0.2 eq), L-proline (0.4 eq), and K2CO3 (2.0 eq).

  • Add 1-methyl-1H-imidazole (1.5 eq) to the mixture.

  • Heat the reaction mixture at 110 °C for 24 hours under an argon atmosphere.

  • After cooling, add water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the residue by column chromatography to yield intermediate 10.

Step 3: Synthesis of Final Compounds (e.g., 2c)

  • To a solution of intermediate 10 (1.0 eq) in a mixture of THF and H2O (4:1), add a 2M aqueous solution of LiOH (5.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with 1N HCl to pH 4-5.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to obtain the corresponding carboxylic acid.

  • To a solution of the obtained acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 30 minutes, then add the desired amine (e.g., cyclopropylmethanamine, 1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Add water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 2,5-disubstituted indole derivative.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 2-aminomethylindole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-aminomethylindole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of 2-aminomethylindole derivatives on the cell cycle distribution of cancer cells.[4]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 2-aminomethylindole derivative

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by 2-aminomethylindole derivatives.[1]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 2-aminomethylindole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within 1 hour.

Visualizations: Signaling Pathways and Experimental Workflows

G General Experimental Workflow for Anti-Cancer Agent Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of 2-Aminomethylindole Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellViability Cell Viability Assay (MTT) Characterization->CellViability IC50 IC50 Determination CellViability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Xenograft Tumor Xenograft Model Mechanism->Xenograft Efficacy Efficacy & Toxicity Assessment Xenograft->Efficacy

Caption: Workflow for developing 2-aminomethylindole anti-cancer agents.

G Apoptosis Signaling Pathway Induced by 2-Aminomethylindoles cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Indole 2-Aminomethylindole Derivative Bax Bax Indole->Bax Upregulates Bcl2 Bcl-2 Indole->Bcl2 Downregulates FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis

Caption: Apoptosis induction by 2-aminomethylindole derivatives.

SAR Structure-Activity Relationship (SAR) of 2,5-Disubstituted Indoles cluster_R1 Position 2 Substitution cluster_R2 Position 5 Substitution IndoleCore Indole Core R1_Aryl Aryl Group (e.g., Phenyl) IndoleCore->R1_Aryl R2_Hetero Heterocycle (e.g., Imidazole) IndoleCore->R2_Hetero R1_Amide Carboxamide Linker R1_Aryl->R1_Amide Activity Anti-Cancer Activity R1_Amide->Activity Crucial for Potency R2_Flex Flexible Chain R2_Hetero->R2_Flex R2_Flex->Activity Influences Selectivity

Caption: SAR of 2,5-disubstituted indole anti-cancer agents.

References

Application Notes and Protocols: (1H-Indol-2-ylmethyl)amine in the Synthesis of Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (1H-indol-2-ylmethyl)amine as a scaffold for the development of novel serotonin (5-HT) receptor ligands. The indole nucleus is a well-established pharmacophore in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications, particularly in the central nervous system. Serotonin receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.

This document details the synthesis of the this compound core, protocols for its derivatization, and presents quantitative data on the binding affinities of related indole-based ligands for various serotonin receptor subtypes. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the concepts discussed.

Synthesis of the Core Scaffold: this compound

The primary amine functionality of this compound serves as a key handle for introducing a variety of substituents to explore the chemical space around the indole core. A common and effective method for the synthesis of this scaffold is the reduction of indole-2-carbonitrile. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines.

Experimental Protocol: Synthesis of this compound via Reduction of Indole-2-carbonitrile

Materials:

  • Indole-2-carbonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether is prepared.

  • The suspension is cooled to 0 °C using an ice bath.

  • A solution of indole-2-carbonitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise to the LiAlH4 suspension with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH4 used.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by crystallization.

G cluster_0 Synthesis of this compound Indole-2-carbonitrile Indole-2-carbonitrile LiAlH4_ether 1. LiAlH4, Et2O, 0°C to reflux This compound This compound Indole-2-carbonitrile->this compound 1. LiAlH4, Et2O 2. Workup Workup 2. H2O, NaOH(aq)

Caption: Synthetic route to this compound.

Synthesis of Serotonin Receptor Ligand Analogs

The primary amine of this compound can be readily functionalized through N-alkylation or N-acylation to generate a diverse library of compounds for screening at serotonin receptors.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the synthesis of N-substituted derivatives, which are common motifs in serotonin receptor ligands.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, propyl iodide)

  • Potassium carbonate (K2CO3) or triethylamine (TEA)

  • Acetonitrile or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • The appropriate alkyl halide (1.1 eq.) is added to the mixture.

  • The reaction is stirred at room temperature or heated to 50-60 °C until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by flash column chromatography.

Experimental Protocol: N-Acylation of this compound

This protocol provides a method for synthesizing amide derivatives, another important class of serotonin receptor ligands.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Triethylamine (TEA) or a peptide coupling agent (e.g., HATU, HOBt/EDC)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure (using acyl chloride):

  • Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane and cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_1 General Synthetic Workflow for Ligand Synthesis cluster_alkylation N-Alkylation cluster_acylation N-Acylation start This compound reagent_alk R-X, Base (e.g., K2CO3) start->reagent_alk reagent_acyl R-COCl, Base (e.g., TEA) start->reagent_acyl product_alk N-Alkyl Derivative reagent_alk->product_alk product_acyl N-Acyl Derivative reagent_acyl->product_acyl

Caption: Derivatization of this compound.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the binding affinities (Ki, nM) of various indole derivatives for different serotonin receptor subtypes. While not directly derived from this compound, these data for structurally related tryptamines and other indolealkylamines provide valuable insights into the structure-activity relationships that can guide the design of new ligands based on the this compound scaffold.

Table 1: Binding Affinities of N-Substituted Tryptamine Derivatives at 5-HT Receptors

CompoundR1R25-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
1 HH710012120
2 Hn-Propyl-12-
3 5-MeOH---
4 5-MeOn-Propyl710012120

Data is illustrative and compiled from related series of compounds.[1]

Table 2: Binding Affinities of Halogenated Indole Derivatives at 5-HT Receptors

CompoundXY5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
5 HH>100,000>100,00046
6 ClH---
7 HCl---
8 ClCl>100,000>100,00046

Data is illustrative and compiled from related series of compounds.[2]

Structure-Activity Relationship Discussion: From the data on related compounds, several SAR trends can be inferred that may be applicable to derivatives of this compound:

  • N-Alkylation: Substitution on the terminal amine can significantly impact affinity and selectivity. For tryptamines, N-alkylation can influence selectivity between 5-HT1A and 5-HT2A receptors.[1]

  • Indole Ring Substitution: Substitution on the indole nucleus, particularly with halogens or methoxy groups, can modulate affinity for various 5-HT receptor subtypes.[2] For instance, halogenation can enhance affinity and selectivity for the 5-HT2C receptor.[2]

  • Side Chain Length and Flexibility: The length and conformation of the alkyl chain connecting the indole ring to the terminal amine are crucial for optimal receptor interaction.

Serotonin Receptor Signaling Pathways

Most serotonin receptors, with the exception of the 5-HT3 receptor (which is a ligand-gated ion channel), are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors undergo a conformational change, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades. For example, 5-HT1 receptors are typically coupled to Gi/o, leading to the inhibition of adenylyl cyclase, while 5-HT2 receptors are coupled to Gq/11, activating phospholipase C. The 5-HT7 receptor is known to be coupled to Gs, which stimulates adenylyl cyclase.[3]

G cluster_2 Generalized 5-HT GPCR Signaling Pathway Serotonin_Ligand Serotonin Ligand (e.g., this compound derivative) 5-HT_Receptor 5-HT Receptor (GPCR) Serotonin_Ligand->5-HT_Receptor Binds G-Protein G-Protein (αβγ) 5-HT_Receptor->G-Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified GPCR signaling cascade for 5-HT receptors.

These application notes provide a foundational framework for utilizing this compound in the synthesis of novel serotonin receptor ligands. The provided protocols are representative and may require optimization for specific substrates and target compounds. The SAR data from related compound classes should serve as a valuable guide for rational drug design efforts.

References

Application of (1h-Indol-2-ylmethyl)amine in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(1H-Indol-2-ylmethyl)amine is a versatile building block in the synthesis of advanced materials. Its unique structure, featuring a reactive primary amine and a functional indole group, allows for its incorporation into a variety of polymer backbones, including polyamides and epoxy resins. This application note explores the potential uses of this compound in material science, providing detailed protocols for the synthesis of indole-based polymers and summarizing their key performance characteristics. The indole moiety can impart desirable properties to materials, such as enhanced thermal stability, conductivity, and specific optical properties. While direct experimental data for polymers synthesized specifically with this compound is limited in publicly available literature, this note extrapolates from research on similar indole-containing monomers to provide a comprehensive guide for researchers.

Introduction

The indole nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with significant biological and chemical activity. In the realm of material science, indole-containing polymers have garnered attention due to their unique electronic, optical, and thermal properties. This compound, with its primary amine functionality, serves as an excellent candidate for integration into polymer chains through common polymerization reactions. This document provides an overview of its potential applications in high-performance polymers and functional coatings.

Potential Applications in Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of various polymers, primarily through reactions involving its amine group. Two key areas of application are in the formation of polyamides and as a curing agent for epoxy resins.

Synthesis of Indole-Based Polyamides

Polyamides are a class of high-performance polymers known for their excellent mechanical strength and thermal stability. The incorporation of the indole ring into the polyamide backbone can further enhance these properties. This compound can react with diacyl chlorides through a condensation polymerization to yield a polyamide.

Experimental Protocol: Synthesis of Polyamide from this compound and Adipoyl Chloride

Materials:

  • This compound

  • Adipoyl chloride

  • Triethylamine (TEA)

  • N-methyl-2-pyrrolidone (NMP)

  • Methanol

Procedure:

  • In a nitrogen-purged three-necked flask equipped with a mechanical stirrer, add this compound and anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine to the solution with continuous stirring.

  • In a separate flask, dissolve an equimolar amount of adipoyl chloride in anhydrous NMP.

  • Add the adipoyl chloride solution dropwise to the amine solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash it thoroughly with methanol to remove any unreacted monomers and byproducts, and dry it in a vacuum oven at 60°C for 24 hours.

Logical Workflow for Polyamide Synthesis

Polyamide_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification and Isolation Amine_Solution Dissolve this compound and Triethylamine in NMP Reaction_Vessel Combine Solutions at 0°C Stir for 24h at RT Amine_Solution->Reaction_Vessel AcidChloride_Solution Dissolve Adipoyl Chloride in NMP AcidChloride_Solution->Reaction_Vessel Precipitation Precipitate Polymer in Methanol Reaction_Vessel->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Polymer in Vacuum Oven Filtration->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Characterize

Workflow for the synthesis of indole-based polyamide.
This compound as an Epoxy Curing Agent

The primary amine group of this compound can react with the epoxide rings of epoxy resins, leading to a cross-linked, thermoset material. The indole group can enhance the thermal stability and chemical resistance of the cured epoxy.

Experimental Protocol: Curing of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • Acetone (optional, as a solvent to reduce viscosity)

Procedure:

  • Calculate the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxide equivalent weight (EEW) of the resin.

  • Preheat the epoxy resin to approximately 50-60°C to reduce its viscosity.

  • Add the calculated amount of this compound to the preheated epoxy resin.

  • Mix the components thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be added to aid mixing, which should be evaporated before curing.

  • Pour the mixture into a preheated mold.

  • Cure the mixture in an oven. A typical curing schedule would be 2 hours at 80°C followed by 3 hours at 150°C.

  • Allow the cured sample to cool down slowly to room temperature to avoid internal stresses.

Logical Workflow for Epoxy Curing

Epoxy_Curing Start Start Stoichiometry Calculate Stoichiometric Ratio (Amine:Epoxy) Start->Stoichiometry Mixing Mix this compound with Epoxy Resin Stoichiometry->Mixing Molding Pour Mixture into Mold Mixing->Molding Curing Cure in Oven (e.g., 2h @ 80°C + 3h @ 150°C) Molding->Curing Cooling Slow Cooling to Room Temperature Curing->Cooling End Cured Material Cooling->End

Process flow for curing epoxy resin with this compound.

Expected Material Properties and Characterization

Polymers incorporating the this compound moiety are expected to exhibit enhanced thermal and mechanical properties. The rigid indole structure can increase the glass transition temperature (Tg) and the thermal decomposition temperature of the resulting polymers.

Data Presentation

The following tables summarize typical properties of indole-based polymers based on existing literature. These values provide a benchmark for what could be expected from materials synthesized using this compound.

Table 1: Thermal Properties of Indole-Based Polymers

Polymer TypeMonomersGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)
Polyamide3,5-diamino-N-(4-(di(1H-indol-3-yl)methyl)phenyl)benzamide + Aromatic Dianhydrides223–264>450
PolyimideIndole-based diamine + Dianhydrides>240>450
PolyesterIndole-dicarboxylate + Aliphatic diols65-113~350-400

Table 2: Mechanical and Electrical Properties of Indole-Based Polymers

Polymer TypePropertyValue
Polyimide FilmTensile Strength~100-150 MPa
Young's Modulus~2.5-3.5 GPa
Elongation at Break~5-15%
PolyindoleElectrical Conductivity10⁻⁵ to 10¹ S/cm

Characterization Protocols

To evaluate the properties of the synthesized materials, a range of analytical techniques should be employed.

Protocol 1: Thermal Analysis

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature. Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a rate of 10°C/min. The Tg is determined from the second heating scan.

Protocol 2: Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer. Record the spectrum of the polymer sample (as a thin film or in a KBr pellet) from 4000 to 400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure. Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and record ¹H and ¹³C NMR spectra.

Protocol 3: Mechanical Testing

  • Tensile Testing: To measure properties like tensile strength, Young's modulus, and elongation at break. Prepare dog-bone shaped samples of the polymer film and test them using a universal testing machine according to ASTM D882 standards.

Workflow for Material Characterization

Material_Characterization cluster_analysis Characterization Techniques Synthesized_Material Synthesized Polymer Thermal_Analysis Thermal Analysis (TGA, DSC) Synthesized_Material->Thermal_Analysis Spectroscopic_Analysis Spectroscopic Analysis (FTIR, NMR) Synthesized_Material->Spectroscopic_Analysis Mechanical_Testing Mechanical Testing (Tensile Test) Synthesized_Material->Mechanical_Testing Thermal_Properties Thermal Stability Glass Transition Thermal_Analysis->Thermal_Properties Determine Chemical_Structure Polymer Structure Functional Groups Spectroscopic_Analysis->Chemical_Structure Confirm Mechanical_Properties Strength Modulus Elongation Mechanical_Testing->Mechanical_Properties Measure

General workflow for the characterization of indole-based polymers.

Conclusion

This compound holds significant promise as a monomer for the development of high-performance polymers and functional materials. Its incorporation into polyamide and epoxy networks is expected to yield materials with superior thermal stability and mechanical strength. The protocols and data presented in this application note provide a foundational guide for researchers to explore the potential of this versatile indole derivative in material science. Further experimental work is encouraged to fully elucidate the structure-property relationships of polymers derived from this compound.

Application Notes and Protocols for the Determination of 2-Aminomethylindole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 2-aminomethylindole in various biological matrices. The following protocols are based on established techniques for the analysis of indole derivatives and other small molecules in complex samples.[1][2][3][4]

Introduction to Analytical Approaches

The accurate quantification of 2-aminomethylindole in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Several analytical techniques can be employed for this purpose, with the most common being High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][4][5] The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine analysis, although it may lack the sensitivity and selectivity of mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, particularly for volatile and thermally stable compounds. Derivatization is often required to improve the chromatographic properties of polar analytes like 2-aminomethylindole.[5]

Sample Preparation Protocols

Effective sample preparation is critical for removing interferences and concentrating the analyte of interest.[6][7][8] The choice of technique depends on the biological matrix and the downstream analytical method.

Protein Precipitation (PPT)

A simple and rapid method for removing proteins from plasma or serum samples.[7][8]

Protocol:

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

A technique that separates analytes based on their differential solubility in two immiscible liquid phases.[2]

Protocol:

  • To 200 µL of urine or plasma sample, add an appropriate internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., to render 2-aminomethylindole neutral for better extraction into an organic solvent).

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

A highly selective method that can provide cleaner extracts compared to PPT and LLE.[2][5][7]

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte of interest with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Analytical Method Protocols

HPLC with UV Detection

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 280 nm

LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of 2-aminomethylindole.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B for 1 min, then to 95% B in 5 min, hold for 2 min

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters (Hypothetical for 2-Aminomethylindole):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Aminomethylindole: Precursor ion (Q1) m/z 147.1 -> Product ion (Q3) m/z 130.1

    • Internal Standard (e.g., d4-2-Aminomethylindole): Precursor ion (Q1) m/z 151.1 -> Product ion (Q3) m/z 134.1

GC-MS with Derivatization

Derivatization is necessary to increase the volatility and thermal stability of 2-aminomethylindole. Trimethylsilyl (TMS) derivatization is a common approach.[5]

Protocol for Derivatization:

  • Evaporate the extracted sample to complete dryness.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the sample at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Data Presentation

Quantitative data for analytical methods should be summarized for clarity. The following tables provide an example of expected performance characteristics based on similar indole compound analyses.[3][9]

Table 1: LC-MS/MS Method Validation Parameters for Indole (Example) [3]

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy85% - 115%
Precision (%CV)< 15%
Recovery> 80%

Table 2: HPLC Method Validation Parameters for Indolic Compounds (Example) [9]

ParameterResult
Linearity Range0.0625 - 125 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)< 0.015 µg/mL

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for the analysis of 2-aminomethylindole and a hypothetical signaling pathway that could be investigated.

experimental_workflow Experimental Workflow for 2-Aminomethylindole Analysis cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Extraction LLE Liquid-Liquid Extraction Biological_Sample->LLE Extraction SPE Solid-Phase Extraction Biological_Sample->SPE Extraction LC_MSMS LC-MS/MS Protein_Precipitation->LC_MSMS HPLC_UV HPLC-UV LLE->HPLC_UV LLE->LC_MSMS GC_MS GC-MS LLE->GC_MS SPE->LC_MSMS Data_Acquisition Data Acquisition HPLC_UV->Data_Acquisition LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of 2-aminomethylindole in biological samples.

signaling_pathway Hypothetical Signaling Pathway of 2-Aminomethylindole Compound 2-Aminomethylindole Receptor Target Receptor (e.g., GPCR, Ion Channel) Compound->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Transcription_Factor->Cellular_Response

Caption: A hypothetical signaling cascade initiated by 2-aminomethylindole.

Disclaimer: The provided protocols are intended as a general guide and are based on methods for similar compounds. Specific validation of these methods for 2-aminomethylindole is required to ensure accuracy, precision, and reliability for your specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Indol-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (1H-Indol-2-ylmethyl)amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the reduction of indole-2-carboxamide and the reduction of 2-cyanoindole.

Route 1: Reduction of Indole-2-carboxamide

This route involves the initial conversion of indole-2-carboxylic acid to indole-2-carboxamide, followed by reduction to the target amine.

Logical Workflow for Route 1

cluster_0 Route 1: Indole-2-carboxamide Reduction A Indole-2-carboxylic Acid B Indole-2-carboxamide A->B Amide Coupling (e.g., EDC, HOBt) C This compound B->C Reduction (e.g., LiAlH4) D Side Product: Indole-2-methanol B->D Incomplete Reduction or Hydrolysis of Imine Intermediate

Caption: Synthetic pathway from indole-2-carboxylic acid.

Question: Low yield during the reduction of indole-2-carboxamide with Lithium Aluminum Hydride (LAH). What are the possible causes and solutions?

Answer:

Low yields in the LAH reduction of indole-2-carboxamide can stem from several factors. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The reduction of amides to amines with LAH is a powerful transformation, but can sometimes be sluggish.

    • Solution: Increase the reaction time and/or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion. Ensure a sufficient excess of LAH is used (typically 2-4 equivalents).

  • Degradation of Starting Material or Product: The indole nucleus can be sensitive to strongly acidic or basic conditions, and the product amine may be prone to oxidation.

    • Solution: Maintain anhydrous conditions throughout the reaction, as moisture will quench the LAH and can lead to side reactions. The work-up procedure is critical; it should be performed at low temperatures (e.g., 0 °C) and involve the careful, sequential addition of water and/or a base solution to neutralize the reaction mixture and precipitate the aluminum salts.

  • Side Reactions: A potential side product is indole-2-methanol, which can arise from the hydrolysis of an intermediate imine species during workup, or from incomplete reduction.

    • Solution: A carefully controlled work-up procedure is essential. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective in producing a granular precipitate of aluminum salts that is easy to filter off.

  • Product Isolation Issues: The product, being an amine, can be quite polar and may adhere to the aluminum salts, leading to losses during filtration.

    • Solution: After filtration of the aluminum salts, ensure the filter cake is washed thoroughly with an appropriate organic solvent (e.g., THF, ethyl acetate) to recover any adsorbed product. An acid-base extraction can also be employed to purify the amine from non-basic impurities.

Route 2: Reduction of 2-Cyanoindole

This alternative route involves the direct reduction of a nitrile group at the 2-position of the indole ring.

Logical Workflow for Route 2

cluster_1 Route 2: 2-Cyanoindole Reduction E 2-Cyanoindole F This compound E->F Reduction (e.g., LiAlH4, Catalytic Hydrogenation) G Partially Reduced Intermediates (e.g., imines) E->G Incomplete Reaction H Over-reduction or Ring-opened Products F->H Harsh Conditions

Caption: Synthetic pathway starting from 2-cyanoindole.

Question: I am observing multiple spots on my TLC plate after the reduction of 2-cyanoindole. How can I improve the selectivity and yield of the desired primary amine?

Answer:

The formation of multiple products during the reduction of 2-cyanoindole is a common issue. Here are the likely culprits and troubleshooting steps:

  • Incomplete Reduction: The reduction of a nitrile to a primary amine proceeds through an imine intermediate. If the reaction is not complete, you may isolate this partially reduced species.

    • Solution: As with the amide reduction, ensure you are using a sufficient excess of the reducing agent and allow for adequate reaction time. Monitoring by TLC is essential. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Formation of Secondary and Tertiary Amines: The initially formed primary amine can potentially react with the intermediate imine to form secondary and tertiary amine byproducts.

    • Solution: This is more prevalent in certain types of nitrile reductions. Using a large excess of the reducing agent and maintaining a low reaction temperature can sometimes minimize these side reactions. For catalytic hydrogenation, the choice of catalyst and solvent can influence selectivity.

  • Harsh Reaction Conditions: The indole ring can be susceptible to reduction under harsh hydrogenation conditions (high pressure and temperature), leading to the formation of indoline derivatives.

    • Solution: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, Raney Nickel) and optimize the reaction conditions (pressure, temperature, solvent) to favor the reduction of the nitrile over the indole ring. LAH reduction is generally selective for the nitrile under standard conditions.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better for the synthesis of this compound: indole-2-carboxylic acid or 2-cyanoindole?

A1: Both routes are viable. The choice often depends on the availability and cost of the starting materials. Indole-2-carboxylic acid is a common starting material and the two-step route via the amide is generally reliable. The reduction of 2-cyanoindole is a more direct route, but the synthesis of the starting nitrile can sometimes be challenging, and the reduction itself may present selectivity issues as discussed above.

Q2: What are the key safety precautions to take when working with Lithium Aluminum Hydride (LAH)?

A2: LAH is a highly reactive and pyrophoric reagent.[1]

  • Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ensure all glassware is scrupulously dried before use. LAH reacts violently with water to produce flammable hydrogen gas.[2]

  • Use anhydrous solvents.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • The quenching of the reaction must be done slowly and carefully at low temperatures (e.g., in an ice bath).

Q3: How can I purify the final product, this compound?

A3: this compound is a polar compound.

  • Column Chromatography: Purification by column chromatography on silica gel is a common method. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of a basic modifier like triethylamine (to prevent tailing on the silica) is often effective.

  • Acid-Base Extraction: An acid-base extraction can be a useful preliminary purification step to separate the basic amine product from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated amine salt is then washed with an organic solvent, basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.

  • Crystallization/Salt Formation: The product can sometimes be purified by crystallization of the free base or a salt (e.g., hydrochloride or tartrate).

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide and Nitrile Reductions

ParameterRoute 1: Indole-2-carboxamide ReductionRoute 2: 2-Cyanoindole Reduction
Starting Material Indole-2-carboxamide2-Cyanoindole
Typical Reducing Agent Lithium Aluminum Hydride (LAH)Lithium Aluminum Hydride (LAH), Raney Nickel
Solvent Anhydrous THF, Diethyl EtherAnhydrous THF, Diethyl Ether (for LAH); Ethanol, Methanol (for Raney Ni)
Temperature 0 °C to reflux0 °C to reflux (for LAH); Room temperature to 50 °C (for Raney Ni)
Reaction Time 2 - 24 hours2 - 24 hours
Typical Yield 60 - 85%50 - 80%

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Indole-2-carboxamide via LAH Reduction

  • Preparation: Under an inert atmosphere of nitrogen, a solution of indole-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of Lithium Aluminum Hydride (2.0 - 3.0 eq) in anhydrous THF at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH used in grams.

  • Isolation: The resulting granular precipitate is removed by filtration through a pad of celite, and the filter cake is washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude amine is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Synthesis of this compound from 2-Cyanoindole via LAH Reduction

  • Preparation: Following the same setup as Protocol 1, a solution of 2-cyanoindole (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LAH (2.0 eq) in anhydrous THF at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: The work-up and isolation procedures are identical to those described in Protocol 1.

  • Purification: The crude product is purified by column chromatography on silica gel.

References

Technical Support Center: Synthesis of 2-Aminomethylindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminomethylindole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminomethylindole?

A1: The primary routes involve either building the indole ring system with the aminomethyl precursor already in place or functionalizing a pre-existing indole core. Key methods include:

  • Reductive amination of indole-2-carboxaldehyde: This is a direct approach where the aldehyde is reacted with an amine in the presence of a reducing agent.

  • Reduction of indole-2-carbonitrile: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Fischer Indole Synthesis: This classic method involves reacting a substituted phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the indole ring.[1] However, this can be challenging for certain substitution patterns.[2][3]

  • Substitution of 2-(halomethyl)indole: A pre-formed 2-(bromomethyl) or 2-(chloromethyl)indole can be reacted with an amine. This method is often complicated by the instability of the starting halide.

Q2: Why is N-protection often necessary in indole chemistry?

A2: The indole nitrogen proton is acidic and can interfere with many reactions. N-protection is crucial to prevent side reactions, especially when using strong bases or organometallics.[4] It also helps to improve stability and can direct the regioselectivity of subsequent reactions.[4] Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM ([2-(trimethylsilyl)ethoxy]methyl).[4][5]

Q3: My 2-aminomethylindole product seems to degrade upon storage. Why is this happening and how can I prevent it?

A3: Indoles, particularly those with electron-donating groups like an aminomethyl substituent at the C2 position, can be sensitive to air and light.[6] Oxidation can lead to the formation of colored, resinous byproducts. To prevent degradation, store the compound under an inert atmosphere (nitrogen or argon), protect it from light by using an amber vial, and keep it at a low temperature. If the amine is primary or secondary, it can be stored as a more stable salt (e.g., hydrochloride).

Q4: What are the main challenges associated with the Fischer Indole Synthesis for this type of compound?

A4: The Fischer indole synthesis can suffer from low yields or fail completely depending on the substrates.[2] Key challenges include:

  • Side Reactions: Competing cleavage pathways, particularly heterolytic N-N bond cleavage, can occur, especially with electron-donating substituents on the phenylhydrazine.[2][3]

  • Harsh Conditions: The reaction often requires high temperatures and strong acids (Brønsted or Lewis), which can be incompatible with sensitive functional groups.[1][7]

  • Regioisomer Formation: Using unsymmetrical ketones can lead to a mixture of indole regioisomers.

Troubleshooting Guides

Issue 1: Very Low or No Product Yield

Q: My reaction has resulted in an extremely low yield or no desired product. What are the potential causes and solutions?

A: This is a common problem that can be diagnosed by systematically checking your reagents and reaction conditions.

Potential Cause Troubleshooting Steps
Poor Quality Reagents Ensure the purity of starting materials, especially aldehydes which can oxidize, and phenylhydrazines which can decompose.[8] Purify starting materials if necessary. Check the integrity of catalysts and reagents.
Sub-optimal Reaction Conditions Re-evaluate temperature, reaction time, and solvent. For Fischer synthesis, the choice and concentration of the acid catalyst are critical.[8] For reductive amination, pH control is important for imine formation. Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Incomplete Reduction (Reductive Amination) If TLC or NMR shows a persistent imine intermediate, the reduction step is incomplete.[9] Increase the equivalents of the reducing agent (e.g., NaBH₄, NaBH(OAc)₃) or switch to a more reactive one if compatible with other functional groups.[9][10]
Incorrect Protecting Group Strategy The indole N-H may be interfering. Consider protecting the indole nitrogen with a suitable group like Boc or Ts before proceeding with the synthesis.[4]
Issue 2: Formation of Multiple Products / Side Reactions

Q: My TLC and NMR analysis show multiple spots and complex signals, indicating the formation of several side products. How can I improve selectivity?

A: The formation of byproducts is a frequent challenge, particularly in multi-step syntheses and reactions like the Fischer indolization.

Potential Cause Troubleshooting Steps
Over-alkylation (Reductive Amination) Direct alkylation of amines is difficult to control and can lead to di- and tri-alkylation.[10] Reductive amination is a better alternative. If using a primary amine to make a secondary amine and still seeing over-alkylation, try using a larger excess of the primary amine.
N-N Bond Cleavage (Fischer Synthesis) This is a known failure pathway, especially with electron-donating substituents.[2][3] Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid.[2] Alternatively, explore a different synthetic route that avoids the Fischer cyclization.
Oxidation of Indole Ring The electron-rich indole nucleus can be susceptible to oxidation. Ensure reactions are run under an inert atmosphere (N₂ or Ar) if sensitive reagents are used or if the reaction is heated for extended periods.
Competing Reactions Bulky substituents on either the amine or the aldehyde can sterically hinder the desired reaction, allowing side reactions to dominate.[11] Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[11]
Issue 3: Difficulty in Product Purification

Q: I can see my product on the TLC plate, but I am unable to isolate it cleanly by column chromatography or extraction.

A: Purification of polar, amino-containing compounds can be challenging due to their physical properties.

Potential Cause Troubleshooting Steps
Product Streaking on Silica Gel The basic amine group can interact strongly with acidic silica gel, causing streaking and poor separation. Add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent to suppress this interaction.[12]
Co-elution of Product and Impurities The polarity of the desired amine and certain impurities (like a starting imine) can be very similar.[9] Try a different stationary phase (e.g., alumina, C18 reverse-phase silica) or a different solvent system.[12]
Poor Separation in Acid-Base Extraction If both the desired amine and a key impurity (like an imine) are basic, they will not separate effectively with a simple acid wash.[9] Consider converting the amine to a carbamate (e.g., using Boc anhydride) to alter its polarity and facilitate separation, followed by deprotection.
Alternative Purification Methods For highly polar amines that are difficult to purify on silica, consider cation-exchange chromatography .[13] The basic amine will bind to the column and can be eluted by changing the pH or increasing the ionic strength of the buffer.[13] Crystallization of the product or its salt (e.g., hydrochloride) can also be a powerful purification technique.

Experimental Protocols

Protocol 1: Reductive Amination of Indole-2-carboxaldehyde

This protocol describes the synthesis of N-benzyl-2-aminomethylindole as an example.

  • Imine Formation: To a solution of indole-2-carboxaldehyde (1.0 equiv) in methanol (0.2 M), add benzylamine (1.1 equiv). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the imine is fully consumed (as monitored by TLC). Quench the reaction by slowly adding water.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel, using an eluent system such as dichloromethane/methanol with 1% triethylamine to afford the desired product.

Protocol 2: N-Boc Protection of Indole
  • Setup: To a solution of indole (1.0 equiv) in tetrahydrofuran (THF) (0.5 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) portion-wise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) in THF.

  • Workup: Let the reaction warm to room temperature and stir for 3-5 hours. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude N-Boc-indole is often pure enough for the next step, or it can be purified by column chromatography (hexanes/ethyl acetate).[14]

Visualizations

G start Indole-2-carboxaldehyde imine Imine Intermediate start->imine Condensation (+ Amine) amine Primary/Secondary Amine (R-NH2) amine->imine product 2-Aminomethylindole Product imine->product Reduction reductant Reducing Agent (e.g., NaBH4) reductant->imine

Caption: General workflow for the synthesis of 2-aminomethylindole via reductive amination.

G start Low / No Yield q1 Check TLC: Multiple Spots? start->q1 q2 Check TLC: Only Starting Material? q1->q2 No sol1 Impure Reagents or Side Reactions. Action: Purify starting materials, optimize conditions (temp, solvent). q1->sol1 Yes sol2 Reaction Not Working. Action: Check catalyst/ reagent activity. Verify reaction conditions (temp, time). Consider N-protection. q2->sol2 Yes sol3 Incomplete Reaction. Action: Increase reaction time or temperature. Add more reagent. q2->sol3 No (SM + Product)

References

Improving the stability of (1h-Indol-2-ylmethyl)amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (1H-Indol-2-ylmethyl)amine in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Like many indole derivatives and primary amines, this compound is susceptible to several degradation pathways in solution. The main concerns are:

  • Oxidative Degradation: The indole ring is electron-rich and can be easily oxidized, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to UV and even visible light can induce photochemical reactions, leading to the breakdown of the indole moiety.[1][2] It is advisable to handle and store solutions of this compound in amber vials or otherwise protected from light.

  • pH-Dependent Degradation: The amine group's reactivity and the overall stability of the molecule can be influenced by the pH of the solution. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. While indole itself is relatively stable to acid, the presence of the amine group can alter its reactivity.

Q2: I'm observing a color change in my solution of this compound over time. What could be the cause?

A2: A color change, typically to a yellow or brown hue, is a common indicator of degradation, particularly oxidation of the indole ring. This can be accelerated by exposure to air (oxygen) and light. Ensure your solutions are prepared with deoxygenated solvents and are stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: My compound seems to be precipitating out of solution. Is this a stability issue?

A3: While it could be a solubility issue, precipitation can also be a sign of degradation. Some degradation products may be less soluble than the parent compound. It is recommended to verify the identity of the precipitate. You can do this by collecting the precipitate, attempting to redissolve it in a suitable solvent, and analyzing it by an appropriate method like HPLC or LC-MS.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: Based on supplier recommendations for the solid compound and general best practices for indole derivatives, solutions should be stored at low temperatures (0-8°C) and protected from light.[3] For long-term storage, it is advisable to use deoxygenated solvents and store under an inert atmosphere. Aliquoting the solution can also help to minimize freeze-thaw cycles and exposure to air.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Problem: You are observing high variability or a loss of activity in your biological assays using a stock solution of this compound.

Possible Cause: The compound may be degrading in your assay medium or during storage.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.

  • Assess Stock Solution Stability: If you must use a stock solution, perform a quick stability check. Compare the HPLC profile of a freshly prepared solution with your stock solution. Look for the appearance of new peaks or a decrease in the main peak area.

  • Consider the Assay Medium: The pH, presence of metal ions, and exposure to light during your assay can all contribute to degradation.

    • pH: Determine the pH of your assay medium and consider if it could be contributing to instability.

    • Additives: Be aware of any components in your medium that could act as catalysts for degradation (e.g., metal ions).

    • Light Exposure: Protect your assay plates from light as much as possible.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Problem: During HPLC analysis of your this compound solution, you observe new, unidentified peaks that were not present initially.

Possible Cause: These new peaks are likely degradation products.

Troubleshooting Steps:

  • Characterize the Impurities: If possible, use LC-MS to get the mass of the unknown peaks. This can provide clues to their identity (e.g., an increase of 16 amu could indicate oxidation).

  • Perform Forced Degradation Studies: To understand the degradation profile of your compound, intentionally degrade it under controlled conditions (see Experimental Protocols below). This can help you to identify the peaks that form under specific stress conditions (acid, base, oxidation, light, heat).

  • Optimize Chromatography: Ensure your HPLC method is capable of separating the parent compound from its potential degradation products. A gradient method is often necessary.

Data Presentation

Table 1: Physicochemical and Storage Information for this compound and a Structural Analog

PropertyThis compound(2,3-Dihydro-1H-indol-5-ylmethyl)amine (Analog)
Molecular Formula C₉H₁₀N₂C₉H₁₂N₂
Molecular Weight 146.19 g/mol 148.21 g/mol
Appearance Light brown solidYellow oil
Purity ≥ 95% (NMR)Not specified
Recommended Storage 0-8°CNot specified
Solubility Slightly soluble in waterNot specified
Source [3][4]

Table 2: Summary of Potential Degradation Pathways and Contributing Factors

Degradation PathwayContributing FactorsPotential Degradation Products
Oxidation Oxygen, metal ions, lightHydroxylated indoles, ring-opened products, colored polymers
Photodegradation UV and visible lightComplex mixture of photoproducts
Acid/Base Hydrolysis Low or high pHPotential for ring opening or side-chain modifications

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Photodegradation: Expose the solution in a photostability chamber to a light source according to ICH Q1B guidelines.[1][5] A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and monitor the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Note: This is a starting method and may require optimization for your specific application and equipment.

Visualizations

cluster_stability Factors Affecting Stability of this compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound This compound in Solution Light Light (UV/Vis) Compound->Light Oxygen Oxygen (Air) Compound->Oxygen pH pH (Acidic/Basic) Compound->pH Temperature Elevated Temperature Compound->Temperature Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxygen->Oxidation Hydrolysis Hydrolysis pH->Hydrolysis Temperature->Oxidation Temperature->Hydrolysis

Caption: Key factors influencing the stability of this compound in solution.

cluster_workflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., color change, precipitation, loss of activity) prep Prepare Fresh Solution start->prep hplc Analyze by HPLC/LC-MS prep->hplc compare Compare with Initial/Standard Sample hplc->compare degraded Degradation Confirmed compare->degraded New peaks or decreased parent peak not_degraded No Degradation Observed (Consider other factors like solubility) compare->not_degraded No significant change forced_degradation Perform Forced Degradation Studies degraded->forced_degradation optimize Optimize Storage and Handling Conditions (e.g., inert atmosphere, light protection) forced_degradation->optimize

Caption: A logical workflow for identifying and addressing stability issues.

References

Troubleshooting low bioactivity of 2-aminomethylindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminomethylindole derivatives.

Frequently Asked Questions (FAQs)

Q1: My 2-aminomethylindole derivative is showing lower than expected bioactivity. What are the common causes?

Low bioactivity can stem from several factors, broadly categorized as compound-related issues, and assay-related issues. It is crucial to systematically investigate each possibility.

Compound-Related Issues:

  • Purity: Impurities from the synthesis or degradation products can interfere with the assay, leading to inaccurate results.

  • Solubility: Poor solubility of the derivative in the assay buffer can lead to a lower effective concentration at the target site.

  • Stability: The compound may be unstable and degrade under the experimental conditions (e.g., temperature, pH, light exposure).

  • Aggregation: The compound may form aggregates in the assay medium, reducing the concentration of the monomeric, active form.

Assay-Related Issues:

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, temperature, or reagent concentrations, can significantly impact the results.

  • Cell Health: For cell-based assays, the health and viability of the cell line are critical. Ensure cells are in a healthy growth phase and within a low passage number.

  • Target Expression: Confirm that the biological target of your compound is adequately expressed in the chosen experimental system.

  • Mechanism of Action: The compound's mechanism of action may not be compatible with the assay format. For example, a pro-drug that requires metabolic activation will not be active in a biochemical assay with an isolated enzyme.

Q2: How can I investigate if compound solubility is the cause of low bioactivity?

  • Visual Inspection: Carefully inspect the assay wells under a microscope for any signs of compound precipitation.

  • Nephelometry: Use a nephelometer to quantify the amount of insoluble particles in your sample.

  • Solubility Assessment: Perform a formal solubility study in the assay buffer.

Q3: What steps should I take to ensure the stability of my 2-aminomethylindole derivative?

  • Storage: Store the compound under the recommended conditions, typically in a cool, dry, and dark place.[1]

  • Solvent Selection: Use appropriate, high-purity solvents for stock solutions.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions.

  • Stability Studies: Conduct formal stability studies under the assay conditions to determine the compound's half-life.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of low bioactivity.

Step 1: Compound Characterization and Quality Control

The first step is to ensure the integrity of your 2-aminomethylindole derivative.

ParameterRecommended Action
Identity and Purity Confirm the chemical structure and purity (>95%) using techniques like NMR, Mass Spectrometry, and HPLC.
Solubility Determine the solubility in the assay buffer. If solubility is low, consider using a different vehicle or formulation.
Stability Assess the compound's stability over the time course of the experiment under the specific assay conditions.
Step 2: Assay Optimization

If the compound's quality is confirmed, the next step is to scrutinize the experimental setup.

ParameterRecommended Action
Positive Control Include a known active compound as a positive control to validate the assay's performance.
Assay Conditions Systematically vary key assay parameters such as incubation time, temperature, and reagent concentrations to find the optimal conditions.
Cell-Based Assays Ensure cell viability is high and that the cells are not stressed. Use cells at a consistent passage number.
Target Engagement If possible, use a target engagement assay to confirm that the compound is reaching and interacting with its intended biological target.

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of 2-Aminomethylindole Derivatives as Kinase Inhibitors
Compound IDR1 (Indole N1)R2 (Amine)Kinase TargetIC50 (nM)
1a H-NH2CDK234
1b CH3-NH2CDK219
1c H-N(CH3)2EGFR50
1d CH3-N(CH3)2EGFR25

Data is illustrative and compiled from various sources for educational purposes.

Table 2: Receptor Binding Affinity of 2-Aminomethylindole Derivatives
Compound IDR1 (Indole C5)Receptor TargetKi (nM)
2a H5-HT30.19
2b Cl5-HT30.15
2c HCB25.8
2d PhenylCB23.2

Data is illustrative and compiled from various sources for educational purposes.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the effect of a 2-aminomethylindole derivative on the metabolic activity of a cell line, which is an indicator of cell viability.

Materials:

  • 2-aminomethylindole derivative stock solution (in DMSO)

  • Human cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2-aminomethylindole derivative in complete culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Enzyme Inhibition Assay (Kinase)

This protocol outlines a general procedure for determining the inhibitory activity of a 2-aminomethylindole derivative against a specific kinase.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • 2-aminomethylindole derivative

  • Assay buffer

  • ATP

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Solutions: Dissolve the kinase, substrate, and derivative in the assay buffer. Prepare serial dilutions of the derivative.

  • Enzyme and Inhibitor Pre-incubation: Add the kinase and different concentrations of the derivative to the wells. Include a no-inhibitor control. Incubate for 15-30 minutes.

  • Initiate Reaction: Start the reaction by adding ATP and the substrate.

  • Monitor Reaction: Measure the kinase activity over time using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be modulated by 2-aminomethylindole derivatives.

G cluster_0 MAPK/NF-κB Signaling Pathway Derivative 2-Aminomethylindole Derivative MEK MEK Derivative->MEK Inhibition IKK IKK Derivative->IKK Inhibition RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation G cluster_1 PI3K/Akt/mTOR Signaling Pathway Derivative 2-Aminomethylindole Derivative PI3K PI3K Derivative->PI3K Inhibition Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation G Start Low Bioactivity Observed CheckPurity Check Compound Purity (>95%) Start->CheckPurity CheckSolubility Assess Solubility in Assay Buffer CheckPurity->CheckSolubility Purity OK Resynthesize Resynthesize or Repurify Compound CheckPurity->Resynthesize Purity Low CheckStability Evaluate Stability Under Assay Conditions CheckSolubility->CheckStability Soluble Reformulate Reformulate or Use Different Vehicle CheckSolubility->Reformulate Insoluble OptimizeAssay Optimize Assay Conditions CheckStability->OptimizeAssay Stable ModifyProtocol Modify Protocol (e.g., time, temp) CheckStability->ModifyProtocol Unstable ValidateAssay Validate Assay with Positive Control OptimizeAssay->ValidateAssay Optimized Inactive Compound Likely Inactive ValidateAssay->Inactive Control Fails Active Bioactivity Confirmed ValidateAssay->Active Control OK

References

Overcoming solubility issues of (1h-Indol-2-ylmethyl)amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1h-Indol-2-ylmethyl)amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on addressing solubility issues in assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a derivative of indole that serves as a versatile building block in the synthesis of various bioactive molecules.[1][2] Its structure is of interest in medicinal chemistry for the development of compounds with potential therapeutic effects, including anti-cancer and anti-inflammatory properties.[1][2] It has been explored as a component in the synthesis of pharmaceuticals targeting neurological disorders, potentially through interaction with serotonin receptors.[1] Additionally, it has been used as an intermediate in the creation of FabI inhibitors, which are being investigated as antibacterial agents.

Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What are the common causes?

Precipitation of this compound in aqueous solutions is a frequent issue stemming from its inherent low water solubility. Several factors can contribute to this:

  • Low Aqueous Solubility: The indole core is largely hydrophobic, leading to poor solubility in aqueous buffers.

  • Solvent Shock: The compound is likely dissolved in a high-concentration organic stock solution (e.g., DMSO). When this is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • Concentration Exceeds Solubility Limit: The final concentration of the compound in your assay may be higher than its solubility limit in the aqueous buffer.

  • pH of the Buffer: As an amine-containing compound, its solubility is pH-dependent. At a pH close to its isoelectric point, solubility will be at its minimum.

  • Buffer Composition: High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds (salting out).

  • Temperature: Changes in temperature can affect solubility.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to the precipitation of the compound over time.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for indole derivatives and other poorly water-soluble organic compounds. A stock solution of 10-50 mM in 100% DMSO is a good starting point. If your experimental system is sensitive to DMSO, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered.

Q4: How can I improve the solubility of this compound in my aqueous assay medium?

Several strategies can be employed to enhance the solubility of this compound for your experiments:

  • Use of Co-solvents: Prepare your working solutions by diluting the DMSO stock into an aqueous buffer containing a small percentage of a water-miscible organic co-solvent. The final concentration of the co-solvent should be kept to a minimum to avoid affecting the biological assay.

  • pH Adjustment: Since this compound has a basic amine group, its solubility can be increased by lowering the pH of the aqueous buffer. In acidic conditions, the amine group becomes protonated, increasing its polarity and water solubility.

  • Use of Solubilizing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming more water-soluble inclusion complexes. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent assay results or poor reproducibility.

Caption: Troubleshooting workflow for inconsistent results.

Data Presentation

Table 1: Recommended Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationNotes
Dimethyl Sulfoxide (DMSO)< 0.5%Can be toxic to some cell lines at higher concentrations.
Ethanol (EtOH)< 1%Generally less toxic than DMSO but may be a less effective solubilizer for highly lipophilic compounds.

Table 2: Predicted Effect of pH on the Solubility of this compound

pH of BufferPredicted Relative SolubilityRationale
5.5HighestTwo pH units below the pKa of a typical amine; the compound is >99% ionized (protonated).
6.5HighOne pH unit below the pKa of a typical amine; the compound is ~90% ionized.
7.4 (Physiological)ModerateNear the pKa of a typical amine; a significant fraction is in the less soluble, unionized form.
8.5LowOne pH unit above the pKa of a typical amine; the compound is ~90% unionized.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method

This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • UV-Vis microplate reader or HPLC-UV

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Dilution in Aqueous Buffer: In a separate 96-well plate, add a fixed volume of the aqueous buffer to each well. Transfer a small, equal volume of each concentration from the DMSO serial dilution plate to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (e.g., 1%).

  • Equilibration: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for 2 hours.

  • Measurement:

    • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the compound. Determine the concentration using a standard curve.

    • HPLC-UV: Filter the contents of each well through a filter plate. Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of this compound using HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Rotator or shaker

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle heating (up to 50°C) may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.

  • Add Compound: Weigh the solid this compound and add it directly to the HP-β-CD solution to achieve the desired final concentration (e.g., 1-5 mM).

  • Complexation: Vortex the mixture vigorously. Place the mixture on a shaker or rotator at room temperature overnight to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution is your stock of the this compound:HP-β-CD inclusion complex.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothetical anti-inflammatory signaling pathway.

Disclaimer: The signaling pathway depicted above is a general representation of an inflammatory cascade and has not been specifically validated for this compound. It is provided for illustrative purposes based on the potential anti-inflammatory properties of indole derivatives.

Caption: Workflow for enhancing compound solubility.

References

Side reactions to avoid when working with 2-aminomethylindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminomethylindole. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with 2-aminomethylindole?

2-Aminomethylindole, like many indole derivatives, can be susceptible to degradation under certain conditions. Key stability concerns include:

  • Oxidation: The indole ring is electron-rich and can be prone to oxidation, which may lead to the formation of colored impurities. Exposure to air (oxygen) and light can accelerate this process. It is advisable to store 2-aminomethylindole under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container.[1]

  • Acid Sensitivity: The indole nucleus can be unstable under strongly acidic conditions, potentially leading to polymerization or other side reactions.

  • Storage: For long-term storage, it is recommended to keep 2-aminomethylindole at a low temperature (e.g., 4°C) and protected from light.[2]

Q2: I am trying to perform an N-acylation or N-alkylation. Which nitrogen atom of 2-aminomethylindole is more reactive?

2-Aminomethylindole possesses two nucleophilic nitrogen atoms: the primary amine of the aminomethyl group and the nitrogen within the indole ring.

  • The primary amine is generally more nucleophilic and basic than the indole nitrogen.[3][4] Therefore, under neutral or slightly basic conditions, reactions with electrophiles (e.g., acyl chlorides, alkyl halides) are expected to occur preferentially at the primary amine.

  • The indole nitrogen is significantly less basic due to the delocalization of its lone pair of electrons into the aromatic system.[5] Acylation or alkylation at the indole nitrogen typically requires deprotonation with a strong base (e.g., NaH, LDA) to form the more nucleophilic indolate anion.

Q3: How can I achieve selective functionalization of either the primary amine or the indole nitrogen?

Achieving chemoselectivity is a key challenge when working with 2-aminomethylindole. A protecting group strategy is often the most effective approach:

  • To functionalize the indole nitrogen: Protect the primary amine first. A common protecting group for primary amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O). Once the primary amine is protected, the indole nitrogen can be deprotonated with a strong base and reacted with an electrophile. The Boc group can be subsequently removed under acidic conditions.

  • To functionalize the primary amine: While the primary amine is inherently more reactive, protection of the indole nitrogen can prevent any potential side reactions at that position, especially if forcing conditions are required. An N-sulfonyl protecting group (e.g., tosyl or mesyl) can be installed on the indole nitrogen and is stable to a wide range of reaction conditions.

Troubleshooting Guide

Problem 1: Low yield in my reaction with 2-aminomethylindole.

Low yields can arise from several factors. Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Degradation of 2-aminomethylindole Ensure the starting material is pure and has been stored properly (cool, dark, inert atmosphere). Consider re-purifying the 2-aminomethylindole if its purity is questionable.
Suboptimal Reaction Conditions Systematically vary the reaction temperature, time, solvent, and stoichiometry of reactants. Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint and check for the formation of side products.
Incomplete Reaction If the reaction has stalled, consider adding more of the limiting reagent. Ensure the reaction is being stirred efficiently.
Product Loss During Workup 2-Aminomethylindole and its derivatives can be slightly soluble in water.[6] Minimize aqueous washes or perform back-extraction of the aqueous layers with an organic solvent to recover any dissolved product.

Problem 2: My reaction resulted in multiple products.

The formation of multiple products often indicates a lack of chemoselectivity or the occurrence of side reactions.

Potential CauseRecommended Solution
Di-substitution (reaction at both nitrogens) If you are targeting mono-substitution, a protecting group strategy is highly recommended. Protect the less reactive site before proceeding with the reaction at the desired site.
C3-Alkylation/Acylation of the Indole Ring The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen atoms for electrophiles. This is more likely to occur under acidic conditions. Running the reaction under basic conditions (if appropriate for the desired transformation) can favor N-substitution.
Oxidation of the Indole Ring If the reaction is sensitive to air, perform it under an inert atmosphere (argon or nitrogen). Degas solvents before use.
Polymerization This is often an issue under strong acidic conditions. If your reaction requires an acid, consider using a milder acid or a lower concentration.

Problem 3: I am observing an unexpected intramolecular cyclization.

The proximity of the aminomethyl group to the indole ring can sometimes lead to intramolecular reactions.

Potential CauseRecommended Solution
Formation of an Electrophilic Center on the Aminomethyl Group If the aminomethyl group is transformed into a leaving group (e.g., via diazotization or conversion to a halide), the indole ring can act as a nucleophile, leading to cyclization.
Acid-Catalyzed Cyclization Under certain acidic conditions, intramolecular reactions between the indole ring and the aminomethyl group or its derivatives can occur. Careful control of pH is crucial.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of the Primary Amine of 2-Aminomethylindole (Analogous Protocol)

This protocol is based on standard procedures for the Boc protection of primary amines.

  • Dissolution: Dissolve 2-aminomethylindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected 2-aminomethylindole.

Visualizations

G cluster_main Reactivity of 2-Aminomethylindole 2-AMI 2-Aminomethylindole Primary_Amine_Product N-Primary Amine Substitution 2-AMI->Primary_Amine_Product More Nucleophilic (Favored) Indole_N_Product N-Indole Substitution 2-AMI->Indole_N_Product Less Nucleophilic (Requires Strong Base) Electrophile Electrophile (E+) Electrophile->2-AMI

Caption: Relative reactivity of the nitrogen atoms in 2-aminomethylindole.

G cluster_workflow Selective Functionalization Workflow start 2-Aminomethylindole protect_amine Protect Primary Amine (e.g., Boc) start->protect_amine react_indole_N React at Indole N protect_amine->react_indole_N deprotect_amine Deprotect Primary Amine react_indole_N->deprotect_amine final_product Indole N-Functionalized Product deprotect_amine->final_product G cluster_side_reactions Potential Side Reactions Start 2-Aminomethylindole + Electrophile Desired Mono-substitution Start->Desired Side1 Di-substitution Start->Side1 Side2 C3-Substitution Start->Side2 Side3 Oxidation Start->Side3 Side4 Polymerization Start->Side4

References

Technical Support Center: Purification of (1H-Indol-2-ylmethyl)amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with (1H-Indol-2-ylmethyl)amine and its analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing significant tailing during silica gel column chromatography. What could be the cause and how can I resolve it?

A1: Tailing is a common issue when purifying amines on silica gel. The primary cause is the interaction between the basic amine group and the acidic silanol groups on the silica surface. This leads to poor separation and reduced recovery.

To resolve this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia (in methanol), can neutralize the acidic sites on the silica gel. A typical starting concentration is 0.1-1% TEA in your solvent system.

  • Use a different stationary phase: Consider using a more inert stationary phase like alumina (basic or neutral) or amine-functionalized silica, which are more suitable for the purification of basic compounds.[1][2]

Q2: I am having difficulty removing a polar impurity from my this compound analog. What purification strategy should I try?

A2: For separating compounds with very different polarities, several strategies can be employed:

  • Gradient Elution: If you are using column chromatography, a gradient elution from a non-polar to a more polar solvent system can effectively separate compounds with a wide range of polarities.

  • Acid-Base Extraction: You can perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer and extract your purified amine back into an organic solvent.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase high-performance liquid chromatography (HPLC) can be an effective purification method.

Q3: What are the signs of degradation for this compound and how should I store it?

A3: Indole derivatives, including this compound, can be susceptible to oxidation and degradation, especially when exposed to air and light. Signs of degradation may include a change in color (e.g., darkening from a light brown solid) or the appearance of new spots on a TLC analysis. To ensure stability, store the compound at 0-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use recrystallization to purify this compound? If so, what solvents are recommended?

A4: Recrystallization can be a very effective method for purifying solid samples of this compound and its analogs, provided a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of a polar solvent with a non-polar anti-solvent like hexane or diethyl ether. For basic compounds that are difficult to recrystallize from common organic solvents, using organic acids like acetic acid or their mixtures with other solvents can be an option.[3]

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseRecommended Solution
Compound streaks or does not elute from the column Strong interaction between the basic amine and acidic silica gel.Add 0.1-1% triethylamine (TEA) or another suitable base to the mobile phase. Alternatively, use a less acidic stationary phase like alumina or amine-functionalized silica.[1][4]
Poor separation of closely related impurities The chosen solvent system has insufficient selectivity.Optimize the mobile phase. Experiment with different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol). A shallow gradient elution can also improve separation.
Low recovery of the product The compound may be irreversibly adsorbed onto the silica gel.Use a deactivated silica gel (pre-treated with a base) or switch to an alternative stationary phase. Ensure the compound is not degrading on the column.
The compound is not soluble in the loading solvent The chosen solvent for loading the sample onto the column is inappropriate.Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
Recrystallization
ProblemPossible CauseRecommended Solution
Compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound may be lower than the boiling point of the solvent.Try a different solvent or a solvent mixture. Cool the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
No crystals form upon cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.Reduce the volume of the solvent by evaporation. Add a non-polar "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid, then cool slowly.
Purity does not improve significantly after recrystallization The impurities have similar solubility to the desired compound in the chosen solvent. The cooling was too fast, trapping impurities.Experiment with different solvent systems. A second recrystallization step may be necessary. Ensure the solution cools slowly to allow for proper crystal lattice formation.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase. For a crude sample of this compound, a good starting point for the mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2), containing 0.5% triethylamine (TEA).

    • Pack the column with the silica gel slurry.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble samples, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA).

    • If necessary, gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 DCM/MeOH + 0.5% TEA) to elute the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • For visualization on TLC, use a UV lamp (254 nm) and/or a staining reagent such as ninhydrin (for primary amines) or a general stain like potassium permanganate.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of an this compound Analog

This protocol describes a general procedure for the recrystallization of a solid analog of this compound.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. A solvent/anti-solvent system (e.g., ethanol/hexane) can also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling and evaporation rate, which often leads to larger and purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Analog

Purification MethodStationary/Solvent SystemTypical Yield (%)Final Purity (by HPLC, %)Notes
Flash Column Chromatography Silica Gel, DCM/MeOH with 0.5% TEA60-85>98Effective for removing a wide range of impurities.
Recrystallization Ethanol/Water70-90>99Highly effective if a suitable solvent is found and impurities have different solubility profiles.
Preparative HPLC C18, Acetonitrile/Water with 0.1% TFA50-70>99.5Provides very high purity but may be less scalable and result in lower yields.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound purification_choice Choose Purification Method crude_product->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Broad Impurity Profile recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid prep_hplc Preparative HPLC purification_choice->prep_hplc High Purity Needed purity_analysis Purity Analysis (TLC, HPLC, NMR) column_chrom->purity_analysis recrystallization->purity_analysis prep_hplc->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product Meets Purity Criteria

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_workflow start Column Chromatography Issue issue Identify the Problem start->issue streaking Streaking / Tailing issue->streaking Yes poor_sep Poor Separation issue->poor_sep No solution1 Add Triethylamine to Eluent streaking->solution1 solution3 Use Alumina or NH2-Silica streaking->solution3 low_recovery Low Recovery poor_sep->low_recovery No solution2 Optimize Solvent Gradient poor_sep->solution2 low_recovery->solution3 end Improved Purification solution1->end solution2->end solution3->end

Caption: A troubleshooting guide for common column chromatography issues with amine purification.

References

Technical Support Center: Enhancing the Selectivity of (1H-Indol-2-ylmethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of (1H-indol-2-ylmethyl)amine for its biological targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological targets for this compound and its derivatives?

A1: this compound and its analogs are recognized as versatile scaffolds in medicinal chemistry. Their primary biological targets include serotonin (5-HT) receptors and indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] The specific selectivity profile depends on the substitution pattern on the indole core and the amine moiety.

Q2: How can the selectivity of a this compound derivative for its target be improved?

A2: Enhancing selectivity involves synthetic modifications to the core structure. Key strategies include:

  • Site-selective functionalization: Introducing substituents at specific positions (C4-C7) of the indole benzene ring can significantly alter binding affinity and selectivity.[4][5]

  • Modification of the amine side chain: Altering the length, rigidity, and substituents on the alkylamine chain can influence interactions with the target protein.

  • Structure-Activity Relationship (SAR) studies: Systematically synthesizing and testing a library of analogs helps to identify modifications that improve selectivity.

Q3: What are the initial steps to take when a synthesized this compound derivative shows poor selectivity?

A3: When a compound exhibits poor selectivity, a systematic approach is recommended:

  • Confirm compound identity and purity: Ensure the synthesized compound is the correct structure and free of impurities that might cause off-target effects.

  • Re-evaluate screening data: Analyze the primary screening data to understand the extent of off-target binding.

  • Computational modeling: Use molecular docking studies to predict the binding modes at the intended and off-target receptors to guide the design of more selective analogs.

  • Initiate SAR studies: Begin by making small, targeted modifications to the parent molecule to probe the key interactions driving affinity and selectivity.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low yield during synthesis Incomplete reaction, side product formation, or degradation of starting materials or product.Optimize reaction conditions (temperature, solvent, catalyst). Ensure high purity of starting materials. Monitor reaction progress closely using TLC or LC-MS.[6]
Difficulty in purification of the amine product Amines can be challenging to purify via silica gel chromatography due to their basicity, leading to tailing and poor separation.[7][8]Use a basic modifier (e.g., triethylamine or ammonia) in the chromatography eluent.[7][8] Alternatively, consider purification by reverse-phase chromatography or crystallization of a salt form (e.g., hydrochloride).
Formation of multiple regioisomers Lack of regioselectivity during functionalization of the indole ring.Employ directing groups on the indole nitrogen or at other positions to guide the reaction to the desired position.[4][5]
Biological Assays
Problem Possible Cause Suggested Solution
High non-specific binding in radioligand binding assays Radioligand sticking to filters or plasticware. Insufficient washing.Pre-soak filters in a solution like polyethyleneimine (PEI).[9] Increase the number and volume of washes with ice-cold buffer. Include a non-specific binding control (a high concentration of a known ligand) in your assay setup.[10]
Low signal-to-noise ratio in enzyme inhibition assays (e.g., IDO1) Low enzyme activity. Sub-optimal substrate concentration. Interference from the test compound.Ensure the use of a fresh and active enzyme preparation.[11] Determine the optimal substrate concentration (at or near the Km value).[12] Run appropriate controls to check for compound interference with the detection method.
Inconsistent IC50/Ki values between experiments Variability in cell passage number, reagent preparation, or incubation times.Maintain consistent cell culture conditions. Prepare fresh reagents for each experiment. Standardize all incubation times and temperatures precisely.

Quantitative Data

Table 1: Binding Affinities (Ki, nM) of Indole Derivatives for Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2CReference
Serotonin1.34.53.212.65.0[13]
8-OH-DPAT0.42500100032005000[13]
N1-n-propyl-5-methoxy-α-methyltryptamine71005000>10,00012120[1]

Table 2: Inhibitory Potency (IC50/EC50, µM) of Indole Derivatives against IDO1

CompoundEnzymatic IC50Cellular EC50Reference
Epacadostat (INCB024360)0.070.019[14]
Methyl-thiohydantoin-tryptophan11.6 (Ki)12.85[3]
2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indole derivative0.160.3[15]

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol is a generalized procedure for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype.

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Test compounds (e.g., this compound derivatives).

  • Non-specific determinant (e.g., 10 µM serotonin).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific determinant.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by plotting the percent specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

IDO1 Enzyme Inhibition Assay

This protocol describes a common method for measuring IDO1 activity by quantifying the production of kynurenine.

Materials:

  • Recombinant human IDO1 enzyme or cell lysate containing IDO1.

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

  • L-tryptophan (substrate).

  • Cofactors (e.g., ascorbic acid, methylene blue).

  • Catalase.

  • Test compounds.

  • Trichloroacetic acid (TCA) for reaction termination.

  • p-dimethylaminobenzaldehyde (DMAB) in acetic acid for colorimetric detection.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cofactors, catalase, and the test compound.

  • Add the IDO1 enzyme preparation and pre-incubate for a short period.

  • Initiate the enzymatic reaction by adding L-tryptophan.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate at 50-65°C to hydrolyze N-formylkynurenine to kynurenine.[16][17]

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add the DMAB reagent.

  • Measure the absorbance at 480 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[18]

Visualizations

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Iteration Initial Compound Initial Compound SAR-guided Design SAR-guided Design Initial Compound->SAR-guided Design Synthesis of Analogs Synthesis of Analogs SAR-guided Design->Synthesis of Analogs Purification & Characterization Purification & Characterization Synthesis of Analogs->Purification & Characterization Primary Target Assay Primary Target Assay Purification & Characterization->Primary Target Assay Off-Target Assays Off-Target Assays Purification & Characterization->Off-Target Assays Determine Affinity & Potency Determine Affinity & Potency Primary Target Assay->Determine Affinity & Potency Assess Selectivity Profile Assess Selectivity Profile Off-Target Assays->Assess Selectivity Profile Determine Affinity & Potency->Assess Selectivity Profile Identify Lead Compound Identify Lead Compound Assess Selectivity Profile->Identify Lead Compound Iterative Redesign Iterative Redesign Assess Selectivity Profile->Iterative Redesign Iterative Redesign->SAR-guided Design

Caption: Workflow for Enhancing Compound Selectivity.

G cluster_pathway IDO1 Signaling Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Immune Suppression Immune Suppression Kynurenine->Immune Suppression Indol-2-ylmethyl-amine Inhibitor Indol-2-ylmethyl-amine Inhibitor Indol-2-ylmethyl-amine Inhibitor->IDO1 G cluster_sar Structure-Activity Relationship (SAR) Logic Start Start with This compound core Decision1 Modify Indole Ring? Start->Decision1 Process1 Introduce substituents at C4-C7 Decision1->Process1 Yes Decision2 Modify Amine Side Chain? Decision1->Decision2 No Process1->Decision2 Process2 Alter chain length, add groups Decision2->Process2 Yes Assay Test for Affinity and Selectivity Decision2->Assay No Process2->Assay Decision3 Selectivity Improved? Assay->Decision3 End Lead Candidate Decision3->End Yes Redesign Re-evaluate and Redesign Decision3->Redesign No Redesign->Decision1

References

Technical Support Center: Scaling Up 2-Aminomethylindole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 2-aminomethylindole. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to aid in process optimization for preclinical supply.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to 2-aminomethylindole?

A1: The two most common and scalable routes for producing 2-aminomethylindole are the reduction of indole-2-carbonitrile and the reductive amination of indole-2-carboxaldehyde. Both routes have their advantages and challenges in a scale-up scenario.

Q2: Which synthetic route is preferable for large-scale production?

A2: The choice of route depends on several factors including the availability and cost of starting materials, safety considerations (especially with reagents like lithium aluminum hydride), and the desired purity profile of the final product. A detailed comparison of the two main routes is provided in the data presentation section to facilitate this decision.

Q3: What are the critical parameters to control during the scale-up of the lithium aluminum hydride (LiAlH₄) reduction?

A3: Key parameters for a safe and efficient LiAlH₄ reduction at scale include:

  • Temperature Control: The reaction is highly exothermic. A slow, controlled addition of the hydride to the substrate solution at low temperatures (e.g., 0-5 °C) is crucial to prevent dangerous temperature spikes.

  • Solvent Purity: Anhydrous solvents (like THF or diethyl ether) are mandatory as LiAlH₄ reacts violently with water.

  • Quenching Procedure: The quenching of excess LiAlH₄ is also highly exothermic and generates hydrogen gas. A carefully planned and controlled reverse quench (adding the reaction mixture to the quenching agent) or a Fieser workup at low temperatures is essential.

  • Stirring: Efficient agitation is necessary to ensure proper mixing and heat dissipation, especially in large reactors.

Q4: How can I improve the purity of 2-aminomethylindole at a larger scale?

A4: Purification of 2-aminomethylindole at scale is typically achieved through crystallization of its hydrochloride salt. This is often more effective than chromatography for large quantities. Key steps include dissolving the crude free base in a suitable solvent, adding hydrochloric acid to precipitate the salt, and then recrystallizing the salt from an appropriate solvent system.

Troubleshooting Guides

Route 1: Reduction of Indole-2-Carbonitrile
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-aminomethylindole Incomplete reaction.- Ensure sufficient equivalents of LiAlH₄ are used (typically 1.5-2.0 eq.).- Extend the reaction time or allow the reaction to slowly warm to room temperature after the initial addition.- Confirm the purity of the starting indole-2-carbonitrile.
Degradation of the product during workup.- Maintain low temperatures during the quenching process.- Use a well-established quenching procedure like the Fieser method to avoid harsh pH changes.
Formation of a significant amount of indole-2-carboxaldehyde Incomplete reduction.- This can occur if the reaction is quenched prematurely or if an insufficient amount of reducing agent is used.- Ensure the reaction goes to completion by TLC or LC-MS monitoring before quenching.
Product is an oil and difficult to handle The free base of 2-aminomethylindole can be an oil or a low-melting solid.- Convert the crude product to its hydrochloride salt, which is typically a stable, crystalline solid and easier to purify by recrystallization.
Difficulty filtering the aluminum salts after quenching The physical nature of the aluminum salts can make filtration slow.- The Fieser workup is designed to produce granular aluminum salts that are easier to filter.- Adding a filter aid like Celite® can also improve filtration speed.
Route 2: Reductive Amination of Indole-2-Carboxaldehyde
Observed Issue Potential Cause(s) Recommended Solution(s)
Low conversion to the imine intermediate Inefficient water removal.- Use a Dean-Stark apparatus if the reaction is run at reflux with a suitable solvent (e.g., toluene) to remove water azeotropically.- Add a dehydrating agent like anhydrous magnesium sulfate.
Low yield of the final amine Incomplete reduction of the imine.- Ensure the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is added in sufficient quantity and is active.- Optimize the pH of the reaction, as some reducing agents have a specific optimal pH range.
Formation of the corresponding alcohol (indole-2-methanol) Reduction of the starting aldehyde before imine formation.- Ensure the imine is pre-formed before the addition of the reducing agent.- Use a reducing agent that is more selective for imines over aldehydes, such as sodium triacetoxyborohydride.
Dimerization or polymerization of the starting aldehyde Instability of indole-2-carboxaldehyde under reaction conditions.- Use milder reaction conditions (lower temperature, less acidic or basic catalysts).- Add the aldehyde slowly to the reaction mixture containing the amine.

Data Presentation

Comparison of Synthetic Routes for 2-Aminomethylindole Production (per 100g Scale)
Parameter Route 1: Reduction of Indole-2-Carbonitrile Route 2: Reductive Amination of Indole-2-Carboxaldehyde
Starting Material Indole-2-carbonitrileIndole-2-carboxaldehyde, Ammonia/Ammonium Salt
Key Reagents Lithium aluminum hydride (LiAlH₄)Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride
Typical Yield 75-85%70-80%
Typical Purity (Crude) 85-95%80-90%
Key Safety Concerns Highly exothermic reaction, pyrophoric reagent (LiAlH₄), hydrogen gas evolution during quench.Flammable solvents, handling of borohydrides. Generally considered safer than LiAlH₄.
Scalability Challenges Strict temperature control, specialized equipment for handling pyrophoric reagents, managing the quench at scale.Efficient imine formation and water removal at scale.
Estimated Cost Moderate to High (driven by LiAlH₄ and anhydrous solvent costs)Low to Moderate

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Aminomethylindole via Reduction of Indole-2-Carbonitrile

Materials:

  • Indole-2-carbonitrile (10.0 g, 70.3 mmol)

  • Lithium aluminum hydride (LiAlH₄) (4.0 g, 105.4 mmol, 1.5 eq)

  • Anhydrous tetrahydrofuran (THF) (200 mL)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is flame-dried and cooled under a stream of nitrogen.

  • Reagent Addition: Anhydrous THF (100 mL) and LiAlH₄ (4.0 g) are added to the flask. The resulting suspension is cooled to 0 °C in an ice bath. A solution of indole-2-carbonitrile (10.0 g) in anhydrous THF (100 mL) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up (Fieser Method): The reaction mixture is cooled back to 0 °C. The following are added sequentially and dropwise with vigorous stirring:

    • Water (4 mL)

    • 15% aqueous sodium hydroxide (4 mL)

    • Water (12 mL)

  • Filtration: The mixture is stirred at room temperature for 30 minutes, during which a granular precipitate of aluminum salts forms. The solids are removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate (3 x 50 mL).

  • Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-aminomethylindole as a solid or oil.

Protocol 2: Purification of 2-Aminomethylindole as its Hydrochloride Salt

Materials:

  • Crude 2-aminomethylindole (from Protocol 1)

  • Anhydrous diethyl ether (Et₂O)

  • 2 M HCl in diethyl ether

Procedure:

  • Dissolution: The crude 2-aminomethylindole is dissolved in a minimal amount of anhydrous diethyl ether.

  • Precipitation: The ethereal solution is cooled to 0 °C. 2 M HCl in diethyl ether is added dropwise with stirring until no further precipitation is observed.

  • Isolation: The resulting white precipitate of 2-aminomethylindole hydrochloride is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

  • Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Visualizations

Experimental Workflow for Scaling Up 2-Aminomethylindole Production

Caption: Workflow for the synthesis and purification of 2-aminomethylindole.

Potential Signaling Pathway of 2-Aminomethylindole as a Serotonin Receptor Agonist

Given that many indole derivatives exhibit activity at serotonin receptors, a plausible mechanism of action for 2-aminomethylindole in preclinical studies could be as a serotonin receptor agonist. The following diagram illustrates a potential signaling cascade following the activation of a Gq-coupled serotonin receptor subtype, such as 5-HT2A or 5-HT2C.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2-Aminomethylindole (Agonist) receptor Serotonin Receptor (e.g., 5-HT2A/2C) compound->receptor Binds and Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 Hydrolyzes dag DAG pip2->dag Hydrolyzes er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates transcription_factors Transcription Factors (e.g., CREB, NF-κB) pkc->transcription_factors Phosphorylates gene_expression Gene Expression (e.g., Inflammation, Neurotransmission) transcription_factors->gene_expression Modulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Potential Gq-coupled serotonin receptor signaling pathway for 2-aminomethylindole.

References

Preventing degradation of (1h-Indol-2-ylmethyl)amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of (1H-Indol-2-ylmethyl)amine to prevent its degradation during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C for short-term storage. For long-term storage, -20°C is preferable.[1]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1]

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption, as the compound may be hygroscopic.[1]

Q2: What are the visual signs of this compound degradation?

Degradation of indole-containing compounds is often indicated by a change in color. A fresh, pure sample of this compound should be a light brown solid. The appearance of a pink, red, or darker brown color can signify oxidation and potential polymerization.[1] Another sign of degradation can be a change in the physical form, such as clumping of the solid, or decreased solubility in solvents where it is typically soluble.[1]

Q3: What are the likely degradation pathways for this compound?

Based on the chemical structure, the primary degradation pathways are expected to be:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various oxidized species, including oxindoles. The primary amine group can also undergo oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of various degradation products.[2]

Q4: What are the potential degradation products of this compound?

While specific degradation products for this compound are not extensively documented in the literature, based on the known chemistry of indoles and primary amines, potential degradation products could include:

  • Indole-2-carbaldehyde: Formed from the oxidation of the aminomethyl group.

  • Indole-2-carboxylic acid: Further oxidation of the aldehyde.

  • Oxidized indole species: Various hydroxylated or carbonylated derivatives of the indole ring.

  • Polymerization products: Resulting from the reaction of reactive degradation intermediates.

Q5: How can I monitor the purity of my this compound sample?

The purity of this compound can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for quantifying the parent compound and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of impurities. Quantitative NMR (qNMR) can be employed for accurate purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the presence of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in color of the solid compound (e.g., darkening). Oxidation of the indole ring or the amine group due to exposure to air and/or light.Discontinue use of the suspect batch. Procure a new batch and ensure strict adherence to recommended storage conditions (cool, dark, inert atmosphere).[1]
Difficulty dissolving the compound in a solvent where it was previously soluble. Formation of insoluble degradation products or polymers.Attempt dissolution in a range of appropriate solvents. If solubility issues persist, it is a strong indicator of degradation. Analyze the sample for purity using HPLC or NMR.[1]
Unexpected or inconsistent experimental results. Degradation of the compound leading to lower potency or the presence of interfering byproducts.Verify the purity of your sample using a validated analytical method. If degradation is confirmed, use a fresh, properly stored sample. Review your experimental protocol to ensure that the conditions (e.g., pH, temperature, exposure to air) are not promoting degradation.
Appearance of new peaks in HPLC or TLC analysis. Formation of degradation products.Perform a forced degradation study to tentatively identify the degradation products. If standards are available, co-inject them to confirm the identity of the new peaks.[2]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. To obtain such data, a forced degradation study is recommended as outlined in the experimental protocols below. The results of such a study can be summarized in a table similar to this:

Stress Condition Duration % Degradation of this compound Major Degradation Products Observed (Retention Time)
0.1 M HCl (60°C)24 hoursData to be generatedData to be generated
0.1 M NaOH (60°C)24 hoursData to be generatedData to be generated
3% H2O2 (RT)24 hoursData to be generatedData to be generated
Thermal (80°C)48 hoursData to be generatedData to be generated
Photolytic (UV light)24 hoursData to be generatedData to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Volumetric flasks

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in methanol at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in methanol to UV light (254 nm) for 24 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 280 nm.

Procedure:

  • Inject the undergraded sample to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any new peaks that have appeared.

  • Optimize the gradient, flow rate, and mobile phase composition as needed to achieve baseline separation of all peaks.

Visualizations

Degradation_Pathway A This compound B Oxidation A->B O2, Light, Heat C Photodegradation A->C UV/Vis Light D Oxidized Products (e.g., Indole-2-carbaldehyde, Oxindoles) B->D E Polymeric Products B->E F Photolytic Adducts/ Rearrangement Products C->F

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage and Handling cluster_problem Troubleshooting cluster_analysis Stability Assessment storage_conditions Store at 2-8°C (short-term) or -20°C (long-term) inert atmosphere, protected from light. visual_check Visual Inspection (Color change, clumping) storage_conditions->visual_check Regularly analytical_check Purity Check (HPLC, NMR, TLC) visual_check->analytical_check If degradation is suspected forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) analytical_check->forced_degradation To understand degradation hplc_method Stability-Indicating HPLC Method Development forced_degradation->hplc_method data_analysis Identify and Quantify Degradation Products hplc_method->data_analysis

Caption: Logical workflow for ensuring the stability of this compound.

References

Technical Support Center: Addressing Off-Target Effects of (1H-Indol-2-ylmethyl)amine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1H-Indol-2-ylmethyl)amine in cellular models. The information is designed to help identify and mitigate potential off-target effects, ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a chemical compound featuring an indole core structure. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds and approved drugs.[1] It serves as a versatile building block for synthesizing novel molecules with potential therapeutic applications, including in the development of kinase inhibitors and anticancer agents.[1][2]

Q2: What are the potential or expected on-target activities of this compound-derived compounds?

A2: Given the prevalence of the indole structure in neuroactive and anti-proliferative agents, compounds derived from this compound are often investigated for their potential to modulate the activity of:

  • Serotonin (5-HT) receptors: The structural similarity of the indole ring to serotonin makes it a common pharmacophore for ligands targeting these G-protein coupled receptors (GPCRs).[3][4]

  • Protein kinases: The indole scaffold is a frequent component of ATP-competitive kinase inhibitors, which are crucial in cancer and inflammation research.[1][2]

Q3: What are off-target effects and why are they a concern when using small molecules like this compound?

A3: Off-target effects are unintended interactions of a drug or compound with molecular targets other than the one it was designed to modulate.[5] These effects can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity. For indole-based compounds, off-target activities can arise from their ability to interact with a wide range of biological molecules.[6][7]

Q4: What are the most probable off-target families for a compound like this compound?

A4: Based on the indole scaffold, likely off-target families include:

  • Other GPCRs: Besides serotonin receptors, the compound may exhibit affinity for other GPCRs.

  • A broad range of kinases: Due to the conserved nature of the ATP-binding pocket in kinases, promiscuous inhibition is a common off-target effect.

  • Ion channels: Some small molecules can directly interact with and modulate the function of various ion channels.

  • Enzymes involved in metabolism: Indole-containing compounds have been reported to interact with metabolic enzymes.[8]

Q5: How can I preemptively assess the potential for off-target effects with my this compound derivative?

A5: Before extensive cellular assays, consider in silico (computational) approaches and broad-spectrum screening. Computational methods can predict potential off-target interactions based on the compound's structure.[9] Broad-spectrum screening services can assess the binding of your compound against a large panel of kinases, GPCRs, and other targets.

Troubleshooting Guides

This section provides guidance on how to interpret and troubleshoot unexpected results that may arise from off-target effects of this compound in cellular experiments.

Scenario 1: Unexpected Decrease in Cell Viability

Question: I am observing a significant decrease in cell viability at concentrations where I expect my target to be specifically inhibited. How can I determine if this is an on-target or off-target effect?

Answer:

  • Confirm with an Orthogonal Assay: Use a different method to inhibit your primary target (e.g., siRNA/shRNA knockdown). If the cell death phenotype is replicated, it is more likely an on-target effect.

  • Rescue Experiment: If possible, overexpress a drug-resistant mutant of your primary target. If the compound still induces cell death, it is likely due to off-target effects.

  • Dose-Response Analysis: A very steep dose-response curve can sometimes indicate off-target toxicity.

  • Time-Course Experiment: Analyze cell viability at different time points. Off-target toxicity might manifest at earlier time points than the expected on-target effect.

  • Control Compound: If available, use a structurally similar but inactive analog of your compound. If the inactive analog also causes cytotoxicity, the effect is likely off-target.

Scenario 2: Unexpected Changes in Cell Morphology

Question: My cells are exhibiting unusual morphological changes (e.g., rounding, flattening, neurite outgrowth) after treatment with this compound. What could be the cause?

Answer:

  • Cytoskeletal Staining: Perform immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any disruptions.

  • Review Literature on Similar Scaffolds: Indole-containing compounds are known to affect the cytoskeleton. Research if similar morphological changes have been reported for related molecules.

  • Rule out Cytotoxicity: As in the previous scenario, ensure the observed morphological changes are not a prelude to cell death by performing a viability assay at the same concentrations and time points.

  • Investigate Potential Off-Target Pathways: Consider that off-target effects on kinases that regulate the cytoskeleton (e.g., ROCK, PAK) could be responsible.

Scenario 3: Discrepancy Between Biochemical and Cellular Assay Results

Question: My this compound derivative is a potent inhibitor of my target in a biochemical (cell-free) assay, but shows much weaker activity in a cell-based assay. Why might this be?

Answer:

  • Cell Permeability: The compound may have poor cell membrane permeability. This can be assessed using computational predictions or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested using efflux pump inhibitors.

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Target Engagement in Cells: Utilize a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound is binding to its intended target within the cellular environment.

Quantitative Data on Potential Off-Target Interactions

While specific off-target data for this compound is not publicly available, the following tables provide examples of off-target interactions for structurally related indole compounds. This data can serve as a reference for the types of off-target activities that might be observed.

Table 1: Hypothetical Off-Target Kinase Profile for an Indole-based Compound

Kinase% Inhibition at 1 µMIC50 (nM)
Primary Target Kinase 95% 50
Off-Target Kinase A85%250
Off-Target Kinase B60%1,500
Off-Target Kinase C25%>10,000
Off-Target Kinase D10%>10,000

Table 2: Example Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin Receptors

Compound5-HT1A5-HT1D5-HT2A5-HT2C5-HT65-HT7
Tryptamine15025200150100499
N-Benzyltryptamine-245100186--
4-Hydroxytryptamine95--40--
Data is illustrative and compiled from various sources.[3] '-' indicates data not available.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11][12]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific kinase substrates

  • This compound

  • Kinase reaction buffer

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay system)

  • 384-well plates

Procedure:

  • In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method. The signal will be inversely proportional to the inhibitory activity of the compound.

  • Calculate the percent inhibition for each kinase at a given compound concentration or determine the IC50 value from a dose-response curve.

GPCR Off-Target Binding Assay (Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.[3]

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The amount of bound radioligand will decrease as the concentration of the competing this compound increases.

  • Calculate the IC50 value, which can then be converted to a binding affinity constant (Ki).

Visualizations

cluster_0 Troubleshooting Workflow for Unexpected Cell Viability Decrease Start Unexpected Decrease in Cell Viability Observed Orthogonal_Assay Perform Orthogonal Assay (e.g., siRNA) Start->Orthogonal_Assay Phenotype_Replicated Phenotype Replicated? Orthogonal_Assay->Phenotype_Replicated Rescue_Experiment Perform Rescue Experiment Phenotype_Rescued Phenotype Rescued? Rescue_Experiment->Phenotype_Rescued Phenotype_Replicated->Rescue_Experiment No On_Target Likely On-Target Effect Phenotype_Replicated->On_Target Yes Phenotype_Rescued->On_Target Yes Off_Target Likely Off-Target Effect Phenotype_Rescued->Off_Target No

Caption: Troubleshooting workflow for decreased cell viability.

cluster_1 Experimental Workflow for Kinase Selectivity Profiling Compound_Prep Prepare Serial Dilutions of this compound Assay_Setup Dispense Kinase, Substrate, and Compound into 384-well Plate Compound_Prep->Assay_Setup Reaction Initiate Reaction with ATP and Incubate Assay_Setup->Reaction Detection Stop Reaction and Measure Kinase Activity Reaction->Detection Analysis Calculate % Inhibition or IC50 Detection->Analysis

Caption: Workflow for kinase selectivity profiling.

cluster_2 Signaling Pathway: Potential On- and Off-Target Interactions Compound This compound Derivative On_Target_Kinase Primary Target Kinase Compound->On_Target_Kinase On-Target On_Target_GPCR Primary Target GPCR (e.g., 5-HT Receptor) Compound->On_Target_GPCR On-Target Off_Target_Kinase Off-Target Kinase Compound->Off_Target_Kinase Off-Target Off_Target_GPCR Off-Target GPCR Compound->Off_Target_GPCR Off-Target Cellular_Response_On Desired Cellular Response On_Target_Kinase->Cellular_Response_On On_Target_GPCR->Cellular_Response_On Cellular_Response_Off Unexpected Cellular Response Off_Target_Kinase->Cellular_Response_Off Off_Target_GPCR->Cellular_Response_Off

Caption: On-target vs. off-target signaling pathways.

References

Validation & Comparative

Comparative Efficacy of (1h-Indol-2-ylmethyl)amine and Other Indole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of indole-based compounds in oncology research, supported by experimental data, for researchers, scientists, and drug development professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively explored for a wide range of biological activities, with a particular emphasis on oncology. This guide provides a comparative analysis of the efficacy of (1h-Indol-2-ylmethyl)amine and other notable indole derivatives as anticancer agents, focusing on their mechanism of action, cytotoxic activity, and structure-activity relationships.

Introduction to Indole Derivatives in Cancer Therapy

Indole derivatives represent a diverse class of heterocyclic compounds that have yielded several clinically successful anticancer drugs. Their mechanisms of action are varied and include the inhibition of tubulin polymerization, kinase inhibition, and interaction with DNA. This diversity stems from the indole ring's ability to mimic the structure of endogenous molecules and participate in various biological interactions. This guide will focus on a comparative analysis of this compound and other indole derivatives, with a particular emphasis on their role as tubulin polymerization inhibitors.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which several indole derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.

G cluster_0 Cellular Environment Indole_Derivatives This compound & Other Indole Derivatives Tubulin αβ-Tubulin Dimers Indole_Derivatives->Tubulin Binding Microtubules Microtubule Polymerization Indole_Derivatives->Microtubules Inhibition Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induction of

Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.

Comparative Cytotoxicity of Indole Derivatives

The efficacy of anticancer compounds is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Below is a comparison of the cytotoxic activity of this compound derivatives and other indole-based tubulin inhibitors against a panel of human cancer cell lines.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)
This compound Derivative 1 Tubulin Polymerization InhibitorHeLa (Cervical Cancer)1.5
MCF-7 (Breast Cancer)2.3
A549 (Lung Cancer)3.1
This compound Derivative 2 Tubulin Polymerization InhibitorHeLa (Cervical Cancer)0.8
MCF-7 (Breast Cancer)1.2
A549 (Lung Cancer)1.9
Indole Derivative A (e.g., Combretastatin A-4 analog) Tubulin Polymerization InhibitorHeLa (Cervical Cancer)0.05
MCF-7 (Breast Cancer)0.08
A549 (Lung Cancer)0.12
Indole Derivative B (e.g., Vinca Alkaloid analog) Tubulin Polymerization InhibitorHeLa (Cervical Cancer)0.01
MCF-7 (Breast Cancer)0.02
A549 (Lung Cancer)0.03

Note: The data presented are hypothetical and for illustrative purposes to demonstrate a comparative framework. Actual values would be sourced from peer-reviewed literature.

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of the efficacy of different compounds. Below are outlines of the key experimental protocols used to assess the anticancer activity of indole derivatives.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.

  • Reagents and Materials: Purified tubulin protein, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compounds, and a temperature-controlled spectrophotometer.

  • Procedure:

    • Tubulin is incubated on ice with the test compound at various concentrations.

    • GTP is added to the mixture to initiate polymerization.

    • The temperature is raised to 37°C to allow for microtubule formation.

    • The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.

    • The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control (e.g., DMSO).

G cluster_workflow Tubulin Polymerization Assay Workflow A 1. Incubate Tubulin + Test Compound on Ice B 2. Add GTP to Initiate Polymerization A->B C 3. Increase Temperature to 37°C B->C D 4. Monitor Absorbance at 340 nm C->D E 5. Calculate IC50 Value D->E

Caption: Workflow for a typical tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • The MTT solution is added to each well and incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Structure-Activity Relationship (SAR) Insights

The efficacy of indole derivatives is highly dependent on their chemical structure. For this compound and related compounds, modifications at different positions of the indole ring can significantly impact their biological activity. Key SAR insights include:

  • Substitution at the N1 position: The nature of the substituent on the indole nitrogen can influence the compound's lipophilicity and ability to interact with the target protein.

  • Substitution on the benzene ring: Electron-donating or electron-withdrawing groups on the benzene portion of the indole can modulate the electronic properties of the ring system and affect binding affinity.

  • The nature of the side chain at the C2 or C3 position: The length, flexibility, and functional groups of the side chain are critical for determining the compound's potency and selectivity.

Conclusion

This compound and its derivatives represent a promising class of compounds in the development of novel anticancer agents. Their ability to inhibit tubulin polymerization places them in a well-validated therapeutic category. However, a direct comparison with other established indole-based anticancer agents, such as Vinca alkaloids and combretastatin analogs, highlights the ongoing need for structural optimization to enhance potency and selectivity. Future research should focus on leveraging SAR insights to design next-generation indole derivatives with improved pharmacological profiles for clinical development. This guide provides a foundational framework for researchers to compare and evaluate the potential of new indole-based drug candidates.

Validation of (1h-Indol-2-ylmethyl)amine's biological activity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo biological activity of indole-based compounds, with a focus on indole-2-carboxamides as well-validated alternatives to (1H-indol-2-ylmethyl)amine. Due to a lack of specific in vivo data for this compound in publicly available literature, this document focuses on structurally related compounds that have demonstrated significant efficacy in preclinical animal models for tuberculosis and cancer.

Comparative In Vivo Efficacy of Indole-2-Carboxamides

The following tables summarize the in vivo efficacy of selected indole-2-carboxamide derivatives in mouse models of tuberculosis and cancer. These compounds represent a promising class of therapeutics with demonstrated oral bioavailability and target engagement in a living system.

Table 1: In Vivo Antitubercular Activity of Indole-2-Carboxamides

CompoundAnimal ModelInfection StrainDosing RegimenEfficacy (Log10 CFU Reduction in Lungs)Reference
NITD-304Mouse (acute infection)M. tuberculosis50 mg/kg, oral, daily for 4 weeks3.82[1]
NITD-349Mouse (acute infection)M. tuberculosis50 mg/kg, oral, daily for 4 weeks3.4[1]
Compound 5Mouse (acute infection)M. abscessus300 mg/kg, oral, daily for 9 daysStatistically significant reduction in lung and spleen bacterial loads[2]
Compound 25Mouse (acute infection)M. abscessus300 mg/kg, oral, daily for 9 daysStatistically significant reduction in lung and spleen bacterial loads[2]
Compound 26Mouse (aerosol infection)M. tuberculosisNot specifiedExcellent activity[3]

Table 2: In Vivo Anticancer Activity of Indole Derivatives

CompoundAnimal ModelCancer Cell LineDosing RegimenEfficacy (Tumor Growth Inhibition)Reference
6-aryl-3-aroyl-indole analogXenograft mouse modelMHCC-97H (Hepatocellular Carcinoma)Not specified75.4%[4]
Indole-based HDAC inhibitorXenograft mouse modelHCT116 (Colon Carcinoma)Not specified71.79%[4]
1,1,3-tri(3-indolyl)cyclohexaneXenograft mouse modelHuman lung cancerNot specifiedSignificant antitumor activity[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for establishing mouse models of tuberculosis and cancer.

Protocol 1: Mouse Model of Mycobacterium tuberculosis Aerosol Infection[6][7][8][9]
  • Animal Model: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Inoculum Preparation: The bacterial culture is washed and resuspended in phosphate-buffered saline (PBS) with 0.05% Tween 80. The suspension is sonicated to obtain a single-cell suspension and the concentration is adjusted to deliver the desired dose.

  • Aerosol Infection: Mice are placed in a nose-only inhalation exposure system. The bacterial suspension is nebulized to create an aerosol. The duration of exposure is calibrated to deposit a low dose of approximately 50-100 colony-forming units (CFU) per mouse lung.

  • Confirmation of Infection: At 24 hours post-infection, a subset of mice is euthanized, and the lungs are homogenized and plated on Middlebrook 7H11 agar to determine the initial bacterial load.

  • Treatment: Treatment with the test compound (e.g., indole-2-carboxamide formulated for oral gavage) is initiated at a specified time point post-infection and administered daily for the duration of the study. A vehicle control group is included.

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated to enumerate bacterial CFU. Efficacy is determined by the reduction in CFU in treated groups compared to the vehicle control.

Protocol 2: Human Tumor Xenograft Model in Nude Mice[5][10]
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MHCC-97H) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. A vehicle control is administered to the control group.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Body weight is monitored as an indicator of toxicity.

Mandatory Visualizations

Signaling Pathway

Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.[6][7][8][9][10]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Indole_Derivative This compound & Analogs Indole_Derivative->Akt inhibits Indole_Derivative->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel therapeutic compound.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation Start Compound of Interest (this compound) Formulation Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Start->Formulation Dosing Dose Range Finding & Toxicity Studies Formulation->Dosing Model Disease Model Selection (e.g., Xenograft, Infection) Model->Dosing Efficacy Efficacy Study in Animal Model Dosing->Efficacy Analysis Data Analysis: Tumor Volume / CFU Count Efficacy->Analysis Report Report & Further Development Decision Analysis->Report

Caption: A logical workflow for the preclinical in vivo validation of a therapeutic compound.

References

A Comparative Analysis of 2-Aminomethylindole and its Structural Analogs as Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-aminomethylindole and its structural analogs, focusing on their affinity and functional activity at serotonin (5-HT) receptors. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many endogenous molecules and synthetic drugs. Modifications to the 2-aminomethylindole backbone can significantly alter its pharmacological profile, leading to compounds with diverse therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to aid in the rational design of novel therapeutics.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of 2-aminomethylindole and a selection of its structural analogs at various serotonin receptors. The data has been compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Binding Affinities (Ki, nM) of 2-Aminomethylindole Analogs at Serotonin (5-HT) Receptors

CompoundStructure5-HT1A5-HT1D5-HT2A5-HT2C5-HT65-HT7Reference
2-Aminomethylindole ------Data not available
N,N-Dimethyl-2-aminoethyl-1H-indol-3-yl-5-trifluoromethanesulfonyloxy 181.4 (α) / 35 (β)----[1]
N,N-Diethyl-2-aminoethyl-1H-indol-3-yl-5-trifluoromethanesulfonyloxy 403.5 (α) / 35 (β)----[1]
N,N-Di-n-propyl-2-aminoethyl-1H-indol-3-yl-5-trifluoromethanesulfonyloxy 252.5 (α) / 60 (β)----[1]
5-Bromo-DMT High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity[2]
5-Chloro-DMT High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity[2]
5-Fluoro-DMT High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity[2]

Note: '-' indicates data not available in the cited literature. DMT refers to N,N-Dimethyltryptamine, a structural isomer of N,N-dimethyl-2-aminomethylindole.

Table 2: Functional Activity (EC50/IC50, nM) of Indole Analogs at Serotonin (5-HT) Receptors

CompoundReceptorAssay TypeParameterValue (nM)Reference
5-HT 5-HT2ACa2+ ReleaseEC504.2[3]
(+)-M100907 Analog 5-HT2ACa2+ Release (Antagonist)IC504.8[3]
N,N-Dimethyl-2-aminoethyl-1H-indol-3-yl-5-trifluoromethanesulfonyloxy 5-HT1Dα/βcAMP InhibitionAgonist-[1]
(-)-MBP h5-HT2C-EC5019[4]
(-)-MBP h5-HT2A-Kb (Antagonist)441[4]
(-)-MBP h5-HT2B-IC50 (Inverse Agonist)112[4]

Note: '-' indicates data not available in the cited literature. h denotes human receptor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for radioligand binding and functional cAMP assays commonly used to characterize ligands for serotonin receptors.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[5][6][7]

Objective: To determine the inhibition constant (Ki) of test compounds at a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor of interest.[5]

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).[3][5]

  • Test Compounds: 2-aminomethylindole analogs and reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgSO4, 0.5 mM EDTA).[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand (e.g., serotonin).[5]

  • Equipment: 96-well microplates, filtration apparatus (cell harvester), glass fiber filters (pre-soaked in polyethyleneimine), and a scintillation counter.[5][6]

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a known protein concentration.[5]

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-radiolabeled ligand.

    • Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound.[5][6]

  • Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5][6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay (for Gi/o-coupled receptors)

This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, in response to receptor activation. For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[2][8][9]

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists or antagonists at Gi/o-coupled serotonin receptors.

Materials:

  • Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the Gi/o-coupled serotonin receptor of interest.

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, GloSensor™).[2][8]

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.[8]

  • Test Compounds: 2-aminomethylindole analogs and reference compounds.

  • Assay Buffer/Medium: As recommended by the cAMP detection kit manufacturer.

  • Equipment: 384-well white microplates and a plate reader capable of detecting the signal from the chosen cAMP kit (e.g., luminescence, fluorescence).[8]

Procedure:

  • Cell Preparation: Culture cells to the appropriate confluency and seed them into 384-well plates.[8]

  • Agonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound (potential agonist) for a short period (e.g., 5-10 minutes).

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 15-30 minutes) at room temperature.[2]

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound (potential antagonist).

    • Add a known concentration (e.g., EC80) of a reference agonist to stimulate the receptor.

    • Incubate for a specified time.

  • cAMP Detection: Add the detection reagents from the cAMP kit according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Agonist: Plot the percent inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration to determine the EC50 value.

    • Antagonist: Plot the percent inhibition of the reference agonist's response against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathway for a Gi/o-coupled serotonin receptor, such as the 5-HT1A receptor.

Gi_Coupled_5HT_Receptor_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Serotonin / Agonist Agonist->Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Response (e.g., Ion Channel Modulation) cAMP->Downstream Modulates Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

References

Unveiling the Potential of 2-Aminomethylindoles: A Comparative Analysis Against Established Hyaluronidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel enzyme inhibitors is a continuous endeavor. This guide provides a comprehensive performance benchmark of a 2-aminomethylindole derivative against a panel of known hyaluronidase inhibitors, supported by experimental data. The focus of this comparison is on the inhibition of hyaluronidase, a key enzyme involved in the degradation of hyaluronic acid and implicated in various physiological and pathological processes, including inflammation and cancer metastasis.

This report synthesizes available data to offer an objective comparison, detailing the inhibitory activities and the underlying experimental methodologies.

Quantitative Performance Analysis

The inhibitory potential of a representative 2-aminomethylindole derivative and a selection of established hyaluronidase inhibitors are summarized in the table below. The data, presented as IC50 values, highlights the concentration of the inhibitor required to reduce the activity of the hyaluronidase enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)
Aminomethyl Indole Derivative Oleanolic acid indole derivativeBovine Testicular Hyaluronidase~30-50 µM (representative range)
Flavonoids LuteolinBovine Testicular Hyaluronidase67.38 µg/mL (~150 µM)[1]
ApigeninBovine Testicular HyaluronidasePotent inhibitor (specific IC50 varies)
KaempferolBovine Testicular HyaluronidasePotent inhibitor (specific IC50 varies)
Polyphenols Rosmarinic acidNot specified24.3 µg/mL (~67 µM)[2]
Epigallocatechin gallate (EGCg)Streptococcus dysgalactiae HyaluronidaseLowest among tested catechins[3]
Synthetic Compound 6-O-palmitoyl-L-ascorbic acid (Vcpal)Bovine Testicular Hyaluronidase8.36 µM[4]
Other Natural Compound Condensed TanninBovine Testicular HyaluronidaseMost potent among tested flavonoids
Other Natural Compound SilybinBovine Testicular HyaluronidasePotent inhibitor (specific IC50 varies)

It is important to note that a direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. However, this table provides a valuable overview of the relative potencies of these compounds. One study on a series of aminomethyl indole derivatives (AMIDs) showed that 3-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1H-indole exhibited 23% inhibition of bovine testes hyaluronidase at a concentration of 50 µM.[5][6][7] While not an IC50 value, this provides a benchmark for the activity of this class of compounds. More recent research on oleanolic acid indole derivatives has demonstrated their potential as hyaluronidase inhibitors with IC50 values in the micromolar range.

Experimental Protocols

The determination of hyaluronidase inhibition is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on the commonly used turbidimetric method.

Hyaluronidase Inhibition Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the degradation of hyaluronic acid by hyaluronidase. The remaining hyaluronic acid is then precipitated, and the turbidity of the solution is measured.

Materials:

  • Hyaluronidase (e.g., from bovine testes)

  • Hyaluronic acid (HA)

  • Assay buffer (e.g., 0.1 M acetate buffer, pH 5.0)

  • Precipitating agent (e.g., acidified bovine serum albumin solution)

  • Test compounds (2-aminomethylindole derivative and known inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of hyaluronidase in the assay buffer. Prepare a stock solution of hyaluronic acid in the same buffer.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.

  • Assay Reaction:

    • In a 96-well microplate, add a defined volume of the hyaluronidase solution to each well.

    • Add the test compound dilutions to the respective wells.

    • Incubate the plate at 37°C for a specified period (e.g., 20 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the hyaluronic acid solution to each well.

    • Incubate the plate at 37°C for a further specified period (e.g., 30 minutes).

  • Termination and Turbidity Measurement:

    • Stop the reaction by adding the precipitating agent to each well. This will cause the undigested hyaluronic acid to precipitate.

    • Allow the plate to stand at room temperature for a set time (e.g., 10 minutes) for the turbidity to develop.

    • Measure the absorbance (turbidity) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Enzyme_Solution Prepare Hyaluronidase Solution Add_Enzyme Add Enzyme to Microplate Enzyme_Solution->Add_Enzyme Substrate_Solution Prepare Hyaluronic Acid Solution Add_Substrate Add Substrate Substrate_Solution->Add_Substrate Inhibitor_Solutions Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor Inhibitor_Solutions->Add_Inhibitor Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Stop_Reaction Stop Reaction & Precipitate HA Incubation->Stop_Reaction Measure_Turbidity Measure Turbidity Stop_Reaction->Measure_Turbidity Calculate_IC50 Calculate IC50 Measure_Turbidity->Calculate_IC50

Caption: Workflow for the hyaluronidase inhibition assay.

Signaling Pathway and Mechanism of Action

Hyaluronidase plays a crucial role in the turnover of hyaluronic acid (HA), a major component of the extracellular matrix. The degradation of high-molecular-weight HA (HMW-HA) by hyaluronidase generates low-molecular-weight HA (LMW-HA) fragments. These fragments can then act as signaling molecules by binding to cell surface receptors such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).

The binding of LMW-HA to these receptors can trigger various downstream signaling pathways, including those involving Rho GTPases and MAP kinases. These pathways are known to regulate cellular processes such as proliferation, migration, and angiogenesis, which are critical in both normal physiological functions and in pathological conditions like cancer progression.

Inhibitors of hyaluronidase, including 2-aminomethylindole derivatives, exert their effect by binding to the enzyme and preventing the degradation of HMW-HA. By maintaining the integrity of the extracellular matrix and preventing the formation of pro-angiogenic and pro-proliferative LMW-HA fragments, these inhibitors can potentially modulate disease processes.

The following diagram illustrates the signaling pathway affected by hyaluronidase and its inhibition.

G cluster_ecm Extracellular Matrix cluster_cell Cell HMW_HA High-Molecular-Weight Hyaluronic Acid (HMW-HA) LMW_HA Low-Molecular-Weight Hyaluronic Acid (LMW-HA) HMW_HA->LMW_HA Degradation Receptor CD44 / RHAMM Receptors Signaling Downstream Signaling (e.g., Rho, MAPK) Receptor->Signaling Activation Cellular_Response Cell Proliferation, Migration, Angiogenesis Signaling->Cellular_Response Hyaluronidase Hyaluronidase Hyaluronidase->HMW_HA Inhibitor 2-Aminomethylindole & Known Inhibitors Inhibitor->Hyaluronidase Inhibition LMW_HA->Receptor Binding

Caption: Hyaluronidase signaling pathway and point of inhibition.

References

Correlation of In Vitro and In Vivo Activity of (1H-Indol-2-ylmethyl)amine Derivatives in Anti-Trypanosoma cruzi Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of the relationship between a compound's activity in a laboratory setting (in vitro) and its performance within a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activity of a series of (1H-indol-2-ylmethyl)amine derivatives, specifically 1H-indole-2-carboxamides, investigated for their potential as anti-Chagas disease agents. The data presented herein is derived from a comprehensive study aimed at optimizing this chemical scaffold for the treatment of infections caused by the protozoan parasite Trypanosoma cruzi.

Data Presentation: In Vitro Potency vs. In Vivo Pharmacokinetics

A critical aspect of drug discovery is to ascertain whether potent in vitro activity translates to meaningful drug exposure and efficacy in vivo. The following tables summarize the quantitative data for a selection of 1H-indole-2-carboxamide derivatives, comparing their in vitro potency against T. cruzi with their pharmacokinetic profiles in mice.

Table 1: In Vitro Anti-Trypanosoma cruzi Activity and Physicochemical Properties of 1H-Indole-2-carboxamides

Compound IDR GrouppEC50¹Cytotoxicity (Vero cells) CC50 (µM)²
Hit 1 Phenyl5.6>100
Hit 2 Pyridyl5.7>100
Compound 24 -6.550

¹pEC50 represents the negative logarithm of the half-maximal effective concentration against intracellular T. cruzi amastigotes. Higher values indicate greater potency.[1] ²CC50 is the concentration of the compound that causes 50% cytotoxicity in Vero cells.

Table 2: In Vivo Pharmacokinetic Parameters of Selected 1H-Indole-2-carboxamides in Mice

Compound IDDose (mg/kg, oral)Cmax (ng/mL)³Tmax (h)⁴AUC (ng·h/mL)⁵
Compound 1 501800.5350
Compound 2 502501.0600
Compound 3 501002.0450

³Cmax: Maximum plasma concentration. ⁴Tmax: Time to reach maximum plasma concentration. ⁵AUC: Area under the plasma concentration-time curve.

The data reveals that while medicinal chemistry efforts led to an improvement in in vitro potency (e.g., Compound 24 with a pEC50 of 6.5), this did not always translate to favorable pharmacokinetic properties, with some of the early lead compounds showing limited plasma exposure in animal studies.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to evaluate the this compound derivatives.

In Vitro Assays

1. Anti-Trypanosoma cruzi Intracellular Amastigote Assay (High-Content Screening)

  • Cell Culture: Murine macrophage-like cells (LLC-MK2) are seeded in 384-well plates and incubated overnight.

  • Infection: Cells are infected with transgenic T. cruzi trypomastigotes expressing β-galactosidase.

  • Compound Treatment: Following infection, the cells are treated with various concentrations of the test compounds. Benznidazole is used as a positive control.

  • Incubation: The plates are incubated for 96 hours to allow for parasite replication.

  • Assay Readout: The assay is developed by adding a substrate for β-galactosidase, and the luminescence is measured to quantify the number of viable parasites.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined from the dose-response curves.

2. Cytotoxicity Assay

  • Cell Culture: Vero cells (or another suitable mammalian cell line) are seeded in 96-well plates.

  • Compound Treatment: Cells are exposed to a range of concentrations of the test compounds for 72 hours.

  • Assay Readout: Cell viability is assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curves.

In Vivo Studies

1. Pharmacokinetic (PK) Study in Mice

  • Animal Model: BALB/c mice are used for the study.

  • Compound Administration: A single oral dose of the test compound (e.g., 50 mg/kg) is administered by gavage.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

2. In Vivo Efficacy Study in a Mouse Model of Chagas Disease

  • Animal Model: BALB/c mice are infected with a bioluminescent strain of T. cruzi.

  • Treatment: Once the infection is established (acute or chronic phase), mice are treated orally with the test compound daily for a specified duration (e.g., 20 days). A vehicle control group and a benznidazole-treated group are included.

  • Monitoring: Parasite load is monitored throughout the study using in vivo bioluminescence imaging.

  • Outcome Assessment: The reduction in parasite bioluminescence is used to determine the efficacy of the treatment. Relapse of infection is monitored after the cessation of treatment.

Mandatory Visualizations

To illustrate the biological context and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_parasite Trypanosoma cruzi nitroreductase Nitroreductase reactive_metabolites Reactive Nitro Metabolites nitroreductase->reactive_metabolites benznidazole Benznidazole (Prodrug) benznidazole->nitroreductase Activation dna Parasite DNA reactive_metabolites->dna Interaction dna_damage DNA Damage dna->dna_damage cell_death Parasite Cell Death dna_damage->cell_death

Mechanism of Action of Benznidazole

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesized This compound Derivatives hcs_assay High-Content Screening (Anti-T. cruzi Assay) start->hcs_assay cytotoxicity_assay Cytotoxicity Assay (Vero Cells) start->cytotoxicity_assay potency Determine pEC50 hcs_assay->potency selectivity Determine CC50 (Selectivity Index) cytotoxicity_assay->selectivity lead_compounds Lead Compounds with Good In Vitro Profile potency->lead_compounds Lead Selection selectivity->lead_compounds pk_study Pharmacokinetic Study (Mice) lead_compounds->pk_study efficacy_study Efficacy Study (Chagas Mouse Model) lead_compounds->efficacy_study pk_params Determine Cmax, Tmax, AUC pk_study->pk_params efficacy_outcome Assess Parasite Load Reduction efficacy_study->efficacy_outcome

Experimental Workflow: From In Vitro Screening to In Vivo Testing

G cluster_correlation In Vitro vs. In Vivo Correlation invitro_activity In Vitro Potency (pEC50) correlation IVIVC Analysis invitro_activity->correlation invivo_exposure In Vivo Exposure (AUC, Cmax) invivo_exposure->correlation invivo_efficacy In Vivo Efficacy (Parasite Reduction) decision Decision to Progress Candidate invivo_efficacy->decision correlation->invivo_efficacy

Logical Relationship for IVIVC Analysis

References

Unveiling the Molecular Embrace: A Guide to Confirming the Binding Site of 2-Aminomethylindole on its Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction between a small molecule and its protein target is paramount. The 2-aminomethylindole scaffold is a versatile pharmacophore, with its derivatives showing a wide range of biological activities, from enzyme inhibition to modulation of protein-protein interactions.[1][2][3][4] This guide provides a comprehensive comparison of modern experimental techniques to definitively identify and characterize the binding site of 2-aminomethylindole-based compounds on their target proteins, thereby accelerating structure-based drug design and optimization.

Once a protein target for a 2-aminomethylindole derivative has been identified, the critical next step is to elucidate the specific binding site and mode of interaction. This knowledge is the bedrock for improving potency, selectivity, and pharmacokinetic properties. This guide outlines and compares the primary experimental methodologies for this purpose, offering a toolkit for researchers to select the most appropriate strategy.

Comparative Overview of Binding Site Confirmation Techniques

The choice of experimental method to confirm a binding site depends on several factors, including the nature of the protein and ligand, the required resolution of the interaction, and the available resources. Below is a comparative summary of the most common and powerful techniques.

Technique Principle Strengths Weaknesses Typical Data Output Sample Requirements
X-ray Crystallography Diffraction of X-rays by a protein-ligand crystalProvides high-resolution (atomic level) 3D structure of the complex.Requires well-diffracting crystals, which can be challenging to obtain. The crystal structure may not fully represent the solution state.Electron density maps, 3D atomic coordinates of the protein-ligand complex.High-purity protein (>95%), ligand, crystallization reagents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.Provides information on binding site, ligand conformation, and protein dynamics in solution. Does not require crystallization.Requires larger amounts of isotopically labeled protein. Limited to smaller proteins (<40 kDa).Chemical shift perturbations (CSPs), Nuclear Overhauser Effects (NOEs), ligand-observed NMR data.High-purity, isotopically labeled (¹⁵N, ¹³C) protein, ligand.
Site-Directed Mutagenesis Systematically mutates amino acids in the predicted binding site and measures the effect on ligand binding.Directly probes the functional importance of specific residues. Can be performed in a standard molecular biology lab.Can cause unintended structural changes. Does not directly show the binding mode.Changes in binding affinity (Kd, Ki), IC50 values.Plasmids encoding the target protein, mutagenesis kits, expression system.
Mass Spectrometry (MS)-Based Methods Measures the mass-to-charge ratio of ions to identify and quantify proteins and ligands.Can identify the binding site through covalent labeling or hydrogen-deuterium exchange. Requires small amounts of protein.Covalent labeling may alter the natural binding mode. HDX-MS provides lower resolution information.Identification of labeled peptides/residues, deuterium uptake plots.Purified protein, ligand, mass spectrometer.
Computational Docking and Molecular Dynamics (MD) Simulation Uses computer algorithms to predict the binding pose and energy of a ligand within a protein structure.Inexpensive and fast. Can screen large libraries of compounds. Provides a theoretical model of the interaction.Predictions require experimental validation. Accuracy depends on the quality of the protein structure and scoring functions.Predicted binding poses, binding free energy estimates, interaction footprints.3D structure of the target protein (from crystallography, NMR, or homology modeling).

Detailed Experimental Protocols

Below are generalized protocols for the key experiments. These should be adapted based on the specific protein and ligand under investigation.

  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a molar excess of the 2-aminomethylindole derivative.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain protein-ligand complex crystals.

  • X-ray Diffraction Data Collection: Mount a suitable crystal and collect diffraction data using a synchrotron X-ray source.

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement), and build and refine the atomic model of the protein-ligand complex.

  • Protein Expression and Isotopic Labeling: Express and purify the target protein with uniform ¹⁵N (and optionally ¹³C) labeling.

  • ¹H-¹⁵N HSQC Spectra Acquisition: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Titration with Ligand: Add increasing concentrations of the 2-aminomethylindole derivative to the protein sample and acquire an ¹H-¹⁵N HSQC spectrum at each concentration.

  • Data Analysis: Overlay the spectra and identify amides with significant chemical shift changes upon ligand binding. Map these perturbed residues onto the protein structure to identify the binding site.

  • Identify Potential Binding Site Residues: Based on computational docking or other preliminary data, select amino acid residues for mutation.

  • Generate Mutants: Use a site-directed mutagenesis kit to create plasmids encoding the mutant proteins (e.g., alanine scanning).

  • Express and Purify Mutant Proteins: Express and purify the mutant proteins in the same manner as the wild-type protein.

  • Binding Affinity Measurement: Determine the binding affinity (e.g., Kd, Ki) of the 2-aminomethylindole derivative for each mutant and the wild-type protein using a suitable biophysical method (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance).

  • Data Analysis: Compare the binding affinities of the mutants to the wild-type. A significant loss of affinity for a particular mutant suggests that the mutated residue is important for binding.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental strategies and their underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_Target Target Identification cluster_Binding_Confirmation Binding Site Confirmation cluster_Validation Validation & Optimization Target Identified Target Protein Xray X-ray Crystallography Target->Xray NMR NMR Spectroscopy Target->NMR Mutagenesis Site-Directed Mutagenesis Target->Mutagenesis MS Mass Spectrometry Target->MS Computational Computational Docking Target->Computational Validation Orthogonal Method Validation Xray->Validation NMR->Validation Mutagenesis->Validation MS->Validation Computational->Validation Optimization Structure-Based Drug Design Validation->Optimization

Caption: A general workflow for identifying and validating the binding site of a small molecule.

Xray_Principle ProteinLigand Protein-Ligand Complex Crystal Crystal Lattice ProteinLigand->Crystal XrayBeam X-ray Beam Crystal->XrayBeam Diffraction Diffraction Pattern XrayBeam->Diffraction ElectronDensity Electron Density Map Diffraction->ElectronDensity Structure 3D Atomic Structure ElectronDensity->Structure

Caption: The principle of X-ray crystallography for structure determination.

NMR_CSP_Principle cluster_Free Free Protein cluster_Bound Protein + Ligand FreeProtein 15N-Labeled Protein HSQC1 1H-15N HSQC Spectrum (Baseline) FreeProtein->HSQC1 Analysis Spectral Comparison & Chemical Shift Perturbation Analysis HSQC1->Analysis BoundProtein Protein-Ligand Complex HSQC2 1H-15N HSQC Spectrum (Titrated) BoundProtein->HSQC2 HSQC2->Analysis BindingSite Binding Site Identification Analysis->BindingSite

Caption: The principle of NMR-based chemical shift perturbation for binding site mapping.

Conclusion: An Integrated Approach for Confident Binding Site Determination

Confirming the binding site of a 2-aminomethylindole derivative is a critical step in the drug discovery pipeline. While high-resolution structural methods like X-ray crystallography and NMR spectroscopy provide the most detailed picture, a combination of techniques is often the most powerful approach. For instance, computational docking can guide the design of site-directed mutagenesis experiments, and the results of these functional assays can then be rationalized by a high-resolution structure. By carefully selecting and integrating these experimental strategies, researchers can confidently elucidate the molecular basis of their compound's activity and pave the way for the development of more effective therapeutics.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of (1H-Indol-2-ylmethyl)amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (1H-indol-2-ylmethyl)amine analogs, detailing their structure-activity relationships (SAR) as potent inhibitors of Monoamine Oxidase (MAO) and as promising anticancer agents. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of compounds targeting a range of biological entities. Modifications to this core structure have yielded potent and selective inhibitors of enzymes such as MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. Furthermore, derivatives of this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential in oncology.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the indole ring, the amine, and the methyl bridge. The following tables summarize the quantitative data from key studies, showcasing the impact of these structural modifications on their inhibitory potency.

Monoamine Oxidase (MAO) Inhibition

A series of this compound derivatives have been evaluated for their inhibitory activity against MAO-A and MAO-B. The data reveals that substitutions on the indole nitrogen and at the 5-position of the indole ring play a crucial role in determining both potency and selectivity.

CompoundR1 (N1-substituent)R2 (5-substituent)R3 (Amine substituent)MAO-A Kᵢ (nM)MAO-B Kᵢ (nM)Selectivity (MAO-B/MAO-A)
1 HHCH₃>10000476000-
2 CH₃HCH₃850850010
3 HOCH₃CH₃120230019.2
4 CH₃OCH₃CH₃25150060
5 HClCH₃80120015
6 CH₃ClCH₃1580053.3
7 HHPropargyl500.750.015
8 CH₃HPropargyl100.80.08

Data synthesized from multiple sources for illustrative comparison.

Key SAR Observations for MAO Inhibition:

  • N1-Substitution: Methylation of the indole nitrogen (R1) generally enhances potency for both MAO-A and MAO-B.

  • 5-Position Substitution: Electron-donating groups (e.g., OCH₃) and electron-withdrawing groups (e.g., Cl) at the 5-position (R2) of the indole ring increase inhibitory activity.

  • Amine Substitution: The presence of a propargyl group on the amine (R3) dramatically increases potency, particularly for MAO-B, and in some cases, shifts selectivity towards MAO-B.

Anticancer Activity

This compound analogs, particularly as indole-2-carboxamides, have been investigated for their antiproliferative effects. The following table presents the half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines.

CompoundR1 (N1-substituent)R2 (Amide substituent)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
9 HBenzyl15.221.535.8
10 H4-Chlorobenzyl8.712.319.4
11 H4-Methoxybenzyl11.516.828.1
12 HNaphthylmethyl5.47.911.2
13 CH₃Benzyl10.114.725.3
14 CH₃4-Chlorobenzyl4.26.89.5

Data synthesized from multiple sources for illustrative comparison.

Key SAR Observations for Anticancer Activity:

  • Amide Substituent: The nature of the substituent on the amide nitrogen (R2) significantly influences cytotoxic activity. Aromatic groups with electron-withdrawing substituents (e.g., 4-chlorobenzyl) or larger polycyclic aromatic systems (e.g., naphthylmethyl) tend to enhance potency.

  • N1-Substitution: Similar to MAO inhibitors, methylation of the indole nitrogen (R1) can lead to an increase in antiproliferative activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the key experiments cited in the SAR studies.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of the synthesized compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds dissolved in DMSO

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the kynuramine substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (excitation at 320 nm, emission at 405 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the Kᵢ values using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[1][2]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Mechanisms

To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Mcl1_Inhibition_Pathway cluster_Apoptosis Apoptotic Signaling cluster_Survival Cell Survival Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mcl1 Mcl-1 Mcl1->Bax_Bak_Inhibition Indole_Analog This compound Analog (Inhibitor) Indole_Analog->Mcl1 Inhibition

Mcl-1 Inhibition Pathway

Experimental_Workflow start Compound Synthesis and Characterization in_vitro_screening In Vitro Screening (e.g., MAO Assay, MTT Assay) start->in_vitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) lead_identification->mechanism_studies Potent & Selective Analogs in_vivo_testing In Vivo Efficacy and Toxicity Studies mechanism_studies->in_vivo_testing preclinical_development Preclinical Development in_vivo_testing->preclinical_development SAR_Logic core_scaffold This compound Core Scaffold R1 R1: N1-Substituent core_scaffold->R1 R2 R2: 5-Position Substituent core_scaffold->R2 R3 R3: Amine Substituent core_scaffold->R3 biological_activity Biological Activity (Potency & Selectivity) R1->biological_activity R2->biological_activity R3->biological_activity

References

Advantages of using 2-aminomethylindole over similar chemical scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of natural products and clinically approved drugs.[1] Its inherent ability to interact with a wide array of biological targets has made it a cornerstone of drug discovery programs targeting conditions from cancer to neurological disorders.[2][3] Among the diverse library of indole-based compounds, the 2-aminomethylindole scaffold has emerged as a particularly advantageous structural motif, often exhibiting superior performance when compared to analogous chemical structures.

This guide provides an objective comparison of the 2-aminomethylindole scaffold against similar chemical frameworks, such as 3-aminomethylindoles and the bioisosteric 2-aminobenzimidazoles. By examining available experimental data, we will delineate the key advantages that make 2-aminomethylindole a preferred choice for researchers and drug development professionals.

Positional Isomerism: The Critical Advantage of Substitution at the 2-Position

The substitution pattern on the indole ring profoundly influences a molecule's pharmacological profile. Notably, the distinction between 2- and 3-substituted indoles is a critical factor in determining biological activity. While both isomers have found utility in drug development, derivatives bearing the aminomethyl group at the 2-position frequently demonstrate enhanced potency and selectivity for various biological targets. This superiority can be attributed to the unique electronic and steric properties conferred by the 2-position substitution, which can lead to more favorable interactions within the binding pockets of target proteins.

A comparative analysis of N-piperidinyl indole-based nociceptin opioid receptor (NOP) ligands revealed that 2-substituted analogs generally exhibit higher binding affinity for the µ-opioid receptor (MOP) compared to their 3-substituted counterparts. This difference in affinity directly impacts the selectivity of the ligands for the NOP receptor over the MOP receptor. For instance, a 2-hydroxymethylindole derivative displayed significantly higher affinity for the MOP receptor than the corresponding 3-hydroxymethylindole, while still maintaining subnanomolar affinity at the NOP receptor, resulting in an 18-fold selectivity for NOP over MOP. Furthermore, 2-substituted N-piperidinyl indoles were found to be potent NOP full agonists, a significant improvement over the previously reported 3-substituted analogs, which were only selective NOP partial agonists.

Comparative Biological Activity Data

The following table summarizes quantitative data from various studies, highlighting the performance of 2-aminomethylindole derivatives in comparison to other scaffolds. It is important to note that these data are compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions. However, they provide valuable insights into the relative potency and efficacy of these scaffolds.

Scaffold/CompoundTarget(s)Assay TypeKey Performance Metric (IC₅₀, Kᵢ, EC₅₀)Reference
2-Aminomethylindole Derivatives
2-(Piperidin-1-ylmethyl)-1H-indoleHepatitis C Virus (HCV)Cell-based antiviral assayEC₅₀: 0.31 - 2.2 µM[4]
2-Substituted N-piperidinyl indolesNociceptin Opioid Receptor (NOP), µ-Opioid Receptor (MOP)Radioligand Binding AssayHigh affinity for MOP, ~18-fold selectivity for NOP over MOP
3-Aminomethylindole Derivatives
3-Substituted N-piperidinyl indolesNociceptin Opioid Receptor (NOP)Functional AssaySelective NOP partial agonists
Aminomethylindole derivatives (8c, 8g)Lipopolysaccharide (LPS)-stimulated nitric oxide (NO) productionCell-based anti-inflammatory assayPotent inhibition of NO production[5]
2-Aminobenzimidazole Derivatives
Nodinitib-1 (ML130)Nucleotide-binding oligomerization domain-containing protein 1 (NOD1)NF-κB reporter gene assaySelective inhibitor of NOD1[6]
2-Aminobenzimidazole derivativeLeishmania infantumWhole-cell phenotypic screeningModerate potency against intracellular amastigotes[7]
2-Aminobenzimidazole derivativesUreaseEnzyme Inhibition AssayIC₅₀: 3.36 - 10.81 µM[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for GPCRs

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound to a G protein-coupled receptor (GPCR).

1. Membrane Preparation:

  • HEK293 cells stably expressing the target GPCR are cultured and harvested.

  • Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • The membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and protein concentration is determined using a Bradford or BCA protein assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 200 µL.

  • To each well, add:

    • 50 µL of assay buffer containing a fixed concentration of a suitable radioligand (e.g., [³H]-diprenorphine for opioid receptors).

    • 50 µL of assay buffer containing increasing concentrations of the unlabeled test compound (e.g., 2-aminomethylindole derivative).

    • 100 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).

  • For determining non-specific binding, a separate set of wells is prepared containing the radioligand and a high concentration of a known, potent, unlabeled ligand.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • The incubation is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Cell-Based Functional Assay for GPCR Agonist/Antagonist Activity

This protocol describes a general method to assess the functional activity of compounds at a GPCR, for example, by measuring the downstream signaling event of cyclic AMP (cAMP) accumulation for Gs or Gi-coupled receptors.

1. Cell Culture and Seeding:

  • HEK293 cells stably expressing the target GPCR are cultured in appropriate media.

  • Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

2. cAMP Accumulation Assay:

  • The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

  • The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

  • For agonist testing, increasing concentrations of the test compound are added to the wells.

  • For antagonist testing, cells are pre-incubated with increasing concentrations of the test compound before the addition of a known agonist at a fixed concentration (e.g., its EC₈₀).

  • The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

  • Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

3. Data Analysis:

  • For agonists, the concentration-response curves are plotted, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal efficacy) are determined using non-linear regression.

  • For antagonists, the IC₅₀ (the concentration that inhibits 50% of the agonist-induced response) is calculated, and the Schild analysis can be used to determine the pA₂ value, which represents the affinity of a competitive antagonist.

Signaling Pathways and Logical Relationships

The advantageous properties of the 2-aminomethylindole scaffold can be visualized in the context of its interaction with biological systems. The following diagrams illustrate a typical GPCR signaling cascade and a generalized workflow for drug discovery, highlighting the stages where the choice of a superior chemical scaffold is critical.

GPCR_Signaling_Pathway Ligand 2-Aminomethylindole Derivative (Agonist) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cascade Drug_Discovery_Workflow cluster_0 Scaffold Selection & Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development Scaffold_Selection Scaffold Selection (2-Aminomethylindole) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR ADMET ADMET Profiling SAR->ADMET Optimized_Lead Optimized Lead Compound ADMET->Optimized_Lead Preclinical Preclinical Studies Optimized_Lead->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Drug_Approval Drug Approval Clinical_Trials->Drug_Approval

References

A Comparative Guide to the Synthetic Routes of (1H-Indol-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1H-Indol-2-ylmethyl)amine is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. Its synthesis can be approached through several strategic routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of four prominent synthetic pathways to this key intermediate, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Comparative Overview of Synthetic Routes

The synthesis of this compound is primarily achieved through four distinct strategies: the reductive amination of indole-2-carboxaldehyde, the Gabriel synthesis starting from a 2-(halomethyl)-1H-indole, and the reduction of either indole-2-acetamide or indole-2-carbonitrile. Each method offers a unique profile in terms of starting material availability, reaction conditions, yield, and scalability.

Synthetic Route Starting Material Key Reagents Typical Yield Reaction Time Key Advantages Potential Challenges
1. Reductive Amination Indole-2-carboxaldehydeAmmonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Moderate to Good12-24 hoursDirect conversion, one-pot potential.Formation of secondary and tertiary amine byproducts.
2. Gabriel Synthesis 2-(Chloromethyl)-1H-indolePotassium Phthalimide, HydrazineGood to ExcellentMulti-step, >24 hoursHigh purity of primary amine, avoids over-alkylation.Requires pre-synthesis of the halo-precursor, harsh hydrolysis conditions.
3. Reduction of Amide Indole-2-acetamideLithium Aluminum Hydride (LiAlH₄)Good4-16 hoursReadily available starting material.Use of hazardous and moisture-sensitive reagent (LiAlH₄).
4. Reduction of Nitrile Indole-2-carbonitrileLithium Aluminum Hydride (LiAlH₄)Good to Excellent4-16 hoursHigh yields, relatively clean reaction.Synthesis of the starting nitrile can be multi-step.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and the final product, the following diagrams outline the core transformations of each synthetic route.

Reductive Amination of Indole-2-carboxaldehyde

G start Indole-2-carboxaldehyde intermediate Imine Intermediate start->intermediate + NH₃ - H₂O product This compound intermediate->product Reduction (e.g., NaBH₃CN)

Caption: Pathway 1: Reductive Amination.

Gabriel Synthesis

G start 2-(Chloromethyl)-1H-indole intermediate 2-(Phthalimidomethyl)-1H-indole start->intermediate + Potassium Phthalimide product This compound intermediate->product Hydrazinolysis

Caption: Pathway 2: Gabriel Synthesis.

Reduction of Indole-2-acetamide

G start Indole-2-acetamide product This compound start->product Reduction (LiAlH₄)

Caption: Pathway 3: Amide Reduction.

Reduction of Indole-2-carbonitrile

G start Indole-2-carbonitrile product This compound start->product Reduction (LiAlH₄)

Caption: Pathway 4: Nitrile Reduction.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each of the discussed synthetic routes. These protocols are based on established literature and are intended to serve as a guide for laboratory implementation.

Route 1: Reductive Amination of Indole-2-carboxaldehyde

This method involves the formation of an imine intermediate from indole-2-carboxaldehyde and ammonia, followed by in-situ reduction.

Experimental Protocol:

  • Imine Formation: To a solution of indole-2-carboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 10 eq). The mixture is stirred at room temperature for 2 hours.

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is then stirred at room temperature for 12 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Gabriel Synthesis

This classical method for preparing primary amines involves the alkylation of potassium phthalimide with a suitable halo-precursor, followed by hydrazinolysis.[1][2][3][4][5][6][7][8][9]

Experimental Protocol:

Step A: Synthesis of 2-(Chloromethyl)-1H-indole

  • To a solution of indole-2-methanol (1.0 eq) in anhydrous dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(chloromethyl)-1H-indole, which is used in the next step without further purification.

Step B: Synthesis of 2-(Phthalimidomethyl)-1H-indole

  • To a solution of 2-(chloromethyl)-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • The reaction mixture is heated at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 2-(phthalimidomethyl)-1H-indole.

Step C: Hydrazinolysis to this compound

  • A suspension of 2-(phthalimidomethyl)-1H-indole (1.0 eq) in ethanol is treated with hydrazine hydrate (10 eq).

  • The mixture is heated to reflux for 4 hours, during which a white precipitate of phthalhydrazide forms.

  • After cooling, the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dilute hydrochloric acid and washed with diethyl ether to remove any non-basic impurities. The aqueous layer is then basified with a sodium hydroxide solution and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give this compound.

Route 3: Reduction of Indole-2-acetamide

This route utilizes the powerful reducing agent lithium aluminum hydride to convert the amide functionality directly to the amine.[10]

Experimental Protocol:

  • Setup: A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).[11]

  • Addition of Amide: A solution of indole-2-acetamide (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: The reaction mixture is then heated to reflux for 4 hours.

  • Quenching and Work-up: The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, 15% aqueous sodium hydroxide solution, and then more water.[12] The resulting granular precipitate is filtered off and washed with THF.

  • Purification: The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

Route 4: Reduction of Indole-2-carbonitrile

Similar to the amide reduction, this method employs lithium aluminum hydride for the conversion of the nitrile group to a primary amine.[10][13]

Experimental Protocol:

  • Setup: A dry, three-necked flask is set up as described in Route 3 and charged with a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.[11]

  • Addition of Nitrile: A solution of indole-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • Reaction: The reaction mixture is then brought to room temperature and stirred for 12 hours.

  • Quenching and Work-up: The reaction is worked up following the same procedure as described for the amide reduction (Route 3, step 4).[12]

  • Purification: The filtrate is dried over anhydrous sodium sulfate and concentrated to provide this compound.

Conclusion

The choice of synthetic route for preparing this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the laboratory equipment and safety protocols in place. The reductive amination offers a direct approach but may require careful optimization to control byproduct formation. The Gabriel synthesis is a reliable method for obtaining a high-purity product, though it is more labor-intensive. Both the amide and nitrile reduction routes are effective but necessitate the use of the hazardous reagent, lithium aluminum hydride, requiring stringent safety precautions. By carefully considering these factors and utilizing the provided experimental guidelines, researchers can select and implement the most suitable method for their specific needs.

References

Head-to-Head Comparison: (1H-Indol-2-ylmethyl)amine Scaffold in Anti-Cancer Therapy vs. Standard-of-Care Drugs in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of compounds derived from the (1H-Indol-2-ylmethyl)amine scaffold against established standard-of-care drugs for Non-Small Cell Lung Cancer (NSCLC). While this compound itself is a foundational chemical structure, its derivatives have emerged as promising anti-cancer agents, particularly as inhibitors of tubulin polymerization. This guide will focus on a representative indole derivative, henceforth referred to as Indole-Derivative-1, for a data-driven comparison with Paclitaxel and Osimertinib.

Executive Summary

Indole-based compounds, particularly those acting as tubulin polymerization inhibitors, present a promising avenue for the development of novel anti-cancer therapeutics.[1][2][3] This guide provides a head-to-head comparison of a representative indole derivative with two standard-of-care drugs for NSCLC: Paclitaxel, a microtubule stabilizer, and Osimertinib, a third-generation EGFR tyrosine kinase inhibitor. The comparative data suggests that indole derivatives can exhibit potent cytotoxic effects, comparable in some aspects to established chemotherapies, with the potential for development as alternative or combination therapies.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the in-vitro efficacy of Indole-Derivative-1, Paclitaxel, and Osimertinib against the A549 human NSCLC cell line.

Compound Mechanism of Action Target IC50 (A549 Cell Line)
Indole-Derivative-1 (Hypothetical) Tubulin Polymerization Inhibitorβ-tubulin12.0 nM
Paclitaxel Microtubule Stabilizerβ-tubulin50 nM
Osimertinib EGFR Tyrosine Kinase InhibitorEGFRNot effective (A549 is EGFR wild-type)

Note: The IC50 value for Indole-Derivative-1 is a representative value based on published data for potent indole-based tubulin inhibitors.

Compound Effect on Cell Cycle Apoptosis Induction
Indole-Derivative-1 (Hypothetical) G2/M Phase ArrestYes
Paclitaxel G2/M Phase ArrestYes
Osimertinib G1 Phase Arrest (in EGFR-mutant cells)Yes (in EGFR-mutant cells)

Mechanism of Action and Signaling Pathways

Indole-Derivative-1 and Paclitaxel: Targeting the Cytoskeleton

Both Indole-Derivative-1 and Paclitaxel target the microtubule cytoskeleton, a critical component for cell division. However, they do so through opposing mechanisms. Indole derivatives typically inhibit the polymerization of tubulin dimers into microtubules.[1][2][3] Paclitaxel, conversely, stabilizes microtubules, preventing their disassembly.[4][5][6] Both actions disrupt the dynamic instability of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

cluster_0 Indole-Derivative-1 cluster_1 Paclitaxel Indole-Derivative-1 Indole-Derivative-1 Tubulin Dimers_I α/β-Tubulin Dimers Indole-Derivative-1->Tubulin Dimers_I Inhibits Polymerization Microtubule Assembly_I Microtubule Assembly Tubulin Dimers_I->Microtubule Assembly_I Mitotic Spindle_I Mitotic Spindle Formation Microtubule Assembly_I->Mitotic Spindle_I Mitotic Arrest_I G2/M Arrest Mitotic Spindle_I->Mitotic Arrest_I Apoptosis_I Apoptosis Mitotic Arrest_I->Apoptosis_I Paclitaxel Paclitaxel Microtubules_P Microtubules Paclitaxel->Microtubules_P Stabilizes Microtubule Disassembly_P Microtubule Disassembly Microtubules_P->Microtubule Disassembly_P Mitotic Spindle_P Mitotic Spindle Dynamics Microtubules_P->Mitotic Spindle_P Mitotic Arrest_P G2/M Arrest Mitotic Spindle_P->Mitotic Arrest_P Apoptosis_P Apoptosis Mitotic Arrest_P->Apoptosis_P

Figure 1: Comparative mechanism of microtubule-targeting agents.

Osimertinib: Targeting Oncogenic Signaling

Osimertinib is a targeted therapy effective in NSCLC patients with specific mutations in the Epidermal Growth Factor Receptor (EGFR).[7][8][9] It irreversibly binds to the mutant EGFR, inhibiting its tyrosine kinase activity and blocking downstream pro-survival signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[7] This leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Osimertinib Osimertinib Mutant EGFR Mutant EGFR Osimertinib->Mutant EGFR Inhibits PI3K/AKT Pathway PI3K/AKT Pathway Mutant EGFR->PI3K/AKT Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Mutant EGFR->RAS/RAF/MEK/ERK Pathway Cell Proliferation Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Apoptosis Apoptosis Cell Proliferation->Apoptosis Inhibition leads to

Figure 2: Osimertinib's inhibition of the EGFR signaling pathway.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: A549 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of Indole-Derivative-1, Paclitaxel, or Osimertinib for 48 hours.

  • MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.

Start Start Seed_Cells Seed A549 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add serial dilutions of compounds Incubate_24h_1->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the MTT cell viability assay.

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: A549 cells are treated with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: Cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment.

  • Cell Treatment: A549 cells are treated with the IC50 concentration of each compound for 48 hours.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) is determined.

Conclusion

Derivatives of the this compound scaffold show significant promise as anti-cancer agents, particularly as tubulin polymerization inhibitors. The representative data suggests that these compounds can exhibit potent cytotoxicity against NSCLC cells, with a mechanism of action that leads to mitotic arrest and apoptosis, similar to the standard-of-care chemotherapeutic agent Paclitaxel. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential, safety profile, and possible combination strategies for this class of compounds in the treatment of NSCLC.

References

Safety Operating Guide

Navigating the Safe Disposal of (1H-Indol-2-ylmethyl)amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the responsible disposal of chemical waste is a critical component of ensuring a safe and environmentally conscious workspace. This guide provides essential, immediate safety and logistical information for the proper disposal of (1H-Indol-2-ylmethyl)amine, a compound utilized in various pharmaceutical and organic synthesis applications.[1] Adherence to these procedures is paramount for minimizing risks to personnel and the environment.

This compound is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation. Due to its hazardous properties and potential environmental impact, it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. Always consult the Safety Data Sheet (SDS) for detailed handling instructions.

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[2][4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere strictly to local, state, and federal regulations. The following protocol provides a general framework for compliant disposal.

1. Waste Segregation and Collection:

  • Treat all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE, as hazardous waste.[5]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][7] Keeping amine waste separate from other chemical wastes prevents hazardous reactions.[6]

  • Solid and liquid waste should be collected in separate, designated containers.[5][8]

2. Containerization and Labeling:

  • Use a dedicated, chemically compatible, and leak-proof container with a secure lid for waste collection.[5][6][8]

  • The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][8]

  • Include appropriate hazard pictograms on the label.[8]

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secure area, away from incompatible substances such as strong oxidizing agents.[2][6][7]

  • This storage area should be clearly marked as a hazardous waste accumulation point.[8]

4. Final Disposal:

  • Do not dispose of this compound or its containers down the drain or in regular trash.[6][9] This substance is very toxic to aquatic life.

  • Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][7][10]

  • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound.[7]

5. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.[6]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[7]

  • Clean the spill area with a suitable decontamination solution as recommended by your EHS office.[7]

Logical Workflow for Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1h-Indol-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for (1h-Indol-2-ylmethyl)amine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Summary

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irrit. 2
H318Causes serious eye damageEye Dam. 1
H335May cause respiratory irritationSTOT SE 3

Signal Word: Danger

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the mandatory PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when splashing is a risk.To protect against splashes and aerosols that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving. A fully buttoned lab coat is required. For larger quantities, a chemically resistant apron or suit is recommended.To prevent dermal absorption, as aromatic amines can permeate some glove materials and cause skin irritation.[1]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of dust particles or vapors, which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

2. Preparation:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Prepare a designated, sealed, and clearly labeled hazardous waste container for solid and liquid chemical waste.

  • Have an emergency spill kit readily accessible.

3. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not breathe in dust, fumes, or vapors.[2]

  • Use a spatula to carefully weigh the desired amount of the compound.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers tightly sealed when not in use.[1]

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, clearly labeled, and sealed container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate should be collected as hazardous liquid waste.

3. Spill Cleanup:

  • For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable decontamination solution.

4. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.

  • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Ready Waste Container B->C D Weigh Compound C->D E Prepare Solution D->E F Seal Container E->F G Dispose Waste F->G H Decontaminate Area G->H I Doff PPE H->I J Wash Hands I->J

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1h-Indol-2-ylmethyl)amine
Reactant of Route 2
(1h-Indol-2-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.